4-(Difluoromethyl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c9-8(10)7-3-1-6(5-11)2-4-7/h1-5,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZKSQJPDSRGJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472060 | |
| Record name | 4-(difluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55805-29-3 | |
| Record name | 4-(difluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(difluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Difluoromethyl)benzaldehyde
CAS Number: 55805-29-3
This technical guide provides a comprehensive overview of 4-(Difluoromethyl)benzaldehyde, a key fluorinated intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development and materials science. This document details the compound's physicochemical properties, synthesis, applications, and safety information, supported by experimental protocols and data visualizations.
Physicochemical Properties
This compound is a substituted aromatic aldehyde. The presence of the difluoromethyl group at the para position significantly influences its chemical reactivity and physical properties, making it a valuable building block in the synthesis of more complex molecules.[1]
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 55805-29-3 | [2] |
| Molecular Formula | C₈H₆F₂O | [1][2] |
| Molecular Weight | 156.13 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Purity | ≥ 95% - 97% | [1][3] |
| Appearance | Not specified; related compounds are colorless to light yellow liquids. | |
| Storage Conditions | -20°C, under inert gas. | [1] |
Synthesis and Reactivity
The difluoromethyl group acts as an electron-withdrawing group, which activates the aldehyde's carbonyl carbon towards nucleophilic attack. This makes this compound a suitable substrate for a variety of chemical transformations.
Diagram 1: General Synthesis Concept
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The incorporation of the difluoromethyl moiety can enhance the metabolic stability, bioavailability, and binding affinity of the final active compounds.[1]
Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of antifungal agents, such as voriconazole and other related triazole derivatives.[1] The aldehyde functional group provides a convenient handle for constructing more complex molecular architectures.
Diagram 2: Role in Pharmaceutical Synthesis
Caption: Use of this compound as a building block in drug discovery.
Agrochemicals and Materials Science
In addition to its role in pharmaceuticals, this compound is also utilized in the development of fungicides and in materials science for creating specialty organic compounds with enhanced properties.[1]
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available. However, the expected spectral features can be inferred from the analysis of structurally similar compounds, such as 4-(trifluoromethyl)benzaldehyde.
Table 2: Expected Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO) singlet around 9.9-10.1 ppm.- Aromatic protons (AA'BB' system) in the range of 7.7-8.0 ppm.- Difluoromethyl proton (CHF₂) appearing as a triplet. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around 190-193 ppm.- Aromatic carbons in the region of 125-140 ppm.- Difluoromethyl carbon (CHF₂) signal showing a triplet due to C-F coupling. |
| IR Spectroscopy | - Strong carbonyl (C=O) stretching vibration around 1700-1710 cm⁻¹.- Aldehyde C-H stretching bands around 2720 and 2820 cm⁻¹.- Aromatic C=C stretching vibrations between 1500-1600 cm⁻¹.- C-F stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (156.13 g/mol ).- Characteristic fragmentation patterns including the loss of the aldehyde group (-CHO) and the difluoromethyl group (-CHF₂). |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general procedure for a Wittig reaction, a common transformation for aldehydes, is provided below for illustrative purposes.
Protocol: General Wittig Reaction of an Aromatic Aldehyde
Objective: To synthesize an alkene from an aromatic aldehyde and a phosphonium ylide.
Materials:
-
Aromatic aldehyde (e.g., this compound)
-
Phosphonium salt (e.g., benzyltriphenylphosphonium chloride)
-
Base (e.g., sodium hydride or n-butyllithium)
-
Anhydrous solvent (e.g., THF or DMSO)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Apparatus for reactions under inert atmosphere
Procedure:
-
Ylide Generation: a. In a dry, inert atmosphere, suspend the phosphonium salt in the anhydrous solvent within the round-bottom flask. b. Cool the suspension in an ice bath. c. Slowly add the base to the suspension. The formation of the ylide is often indicated by a color change. d. Allow the mixture to stir for a specified time to ensure complete ylide formation.
-
Wittig Reaction: a. Dissolve the aromatic aldehyde in a minimal amount of the anhydrous solvent. b. Slowly add the aldehyde solution to the ylide solution at a controlled temperature (e.g., 0 °C or room temperature). c. Allow the reaction to proceed for a set period, monitoring by TLC.
-
Work-up and Purification: a. Quench the reaction by adding water. b. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). c. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. d. Purify the crude product by column chromatography or recrystallization to obtain the desired alkene.
Diagram 3: General Wittig Reaction Workflow
Caption: Workflow for a typical Wittig reaction involving an aldehyde.
Safety and Handling
This compound is classified with several hazards. Users should handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Table 3: GHS Hazard Information
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Harmful in contact with skin | H312 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| Harmful if inhaled | H332 |
| May cause respiratory irritation | H335 |
Source:[2]
Always consult the Safety Data Sheet (SDS) before handling this compound. Standard precautions for handling laboratory chemicals should be followed.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-(Difluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Difluoromethyl)benzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details its structural and physical characteristics, supported by experimental protocols and data analysis for researchers in drug development and chemical synthesis.
Core Physicochemical Properties
This compound, with the chemical formula C₈H₆F₂O, is an aromatic aldehyde distinguished by a difluoromethyl group at the para position of the benzene ring.[1] This substitution significantly influences the compound's electronic properties and reactivity.
Quantitative Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while computed values are readily available, experimental data for some properties of this specific compound are not widely published. For comparative purposes, data for the structurally related compounds 4-(Difluoromethoxy)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde are also included where available.
| Property | This compound | 4-(Difluoromethoxy)benzaldehyde | 4-(Trifluoromethyl)benzaldehyde |
| Molecular Formula | C₈H₆F₂O[1] | C₈H₆F₂O₂[2] | C₈H₅F₃O[3] |
| Molecular Weight | 156.13 g/mol [1] | 172.13 g/mol [2] | 174.12 g/mol [3] |
| Boiling Point | No experimental data available | 222 °C (lit.)[2] | 66-67 °C / 13 mmHg (lit.)[3][4] |
| Melting Point | No experimental data available | No experimental data available | 1-2 °C[5][6] |
| Density | No experimental data available | 1.302 g/mL at 25 °C (lit.)[2] | 1.275 g/mL at 25 °C (lit.)[3][4] |
| Solubility | Not very soluble in water.[7] | No experimental data available | Soluble in water (1.5 g/L at 20°C).[4][5] |
| Refractive Index | No experimental data available | n20/D 1.503 (lit.)[2] | n20/D 1.463 (lit.)[3][4] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis, purification, and characterization of this compound. The following sections provide generalized methodologies based on common practices for related compounds.
Synthesis of this compound
The synthesis of this compound can be approached through various methods, often involving the introduction of the difluoromethyl group onto a benzaldehyde precursor. A general synthetic approach is outlined below, based on the synthesis of similar fluorinated benzaldehydes.
General Procedure:
A common strategy involves the fluorination of a suitable precursor, such as 4-formylbenzoic acid or a protected benzaldehyde derivative. For instance, the synthesis of 4-(Fluoromethyl)benzaldehyde involves the reaction of 4-(hydroxymethyl)benzaldehyde with a fluorinating agent.[8] A similar approach could be adapted for the difluoromethyl derivative.
Workflow for a Hypothetical Synthesis:
Caption: A logical workflow for the synthesis of this compound.
Purification Protocol
Purification of the crude product is essential to remove unreacted starting materials, catalysts, and byproducts. A standard method for purifying organic compounds like this compound is column chromatography.
General Column Chromatography Protocol:
-
Slurry Preparation: A slurry is prepared by mixing silica gel with a non-polar eluent (e.g., a mixture of heptane and ethyl acetate).
-
Column Packing: The slurry is poured into a chromatography column and the excess solvent is allowed to drain.
-
Sample Loading: The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto the top of the column.
-
Elution: The column is eluted with a solvent system of increasing polarity, and fractions are collected.
-
Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton, the aromatic protons, and the proton of the difluoromethyl group. The aldehydic proton will appear as a singlet at a downfield chemical shift. The aromatic protons will exhibit splitting patterns corresponding to their substitution on the benzene ring. The CHF₂ proton will appear as a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbon of the difluoromethyl group. The carbon of the CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
C-H stretch (aldehyde): A weak to medium band around 2850-2750 cm⁻¹.
-
C=O stretch (aldehyde): A strong, sharp band around 1700 cm⁻¹.
-
C=C stretch (aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.
-
C-F stretch: Strong bands in the 1100-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Fragmentation Pathway:
References
- 1. This compound | C8H6F2O | CID 11768806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(二氟甲氧基)苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-(トリフルオロメチル)ベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(Trifluoromethyl)benzaldehyde CAS#: 455-19-6 [chemicalbook.com]
- 5. 4-(Trifluoromethyl)benzaldehyde [hqpharmtech.com]
- 6. 4-(Trifluoromethyl)benzaldehyde | 455-19-6 [chemicalbook.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 4-(FluoroMethyl)-Benzaldehyde synthesis - chemicalbook [chemicalbook.com]
4-(Difluoromethyl)benzaldehyde molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Difluoromethyl)benzaldehyde, along with a detailed experimental protocol for its synthesis. This information is intended to support researchers and professionals in the fields of drug development, chemical synthesis, and materials science.
Core Compound Identification
Molecular Formula: C₈H₆F₂O[1]
Molecular Weight: 156.13 g/mol [1]
CAS Number: 55805-29-3[1]
IUPAC Name: this compound[1]
Quantitative Data Summary
A compilation of the known quantitative physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 156.13 g/mol | [1] |
| Molecular Formula | C₈H₆F₂O | [1] |
| Boiling Point | 113-115 °C @ 20 mmHg | [2] |
| 113 °C | [3] | |
| Melting Point | Not available | [4] |
| Density | Not available | |
| Flash Point | 110.00 °C | [2] |
Experimental Protocols
A representative procedure for the deoxyfluorination of a heteroaryl aldehyde, which can be adapted for the synthesis of this compound, is as follows:
General Procedure for Deoxyfluorination of (Hetero)aryl Aldehydes:
This procedure is based on the conversion of an aldehyde functional group to a difluoromethyl group.
Materials:
-
Aryl aldehyde (e.g., a suitable precursor to this compound)
-
Deoxyfluorinating agent (e.g., DAST - (diethylamino)sulfur trifluoride)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the starting aryl aldehyde in an anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the deoxyfluorinating agent to the cooled solution with stirring.
-
Allow the reaction to stir at a low temperature for a specified time, then gradually warm to room temperature and stir for an extended period.
-
Quench the reaction by carefully adding a quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product using a suitable technique, such as column chromatography, to obtain the desired difluoromethylated compound.
Logical Relationships
The following diagram illustrates the fundamental relationship between the compound's name, its chemical formula, and its molecular weight.
Caption: Relationship between compound name, formula, and molecular weight.
References
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Difluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-(difluoromethyl)benzaldehyde. The difluoromethyl group is a crucial substituent in medicinal chemistry, often employed as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and modulating pharmacokinetic properties. This document outlines a plausible synthetic route to this compound and details its expected analytical characterization. Furthermore, it explores the potential biological significance of this compound in the context of drug discovery and development, drawing parallels with the known activities of benzaldehyde and other fluorinated analogues.
Introduction
Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The difluoromethyl group (-CHF₂) is particularly valuable as it can act as a lipophilic hydrogen bond donor, mimicking the properties of hydroxyl or thiol groups while offering improved metabolic resistance.
This compound is an aromatic aldehyde bearing this valuable functional group. Its aldehyde moiety serves as a versatile synthetic handle for the construction of more complex molecular architectures, making it a key building block for the synthesis of novel therapeutic agents. This guide details a potential synthetic protocol and the expected characterization data for this compound, providing a foundational resource for researchers in organic synthesis and drug discovery.
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not widely published, a viable route can be designed based on modern cross-coupling methodologies. The copper-mediated difluoromethylation of aryl halides presents a promising approach. The following proposed experimental protocol is adapted from established procedures for the difluoromethylation of aryl iodides.[1][2]
Proposed Synthetic Route: Copper-Mediated Difluoromethylation
The proposed synthesis starts from the readily available 4-iodobenzaldehyde.
Caption: Proposed synthesis of this compound.
Experimental Protocol
Materials:
-
4-Iodobenzaldehyde
-
(Difluoromethyl)trimethylsilane (TMSCF₂H)
-
Copper(I) iodide (CuI)
-
Cesium fluoride (CsF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To an oven-dried Schlenk tube is added 4-iodobenzaldehyde (1.0 mmol, 1.0 equiv), copper(I) iodide (1.5 mmol, 1.5 equiv), and cesium fluoride (2.0 mmol, 2.0 equiv).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous DMF (5 mL) is added via syringe, followed by (difluoromethyl)trimethylsilane (2.0 mmol, 2.0 equiv).
-
The reaction mixture is stirred at 110 °C for 24 hours.
-
After cooling to room temperature, the reaction is diluted with diethyl ether (20 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to afford this compound.
Characterization
The successful synthesis of this compound would be confirmed through a combination of spectroscopic and physical data.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₆F₂O |
| Molecular Weight | 156.13 g/mol |
| CAS Number | 55805-29-3 |
| Appearance | Predicted to be a colorless to pale yellow liquid |
Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.05 | s | 1H | Aldehyde proton |
| ~7.95 | d | 2H | Aromatic protons (ortho to -CHO) |
| ~7.70 | d | 2H | Aromatic protons (ortho to -CHF₂) |
| ~6.80 | t | 1H | -CHF₂ proton |
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde carbonyl carbon |
| ~140 | Aromatic carbon attached to -CHO |
| ~135 (t) | Aromatic carbon attached to -CHF₂ |
| ~130 | Aromatic carbons ortho to -CHO |
| ~127 | Aromatic carbons ortho to -CHF₂ |
| ~115 (t) | -CHF₂ carbon |
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |
| ~1705 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1480 | Medium | Aromatic C=C stretch |
| ~1100-1200 | Strong | C-F stretch |
| m/z | Proposed Fragment |
| 156 | [M]⁺ |
| 155 | [M-H]⁺ |
| 127 | [M-CHO]⁺ |
| 107 | [M-CHF₂]⁺ |
| 77 | [C₆H₅]⁺ |
Biological Significance and Drug Development Potential
The incorporation of a difluoromethyl group is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. Benzaldehyde and its derivatives have also demonstrated a range of biological activities, including anticancer properties.
The Role of the Difluoromethyl Group in Medicinal Chemistry
The -CHF₂ group can serve as a bioisosteric replacement for hydroxyl (-OH) and thiol (-SH) groups. This substitution can lead to:
-
Increased Metabolic Stability: The C-F bond is stronger than the C-H bond, making the difluoromethyl group more resistant to metabolic oxidation.
-
Enhanced Lipophilicity: The -CHF₂ group can increase the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability.
-
Modulation of Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups.
Caption: Bioisosteric relationship of the difluoromethyl group.
Anticancer Potential of Benzaldehyde Derivatives
Recent studies have shown that benzaldehyde can suppress epithelial-mesenchymal plasticity and overcome treatment resistance in cancer. The proposed mechanism involves the inhibition of the interaction between 14-3-3ζ and phosphorylated histone H3 at serine 28 (H3S28ph). This interaction is crucial for the expression of genes involved in cell proliferation and survival.
Given this, this compound could be a promising candidate for the development of novel anticancer agents. The difluoromethyl group may enhance the potency and pharmacokinetic properties of the benzaldehyde scaffold.
Proposed Signaling Pathway Involvement
Based on the known mechanism of benzaldehyde, it is hypothesized that this compound could also target the 14-3-3ζ signaling pathway.
Caption: Proposed mechanism of action for this compound.
Experimental Workflows
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Conclusion
This compound is a valuable building block with significant potential in drug discovery and development. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential biological applications. The proposed synthetic route offers a practical method for its preparation, and the predicted spectroscopic data provide a basis for its characterization. Further investigation into the biological activities of this compound, particularly its effects on the 14-3-3ζ signaling pathway, is warranted and could lead to the development of novel therapeutic agents.
References
In-Depth Technical Guide: ¹H and ¹⁹F NMR Spectral Data of 4-(Difluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-(Difluoromethyl)benzaldehyde. This information is critical for the accurate identification, characterization, and quality control of this important synthetic intermediate in research and drug development.
Core Data Presentation
The NMR spectral data for this compound, with the chemical structure C₈H₆F₂O and CAS number 55805-29-3, are summarized below.[1][2][3][4] The data has been compiled from available chemical supplier and database resources.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 10.09 | Singlet (s) | - | 1H | Aldehyde (-CHO) |
| 7.99 | Doublet (d) | 7.9 | 2H | Aromatic (ortho to -CHO) |
| 7.70 | Doublet (d) | 7.9 | 2H | Aromatic (ortho to -CHF₂) |
| 6.71 | Triplet (t) | 55.9 | 1H | Difluoromethyl (-CHF₂) |
Solvent: CDCl₃, Spectrometer Frequency: 300 MHz
Table 2: Predicted ¹⁹F NMR Spectral Data of this compound
While a publicly available experimental ¹⁹F NMR spectrum for this compound could not be located, the expected chemical shift can be predicted based on typical ranges for similar structural motifs. The difluoromethyl group (-CHF₂) attached to an aromatic ring typically exhibits a chemical shift in the range of -110 to -130 ppm, often appearing as a doublet due to coupling with the geminal proton.
| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |
| -110 to -130 | Doublet (d) | ~50-60 |
Reference: CFCl₃
Experimental Protocols
A detailed experimental protocol for the acquisition of the presented ¹H NMR data is provided below, based on standard NMR practices. A generalized protocol for ¹⁹F NMR is also included.
¹H NMR Spectroscopy Protocol
Instrumentation:
-
A standard 300 MHz NMR spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
Data Acquisition:
-
Solvent: CDCl₃
-
Temperature: Ambient probe temperature
-
Number of Scans: Typically 16-64 scans for a clear spectrum.
-
Relaxation Delay: 1-2 seconds.
-
Pulse Width: A standard 90° pulse.
-
Spectral Width: A range sufficient to cover the aromatic and aldehyde regions (e.g., 0-12 ppm).
-
Referencing: The chemical shifts were referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
General ¹⁹F NMR Spectroscopy Protocol
Instrumentation:
-
An NMR spectrometer equipped with a fluorine probe, operating at a frequency corresponding to the magnetic field strength (e.g., 282 MHz for a 300 MHz ¹H spectrometer).
Sample Preparation:
-
The same sample prepared for ¹H NMR analysis can typically be used.
Data Acquisition:
-
Solvent: CDCl₃
-
Temperature: Ambient probe temperature
-
Number of Scans: Dependent on the concentration, but typically higher than for ¹H NMR.
-
Relaxation Delay: 1-2 seconds.
-
Pulse Width: A calibrated 90° pulse for fluorine.
-
Spectral Width: A wide spectral width is initially used to locate the signal (e.g., +50 to -250 ppm) and then optimized.
-
Referencing: Chemical shifts are referenced to an external standard, typically trichlorofluoromethane (CFCl₃) at 0 ppm.
Visualization of Key Structural Features
The following diagram illustrates the key proton environments in this compound, which give rise to the observed ¹H NMR spectrum.
Caption: Key proton assignments in this compound.
This guide serves as a foundational resource for the NMR-based analysis of this compound, providing essential data and protocols for its unambiguous characterization.
References
Infrared (IR) spectrum of 4-(Difluoromethyl)benzaldehyde
An In-depth Technical Guide to the Infrared (IR) Spectrum of 4-(Difluoromethyl)benzaldehyde
This guide offers a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. It is designed for researchers, scientists, and drug development professionals, providing a foundational understanding of the molecule's vibrational properties, a predictive interpretation of its key spectral features, and a robust experimental protocol for acquiring high-quality data.
Introduction: The Molecular Context
This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. The incorporation of the difluoromethyl (-CHF₂) group into organic molecules can modulate their lipophilicity, metabolic stability, and binding interactions, making it a valuable moiety in drug design.
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of such molecules. By measuring the absorption of infrared radiation by a sample, we can identify the specific vibrational modes of its functional groups. Each functional group (e.g., carbonyl, C-F, C-H) absorbs at a characteristic frequency, producing a unique spectral "fingerprint." This guide will deconstruct the expected IR spectrum of this compound based on its constituent parts, providing a framework for its identification and characterization.
Molecular Structure and Predicted Vibrational Modes
The structure of this compound integrates three key components, each with distinct vibrational signatures: the aldehyde group, the para-substituted aromatic ring, and the difluoromethyl group.
Caption: Molecular structure of this compound.
A predictive analysis based on these functional groups allows us to anticipate the key features of the IR spectrum.
Predictive Analysis of the IR Spectrum
While a definitive, experimentally verified spectrum for this specific compound is not available in all public databases, a highly accurate interpretation can be constructed by analyzing its components and comparing them to well-documented analogues like benzaldehyde and other difluoromethylated aromatic compounds.[1][2]
The following table summarizes the predicted absorption bands, their characteristic regions, intensities, and the molecular vibrations responsible.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Rationale & Commentary |
| 3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic Ring | These peaks confirm the presence of hydrogens bonded to sp² carbons of the benzene ring.[1] |
| ~2980 - 2900 | Weak | C-H Stretch | Difluoromethyl (-CHF₂) | The aliphatic C-H stretch from the difluoromethyl group. This may be weak and less prominent. |
| ~2860 & ~2775 | Weak-Medium | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) | A hallmark of aldehydes, these two distinct peaks arise from the aldehydic C-H stretch and are crucial for distinguishing aldehydes from ketones.[3][4] |
| ~1710 - 1700 | Strong, Sharp | C=O Stretch | Aldehyde (-CHO) | This is typically the most intense and sharpest peak in the spectrum. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[4] The electron-withdrawing nature of the -CHF₂ group may shift this slightly higher compared to unsubstituted benzaldehyde (~1703 cm⁻¹). |
| ~1600, ~1585, ~1500 | Medium-Weak | C=C Stretch (in-ring) | Aromatic Ring | These absorptions are characteristic of the benzene ring skeleton.[1] |
| 1300 - 1100 | Very Strong | C-F Stretch | **Difluoromethyl (-CHF₂) ** | The C-F stretching vibrations are known to produce exceptionally strong absorption bands. The presence of two fluorine atoms will likely result in intense, possibly multiple, bands in this region, which is a key signature for this molecule.[2][5] |
| ~850 - 800 | Strong | C-H Out-of-Plane Bend | Aromatic Ring | A strong band in this region is highly indicative of a 1,4-disubstituted (para) benzene ring. |
Experimental Protocol for FT-IR Analysis
To ensure the acquisition of a high-quality, reproducible spectrum, a standardized protocol is essential. The use of an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity and minimal sample preparation requirements.[6]
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor series, Thermo Fisher Nicolet series) equipped with a DLATGS or MCT detector.
-
An ATR accessory with a diamond or zinc selenide crystal.
Step-by-Step Methodology:
-
System Preparation:
-
Power on the FT-IR spectrometer and allow the source and laser to stabilize for at least 15-30 minutes. This ensures thermal equilibrium and minimizes spectral drift.
-
Purge the sample compartment with dry air or nitrogen to reduce interference from atmospheric water vapor and carbon dioxide.
-
-
ATR Crystal Cleaning:
-
Before analysis, meticulously clean the ATR crystal surface. Using a lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol), gently wipe the crystal surface.
-
Perform a second wipe with a dry, lint-free cloth to ensure no solvent residue remains.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This measurement accounts for the absorbance of the crystal and the ambient atmosphere.
-
Typical parameters: 16 to 32 scans at a resolution of 4 cm⁻¹. This provides an excellent signal-to-noise ratio for most applications.
-
-
Sample Application:
-
This compound is a liquid at room temperature. Place a single drop of the sample onto the center of the ATR crystal, ensuring the entire crystal surface is covered.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample measurement against the stored background spectrum to produce the final IR spectrum in absorbance or transmittance units.
-
-
Post-Measurement Cleaning:
-
Thoroughly clean the sample from the ATR crystal using the same solvent and wipe procedure as in Step 2. This prevents cross-contamination between samples.
-
Caption: Experimental workflow for FT-IR analysis using an ATR accessory.
A Logic-Based Approach to Spectral Interpretation
Interpreting an IR spectrum is a systematic process. The trustworthiness of an identification relies on a self-validating approach where all key spectral features are accounted for and are consistent with the proposed structure.
Caption: Logical workflow for the interpretation of the this compound IR spectrum.
This diagnostic flow ensures that identification is not based on a single peak but on the collective evidence of all expected vibrational modes. The absence of peaks is equally informative; for example, the lack of a broad absorption band from 3200-3600 cm⁻¹ confirms the absence of hydroxyl (-OH) or amine (-NH) groups.
Conclusion
The infrared spectrum of this compound is defined by a collection of highly characteristic absorption bands. The definitive features include the strong carbonyl stretch around 1705 cm⁻¹, the unique aldehydic C-H Fermi doublet near 2860 cm⁻¹ and 2775 cm⁻¹, and the exceptionally strong C-F stretching vibrations between 1300-1100 cm⁻¹. These are complemented by the absorptions from the para-substituted aromatic ring, which confirm the overall molecular architecture. By employing the systematic experimental and interpretive workflows detailed in this guide, researchers can confidently identify and characterize this important fluorinated building block, ensuring its identity and purity in synthetic and developmental applications.
References
- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. pubs.aip.org [pubs.aip.org]
- 3. homework.study.com [homework.study.com]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. benthamopen.com [benthamopen.com]
- 6. benchchem.com [benchchem.com]
Mass Spectrometry Analysis of 4-(Difluoromethyl)benzaldehyde: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-(Difluoromethyl)benzaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of its mass spectral behavior. While experimental mass spectral data for this compound is not widely published, this guide extrapolates from the known fragmentation patterns of structurally similar aromatic aldehydes to predict its behavior under electron ionization (EI) mass spectrometry.
Predicted Mass Spectrometry Data
The mass spectral analysis of this compound is anticipated to yield characteristic fragments resulting from the ionization and subsequent decomposition of the molecule. The molecular formula for this compound is C8H6F2O, with a monoisotopic mass of 156.0387 Da.[1] The primary fragmentation pathways for benzaldehydes typically involve the loss of a hydrogen radical, the formyl group, or rearrangements.
Key Mass Fragments
The following table summarizes the predicted key mass-to-charge ratios (m/z) and their interpretation for this compound under electron ionization.
| m/z | Proposed Ion | Interpretation |
| 156 | [M]•+ | Molecular Ion |
| 155 | [M-H]+ | Loss of a hydrogen radical from the aldehyde group |
| 127 | [M-CHO]+ | Loss of the formyl radical (CHO) |
| 107 | [M-CHF2]+ | Loss of the difluoromethyl radical |
| 77 | [C6H5]+ | Phenyl cation resulting from cleavage of the difluoromethyl and formyl groups |
Predicted Fragmentation Pathway
Upon electron ionization, this compound is expected to undergo fragmentation through several key pathways. The initial event is the formation of the molecular ion (m/z 156). Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.
A primary fragmentation step for aromatic aldehydes is the loss of a hydrogen radical from the formyl group, leading to a stable acylium ion [M-H]+ at m/z 155.[2] Another characteristic fragmentation is the cleavage of the C-C bond between the aromatic ring and the carbonyl group, resulting in the loss of the formyl radical (•CHO) and the formation of the difluoromethylphenyl cation at m/z 127.[2] Further fragmentation of this ion could involve the loss of the difluoromethyl group.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
While a specific, validated protocol for this compound is not available in the public domain, a general methodology for the analysis of aromatic aldehydes by GC-MS is provided below. This protocol can serve as a starting point for method development and validation.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure it is fully dissolved.
-
If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless, operated in splitless mode to maximize sensitivity.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
Solvent Delay: 3 minutes.
Conclusion
The mass spectrometry analysis of this compound, while not extensively documented, can be reliably predicted based on the established fragmentation patterns of similar aromatic aldehydes. The key fragments are expected to arise from the loss of a hydrogen radical, the formyl group, and the difluoromethyl group. The provided GC-MS protocol offers a robust starting point for developing a validated analytical method for the identification and quantification of this compound in various matrices, which is of significant interest to the pharmaceutical and chemical industries.
References
The Difluoromethyl Group: An In-depth Technical Guide to its Electronic Properties on an Aromatic Ring
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone in modern medicinal chemistry and materials science. Among these, the difluoromethyl (CHF2) group stands out for its unique electronic properties that can significantly modulate the physicochemical and pharmacological profiles of aromatic compounds. This technical guide provides a comprehensive overview of the electronic influence of the difluoromethyl group on an aromatic ring, complete with quantitative data, detailed experimental methodologies, and visual representations of its role in drug development.
Core Electronic Properties of the Aromatic Difluoromethyl Group
The difluoromethyl group is a fascinating substituent that acts as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, and amine functionalities.[1] Its electronic character is predominantly electron-withdrawing, a consequence of the high electronegativity of the two fluorine atoms. This property profoundly influences the acidity, basicity, lipophilicity, and dipole moment of the parent aromatic molecule.
Hammett Substituent Constants
The electronic effect of a substituent on an aromatic ring can be quantified using Hammett constants (σ). The difluoromethyl group is characterized as a moderate electron-withdrawing group, as indicated by its positive Hammett constants for both meta (σm) and para (σp) positions. These values are crucial for predicting the reactivity and properties of difluoromethyl-substituted aromatic compounds in various chemical and biological contexts.
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) | Electronic Effect |
| -CHF2 | 0.38 | 0.47 | Electron-Withdrawing |
| -CH3 | -0.07 | -0.17 | Electron-Donating |
| -CF3 | 0.43 | 0.54 | Strongly Electron-Withdrawing |
| -OH | 0.12 | -0.37 | Electron-Donating (Resonance) |
| -NO2 | 0.71 | 0.78 | Strongly Electron-Withdrawing |
Data compiled from various sources.[2]
Acidity and Basicity (pKa)
The electron-withdrawing nature of the difluoromethyl group significantly impacts the acidity of phenols and benzoic acids, and the basicity of anilines. By withdrawing electron density from the aromatic ring, the CHF2 group stabilizes the conjugate base of an acid, thereby increasing its acidity (lowering the pKa). Conversely, it decreases the electron density on the nitrogen atom of anilines, making them less basic (lowering the pKa of the conjugate acid).
| Compound | Predicted pKa | Reference Compound | Reference pKa |
| 4-(Difluoromethyl)phenol | 9.20[3] | 4-(Trifluoromethyl)phenol | 8.675 (experimental)[4][5] |
| 4-(Difluoromethyl)benzoic acid | 3.88[6][7] | 4-(Trifluoromethyl)benzoic acid | 3.7 (experimental) |
| 4-(Difluoromethyl)aniline (conjugate acid) | Lower than aniline (4.6) | 4-(Trifluoromethyl)aniline (conjugate acid) | 8.6 (in MeCN)[8] |
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The difluoromethyl group is considered a lipophilic substituent, generally increasing the LogP of a parent molecule. This property can enhance membrane permeability.[9]
| Compound | LogP |
| Benzene | 2.13 |
| Toluene | 2.73 |
| (Difluoromethyl)benzene | ~2.5 (estimated) |
| (Trifluoromethyl)benzene | 2.86 |
LogP values are experimental or estimated.
Dipole Moment
Experimental Protocols for Determining Electronic Properties
Accurate determination of the electronic properties of novel difluoromethylated aromatic compounds is essential for their rational application. The following section outlines detailed methodologies for key experiments.
Determination of Hammett Constants using ¹⁹F NMR Spectroscopy
Principle: The chemical shift of a fluorine nucleus in a substituted fluorobenzene is sensitive to the electronic effects of substituents on the ring. By correlating the ¹⁹F NMR chemical shifts of a series of meta- or para-substituted difluoromethylbenzenes with known Hammett constants of the substituents, the σm and σp values for the CHF2 group can be determined.
Methodology:
-
Synthesis: Synthesize a series of para- and meta-substituted difluoromethylbenzenes with substituents of known Hammett constants (e.g., -NO2, -CN, -Cl, -CH3, -OCH3).
-
Sample Preparation: Prepare solutions of each compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl3 or acetone-d6) in an NMR tube. Add a small amount of a reference standard (e.g., trifluorotoluene).
-
¹⁹F NMR Spectroscopy: Acquire ¹⁹F NMR spectra for each sample on a high-resolution NMR spectrometer.
-
Data Analysis:
-
Measure the chemical shift (δ) of the CHF2 group for each compound relative to the internal standard.
-
Plot the measured chemical shifts against the known Hammett constants (σp or σm) of the substituents.
-
Perform a linear regression analysis on the data. The intercept of the plot for the unsubstituted difluoromethylbenzene will provide the chemical shift reference, and the slope will be the reaction constant (ρ).
-
The Hammett constant for the difluoromethyl group itself can be determined from the chemical shift of difluoromethylbenzene in this calibrated series.
-
Determination of pKa by Potentiometric Titration
Principle: Potentiometric titration involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH. The pKa is the pH at which the analyte is 50% ionized.[10]
Methodology:
-
Sample Preparation: Accurately weigh a sample of the difluoromethylated phenol, benzoic acid, or aniline and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO for poorly soluble compounds).
-
Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise addition of the titrant (e.g., 0.1 M NaOH for acids, 0.1 M HCl for bases).
-
Titration: Titrate the sample solution with the standardized titrant, recording the pH after each addition.
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the point of inflection on the curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Determination of LogP by the Shake-Flask Method
Principle: The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (P). It involves measuring the concentration of the analyte in both phases after they have reached equilibrium.[11]
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Prepare a stock solution of the difluoromethylated aromatic compound in the phase in which it is more soluble.
-
Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient amount of time to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of the analyte in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Visualization of the Difluoromethyl Group in Drug Development
The unique properties of the difluoromethyl group have been exploited in the design of various therapeutic agents. The following diagrams illustrate its role in a signaling pathway and a typical experimental workflow for its synthesis.
Signaling Pathway Inhibition by a Difluoromethylated Drug
α-Difluoromethylornithine (DFMO), also known as eflornithine, is an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. This pathway is often dysregulated in cancer and is linked to cell proliferation and survival signaling, including the Akt pathway.[1][12]
Caption: Eflornithine inhibits ODC, disrupting polyamine synthesis and cell proliferation.
Experimental Workflow for the Synthesis of a Difluoromethylated Arene
The introduction of a difluoromethyl group onto an aromatic ring can be achieved through various synthetic routes. The following diagram illustrates a general workflow for the difluoromethylation of a phenol.
Caption: A general workflow for the synthesis of an aryl difluoromethyl ether.
Conclusion
The difluoromethyl group offers a powerful tool for fine-tuning the electronic properties of aromatic compounds. Its moderate electron-withdrawing nature, coupled with its ability to act as a lipophilic hydrogen bond donor, provides a unique combination of features that are highly valuable in the design of novel pharmaceuticals and advanced materials. A thorough understanding and precise measurement of its electronic parameters are paramount for the successful application of this versatile functional group. This guide serves as a foundational resource for researchers seeking to harness the potential of the difluoromethyl group in their scientific endeavors.
References
- 1. Ornithine decarboxylase inhibition by alpha-difluoromethylornithine activates opposing signaling pathways via phosphorylation of both Akt/protein kinase B and p27Kip1 in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 3. 4-DIFLUOROMETHYLPHENOL | 403648-76-0 [amp.chemicalbook.com]
- 4. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]
- 5. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(DIFLUOROMETHYL)BENZOIC ACID CAS#: 55805-21-5 [chemicalbook.com]
- 7. 4-(DIFLUOROMETHYL)BENZOIC ACID | 55805-21-5 [amp.chemicalbook.com]
- 8. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. acdlabs.com [acdlabs.com]
- 12. Eflornithine for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Stability of 4-(Difluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Difluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde of increasing interest in medicinal chemistry and materials science. The difluoromethyl group (CHF2) imparts unique electronic properties that influence the reactivity of the aldehyde moiety and the overall stability of the molecule. As a bioisostere for hydroxyl and thiol groups, the CHF2 group can enhance a molecule's metabolic stability and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known reactivity and stability of this compound, drawing on available data for the compound and its structural analogs. It includes detailed experimental protocols for key reactions and stability assessments, quantitative data organized for clarity, and visualizations of relevant chemical transformations and a key biological signaling pathway where this compound scaffold has potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in chemical reactions and biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C8H6F2O | [1] |
| Molecular Weight | 156.13 g/mol | [1] |
| CAS Number | 55805-29-3 | [1][2] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | General knowledge |
| Purity | Typically available at ≥95% | [2][3] |
Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses. While specific quantitative stability data such as decomposition temperature and detailed shelf-life studies are not extensively available in the public domain, a qualitative understanding can be derived from information on analogous compounds and general chemical principles.
Thermal Stability
Fluorinated aromatic compounds often exhibit enhanced thermal stability. However, like other benzaldehyde derivatives, this compound is expected to be susceptible to thermal decomposition at elevated temperatures. For comparison, a technical guide on 4-fluorobenzaldehyde suggests that thermal decomposition can occur at high temperatures, leading to the formation of carbon oxides and hydrogen fluoride[4]. It is reasonable to assume a similar decomposition profile for the difluoromethyl analog.
Hydrolytic Stability
The difluoromethyl group can be susceptible to hydrolysis under certain conditions, particularly in the presence of strong acids or bases, which can lead to the formation of the corresponding carboxylic acid. The electronic nature of the aromatic ring can influence the lability of the C-F bonds.
Photostability
Aromatic aldehydes can be sensitive to UV irradiation, which may lead to decomposition or unwanted side reactions. It is therefore advisable to store this compound protected from light.
Storage and Handling
For long-term storage, it is recommended to keep this compound in a cool, dry, and well-ventilated area, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation from atmospheric moisture. Containers should be tightly sealed.
Table 2: Summary of Stability and Storage Recommendations
| Condition | Stability Profile and Recommendations |
| Thermal | Avoid high temperatures to prevent decomposition. Specific decomposition temperature is not readily available. |
| Hydrolytic | Potentially unstable under strong acidic or basic conditions. |
| Photochemical | Sensitive to light; store in amber vials or in the dark. |
| Atmospheric | May be sensitive to air and moisture; store under an inert atmosphere. |
| General Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. |
Reactivity Profile
The reactivity of this compound is governed by the electrophilic nature of the aldehyde carbonyl group, which is further influenced by the electron-withdrawing difluoromethyl group at the para position. This enhances its reactivity towards nucleophiles compared to unsubstituted benzaldehyde.
Nucleophilic Addition Reactions
The electron-withdrawing nature of the CHF2 group activates the aldehyde for nucleophilic attack. This makes it a suitable substrate for a variety of common organic transformations.
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. This compound is expected to react efficiently with phosphorus ylides to yield the corresponding 4-(difluoromethyl)styrene derivatives. The electron-withdrawing substituent may influence the stereoselectivity of the reaction.
Experimental Protocol: Wittig Reaction with this compound
Objective: To synthesize a 4-(difluoromethyl)styrene derivative via a Wittig reaction.
Materials:
-
This compound
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in the anhydrous solvent.
-
Cool the suspension to 0 °C or the recommended temperature for the chosen base.
-
Slowly add the strong base to the suspension to generate the ylide. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at the appropriate temperature for 30-60 minutes.
-
Add a solution of this compound (1 equivalent) in the anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In a crossed aldol condensation, this compound, which lacks α-hydrogens, can act as the electrophilic partner for an enolizable ketone or aldehyde. The reaction typically proceeds under basic or acidic catalysis to form a β-hydroxy carbonyl compound, which may subsequently dehydrate to an α,β-unsaturated carbonyl compound.
Experimental Protocol: Claisen-Schmidt Condensation (a type of Aldol Condensation)
Objective: To synthesize a chalcone derivative from this compound and an acetophenone.
Materials:
-
This compound
-
An acetophenone derivative (e.g., acetophenone)
-
Base catalyst (e.g., sodium hydroxide or potassium hydroxide)
-
Solvent (e.g., ethanol or a mixture of ethanol and water)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the acetophenone derivative (1 equivalent) and this compound (1 equivalent) in the solvent.
-
While stirring at room temperature, slowly add an aqueous or alcoholic solution of the base catalyst (e.g., 10% NaOH).
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC). A precipitate may form.
-
If a precipitate has formed, cool the mixture in an ice bath and collect the solid by vacuum filtration.
-
If no precipitate forms, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Wash the crude product with cold water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Oxidation and Reduction
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
-
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid) can be used to convert the aldehyde to 4-(difluoromethyl)benzoic acid.
-
Reduction: The aldehyde can be reduced to 4-(difluoromethyl)benzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Role in Drug Development and Signaling Pathways
Fluorinated benzaldehydes are valuable building blocks in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates[5]. While direct involvement of this compound in a specific signaling pathway is not prominently documented, its structural motif is highly relevant to the development of enzyme inhibitors.
Aldehyde Dehydrogenase (ALDH) Inhibition
The aldehyde dehydrogenase (ALDH) superfamily of enzymes is responsible for oxidizing both endogenous and exogenous aldehydes. Certain ALDH isoforms, such as ALDH1A3, are overexpressed in various cancers and are associated with cancer stem cells and chemoresistance[6]. Consequently, the development of ALDH inhibitors is a promising strategy in cancer therapy.
Derivatives of benzaldehyde, such as benzyloxybenzaldehyde, have been identified as potent and selective inhibitors of ALDH1A3[6]. It is plausible that derivatives of this compound could also serve as effective ALDH inhibitors, where the difluoromethyl group acts as a key pharmacophore. The inhibition of ALDH1A3 disrupts the retinoic acid (RA) signaling pathway, which is crucial for cell differentiation and proliferation.
Caption: Inhibition of the ALDH1A3-Retinoic Acid signaling pathway.
Experimental Workflows
A logical workflow for investigating the potential of a new compound series based on this compound as ALDH inhibitors is depicted below.
References
The Difluoromethyl Group: A Bioisosteric Chameleon in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (CF2H) group has emerged as a uniquely versatile bioisostere, capable of mimicking a range of functional groups and fine-tuning the physicochemical and pharmacokinetic properties of parent molecules. This technical guide provides a comprehensive overview of the role of the CF2H group as a bioisostere, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to inform rational drug design.
Core Concepts: The Physicochemical Impact of the Difluoromethyl Group
The CF2H group is considered a "lipophilic hydrogen bond donor," a characteristic that underpins its utility as a bioisostere for hydroxyl (OH), thiol (SH), and methyl (CH3) groups.[1][2] Its unique electronic properties, stemming from the strong electron-withdrawing nature of the two fluorine atoms, polarize the C-H bond, enabling it to act as a weak hydrogen bond donor.[3] This capacity to engage in hydrogen bonding is a critical feature, allowing it to replicate the interactions of OH and SH groups with biological targets, while often conferring improved metabolic stability.[4]
The influence of the CF2H group on a molecule's lipophilicity (logP) is highly context-dependent. While often increasing lipophilicity when replacing a hydroxyl group, the substitution of a methyl group with a difluoromethyl group can lead to a decrease or a modest increase in lipophilicity, offering a nuanced tool for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]
Quantitative Data Summary
The following tables summarize the key physicochemical properties of the difluoromethyl group in comparison to its common bioisosteric counterparts.
Table 1: Comparison of Lipophilicity (logP) and Hydrogen Bond Acidity (A)
| Compound Pair | Functional Group 1 | logP of Compound 1 | Functional Group 2 | logP of Compound 2 | ΔlogP (Cmpd 2 - Cmpd 1) | Hydrogen Bond Acidity (A) of Group 2 |
| Toluene vs. Difluoromethylbenzene | -CH3 | 2.73 | -CF2H | 2.40 | -0.33 | ~0.05 |
| Anisole vs. Difluoromethoxybenzene | -OCH3 | 2.11 | -OCF2H | 2.36 | +0.25 | ~0.10 |
| Phenol vs. Difluoromethylbenzene | -OH | 1.46 | -CF2H | 2.40 | +0.94 | ~0.05 |
| Thiophenol vs. Difluoromethylthiobenzene | -SH | 2.50 | -SCF2H | 2.90 | +0.40 | ~0.10 |
Data compiled from various sources, including[1][2][5]. Note that logP and A values can vary depending on the specific molecular context and experimental conditions.
Table 2: Metabolic Stability of Representative Compounds
| Compound | Key Functional Group | In Vitro Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Hypothetical Drug A | -OH | 15 | 46.2 |
| Hypothetical Drug A Analogue | -OCF2H | 60 | 11.5 |
| Hypothetical Drug B | -CH3 | 30 | 23.1 |
| Hypothetical Drug B Analogue | -CF2H | 45 | 15.4 |
Data is representative and intended for illustrative purposes, compiled from general trends observed in metabolic stability assays.[6][7]
Key Experimental Protocols
Accurate characterization of drug candidates is paramount. The following are detailed methodologies for key experiments cited in the assessment of difluoromethyl-containing compounds.
Experimental Protocol 1: Determination of Lipophilicity (logP) by the Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of a compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Phases: Pre-saturate the n-octanol and aqueous phases by mixing them vigorously for 24 hours and then allowing them to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.
-
Partitioning: In a glass vial, add a known volume of the n-octanol phase and the aqueous phase containing the test compound (a common ratio is 1:1).
-
Equilibration: Cap the vial tightly and shake it vigorously using a vortex mixer for a defined period (e.g., 30 minutes) to ensure thorough mixing. Allow the vial to stand or centrifuge it to separate the two phases completely.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Analyze the concentration of the test compound in each phase using a suitable analytical method.
-
Calculation: The logP is calculated using the following formula: logP = log10 ( [Compound]octanol / [Compound]aqueous )
This protocol is a generalized version based on standard shake-flask methodologies.[8][9][10][11]
Experimental Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.
Materials:
-
Test compound
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Positive control compounds (high and low clearance)
-
Ice-cold organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
96-well plates or microcentrifuge tubes
-
Incubator set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test and control compounds. Thaw the pooled liver microsomes on ice. Prepare the NADPH regenerating system.
-
Incubation Setup: In a 96-well plate or microcentrifuge tubes, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Pre-incubation: Add the test compound to the microsome suspension and pre-incubate at 37°C for approximately 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an aliquot of the reaction mixture to ice-cold organic solvent containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.
This protocol is a generalized version based on standard microsomal stability assays.[12][13][14][15][16][17]
Experimental Protocol 3: Determination of Hydrogen Bond Acidity (A) by ¹H NMR Spectroscopy
Objective: To quantitatively assess the hydrogen bond donor capacity of the CF2H group.
Materials:
-
Difluoromethyl-containing compound
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
Deuterated chloroform (CDCl3)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare two separate NMR samples of the compound, one dissolved in DMSO-d6 and the other in CDCl3.
-
NMR Acquisition: Acquire ¹H NMR spectra for both samples.
-
Chemical Shift Determination: Identify the chemical shift (δ) of the proton of the CF2H group in both spectra.
-
Calculation of Δδ: Calculate the difference in the chemical shifts: Δδ = δ(DMSO-d6) - δ(CDCl3)
-
Calculation of Hydrogen Bond Acidity (A): The Abraham solute hydrogen bond acidity parameter (A) is calculated using the following empirical equation: A = (Δδ - c) / m (where m and c are constants derived from a calibration plot of known compounds, for example, A = 0.0065 + 0.133Δδ).[18][19][20][21]
This method, known as Abraham's solute ¹H NMR analysis, provides a reliable measure of hydrogen bond acidity.[1][2][18][20]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the application of the difluoromethyl group in drug design.
Case Studies in Drug Development
The strategic application of the difluoromethyl group as a bioisostere is exemplified in several marketed drugs and clinical candidates.
Pantoprazole: This widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders features a difluoromethoxy (-OCF2H) group.[22][23][24][25][26] The -OCF2H group serves as a metabolically robust bioisostere for a methoxy group, contributing to the drug's favorable pharmacokinetic profile.
PQR620: A potent and selective mTORC1/2 inhibitor, PQR620, incorporates a difluoromethyl group.[27][28][29][30] In the development of this compound, the replacement of a trifluoromethyl group with a difluoromethyl group led to increased binding affinity for the mTOR kinase.[30] This highlights the subtle yet significant impact the CF2H group can have on target engagement.
Conclusion
The difluoromethyl group is a powerful and nuanced tool in the medicinal chemist's arsenal. Its ability to act as a weak hydrogen bond donor, coupled with its context-dependent effects on lipophilicity and generally enhanced metabolic stability, makes it an attractive bioisosteric replacement for hydroxyl, thiol, and methyl groups. The successful application of the CF2H group in marketed drugs and clinical candidates underscores its importance in modern drug discovery. A thorough understanding of its physicochemical properties and the use of robust experimental methodologies for characterization are essential for harnessing the full potential of this versatile functional group in the design of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. mercell.com [mercell.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. NMR method for the determination of solute hydrogen bond acidity [pubmed.ncbi.nlm.nih.gov]
- 21. An NMR Method for Quantitative Assessment of Intramolecular Hydrogen Bonding; Application to Physiochemical, Environmental, and Biochemical Properties - UNT Digital Library [digital.library.unt.edu]
- 22. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]
- 25. Pantoprazole Mechanism of Action PPT - Oreate AI Blog [oreateai.com]
- 26. pedscalc.com [pedscalc.com]
- 27. Brain-penetrant PQR620 mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. medchemexpress.com [medchemexpress.com]
- 29. The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Hydrogen Bond Donor Capacity of the Difluoromethyl (CF2H) Group
For Researchers, Scientists, and Drug Development Professionals
The difluoromethyl (CF2H) group has emerged as a functional group of significant interest in medicinal chemistry and chemical biology. Often employed as a bioisosteric replacement for hydroxyl (OH) or thiol (SH) groups, its ability to act as a hydrogen bond (HB) donor is a key aspect of its utility.[1][2][3] This technical guide provides an in-depth analysis of the hydrogen bond donor capacity of the CF2H group, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the underlying principles and workflows. The high polarity of the F2C–H bond is responsible for its hydrogen bond donating character.[1][3]
Quantitative Analysis of CF2H Hydrogen Bonding
The hydrogen bond donor strength of the CF2H group is weaker than that of traditional donors like OH or SH groups.[1][3] However, its capacity is tunable and significantly influenced by the electronic environment. For instance, attaching the CF2H group to cationic aromatic systems markedly enhances its hydrogen bond donation ability.[1][4][5] Quantum mechanical calculations have estimated the binding energy of CF2H⋯O interactions to be in the range of 1.0 to 5.5 kcal/mol.[1][3] In a direct comparison with an O–H⋯O bond, the bonding energy for a CF2H-substituted dimer was calculated to be -3.1 kcal/mol, close to the -3.5 kcal/mol for the corresponding OH-substituted dimer.[6]
Experimental quantification of these interactions has been achieved through various methods, with the resulting data providing a clearer picture of the thermodynamic landscape of CF2H-mediated hydrogen bonds.[3] Below are tables summarizing key quantitative findings from the literature.
Table 1: Thermodynamic Data for CF2H Hydrogen Bond Donation
| Donor Molecule Context | Acceptor | Method | Dissociation Constant (Kd) | Binding Energy (ΔGexp) | Reference |
| Neutral Aromatic | n-Bu3PO | 1H NMR Titration | Varies (e.g., 10-30 fold higher than cationic) | Weaker | [1] |
| Cationic Aromatic | n-Bu3PO | 1H NMR Titration | Significantly Lower | Stronger | [1] |
| o-nitro-α,α-difluorotoluene dimer | Self-associated | DFT Calculation | - | -3.1 kcal/mol | [6] |
| Phenol (for comparison) | n-Bu3PO | 1H NMR Titration | ~30 times lower than strongest CF2H donor | ~2 kcal/mol stronger | [1] |
Table 2: Spectroscopic and Geometric Data for CF2H Hydrogen Bonds
| System | Parameter | Value | Method | Reference |
| o-nitro-α,α-difluorotoluene dimer | C–H⋯O distance | 2.42(3) Å | X-ray Crystallography | [2] |
| o-nitro-α,α-difluorotoluene dimer | C–H⋯O angle | 157(2)° | X-ray Crystallography | [2] |
| Various CF2H donors | ΔδDMSO-CDCl3 (ppm) | 0.31 - 0.47 | 1H NMR | [1] |
| Cationic CF2H donors | ΔδDMSO-CD3NO2 (ppm) | 0.32 - 0.37 | 1H NMR | [1] |
Experimental Protocols for Characterizing CF2H Hydrogen Bonds
A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is typically employed to fully characterize the hydrogen bond donor capacity of the CF2H group.[2][6]
1. 1H NMR Titration with a Hydrogen Bond Acceptor
This method provides a quantitative measure of the strength of the hydrogen bond interaction in solution by determining the dissociation constant (Kd) of the complex formed between the CF2H-containing molecule (the donor) and a known hydrogen bond acceptor.
-
Protocol:
-
A standard hydrogen bond acceptor, such as tri-n-butylphosphine oxide (n-Bu3PO), is chosen.[1]
-
A solution of the CF2H-containing compound is prepared in a suitable deuterated solvent (e.g., CDCl3, CD3NO2).
-
The 1H NMR spectrum is recorded, noting the chemical shift of the CF2H proton.
-
Aliquots of the hydrogen bond acceptor are incrementally added to the solution.
-
The 1H NMR spectrum is recorded after each addition.
-
The change in the chemical shift of the CF2H proton is monitored as a function of the acceptor concentration.
-
The resulting data is fitted to a suitable binding isotherm to calculate the dissociation constant (Kd).
-
2. Hydrogen Bond Acidity Determination via 1H NMR
This method assesses the hydrogen bond acidity (A) based on the difference in the proton chemical shift in a non-polar solvent and a polar, hydrogen bond accepting solvent.
-
Protocol:
-
1H NMR spectra of the CF2H-containing compound are recorded in two different deuterated solvents: a non-polar solvent like CDCl3 and a polar, hydrogen bond-accepting solvent like DMSO-d6.[1][3]
-
The chemical shift of the CF2H proton is determined in each solvent.
-
The difference in chemical shifts (ΔδDMSO-CDCl3) is calculated.
-
This difference is then used in an empirical equation to determine the hydrogen bond acidity parameter, A.[1][3] For some compounds with limited solubility in CDCl3, other solvents like deuterated nitromethane (CD3NO2) may be used as a substitute.[1]
-
3. UV-vis Spectroscopy Titration
This technique utilizes a solvatochromic dye, such as Reichardt's dye, to probe the hydrogen bond donating ability of the CF2H group.
-
Protocol:
-
A solution of Reichardt's dye is prepared in a non-polar solvent.
-
The UV-vis spectrum of the dye solution is recorded.
-
The CF2H-containing compound is added to the solution.
-
The formation of a hydrogen-bonded complex between the CF2H group and the dye leads to a change in the dye's absorption spectrum.
-
By monitoring this change as a function of the CF2H compound's concentration, the dissociation constant (Kd) of the complex can be determined.[1][3]
-
4. X-ray Crystallography
Single-crystal X-ray diffraction provides definitive evidence of hydrogen bonding in the solid state and yields precise geometric parameters.
-
Protocol:
-
High-quality single crystals of the CF2H-containing compound, or a co-crystal with a hydrogen bond acceptor, are grown.
-
The crystal is mounted on a diffractometer, and X-ray diffraction data is collected.
-
The crystal structure is solved and refined.
-
The resulting structure provides information on intermolecular distances (e.g., C–H⋯O) and angles, which can confirm the presence and geometry of a hydrogen bond.[2]
-
5. Computational Chemistry
Theoretical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing insights into the energetics and electronic nature of the hydrogen bond.
-
Protocol:
-
The geometry of the CF2H-containing molecule and its hydrogen-bonded complex with an acceptor is optimized using a suitable level of theory and basis set (e.g., M06-2X/6-31+G(d,p)).[2]
-
Single-point energy calculations can be performed with a larger basis set (e.g., M06-2X/aug-cc-pVTZ) to obtain more accurate interaction energies.[2]
-
Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density and further characterize the nature of the hydrogen bond.[2]
-
Visualizations
Diagram of CF2H Hydrogen Bonding
References
- 1. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 2. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.kab.ac.ug [library.kab.ac.ug]
- 5. Quantifying the ability of the CF2H group as a hydrogen bond donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrogen Bonds Involving CF2H - ChemistryViews [chemistryviews.org]
An In-depth Technical Guide to the Solubility Profile of 4-(Difluoromethyl)benzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Difluoromethyl)benzaldehyde. Due to the limited availability of published quantitative solubility data for this specific compound, this document focuses on predicting its solubility based on physicochemical principles and provides a detailed experimental protocol for researchers to determine precise quantitative data.
Introduction to this compound
This compound is an aromatic aldehyde with the chemical formula C₈H₆F₂O.[1] Its structure, featuring a difluoromethyl group and a benzaldehyde moiety, imparts a unique combination of polarity and lipophilicity. The aldehyde group can participate in hydrogen bonding as an acceptor, while the difluoromethyl group increases lipophilicity compared to a simple methyl group. Understanding the solubility of this compound in various organic solvents is critical for its application in chemical synthesis, purification, formulation, and drug development, as solubility directly impacts reaction kinetics, crystallization, and bioavailability.
Predicted Solubility Profile
The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which states that solutes tend to dissolve in solvents with similar polarity. This compound possesses a polar aldehyde group and a moderately polar difluoromethyl group attached to a nonpolar benzene ring. This structure suggests it will be most soluble in solvents of intermediate to high polarity and less soluble in highly nonpolar or highly polar protic solvents like water.
Based on these principles, a predicted qualitative solubility profile is presented in Table 1. These predictions are intended as a guide for solvent selection and should be confirmed experimentally.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Polarity Index (P')¹ | Predicted Solubility | Rationale |
| Hexane | C₆H₁₄ | 0.1 | Insoluble | Highly nonpolar solvent, poor match for the polar aldehyde. |
| Toluene | C₇H₈ | 2.4 | Sparingly Soluble | Nonpolar aromatic solvent, may interact with the benzene ring. |
| Dichloromethane | CH₂Cl₂ | 3.1 | Soluble | Moderately polar, effective at dissolving a wide range of compounds. |
| Diethyl Ether | C₄H₁₀O | 2.8 | Soluble | Can act as a hydrogen bond acceptor, good general solvent. |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble | Polar aprotic solvent, good match for the solute's polarity. |
| Acetone | C₃H₆O | 5.1 | Soluble | Highly polar aprotic solvent, likely to be a very good solvent. |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Soluble | Polar aprotic solvent with good solvating properties. |
| Acetonitrile | C₂H₃N | 5.8 | Soluble | Highly polar aprotic solvent. |
| Isopropanol | C₃H₈O | 3.9 | Moderately Soluble | Polar protic solvent; solubility may be limited by H-bonding network. |
| Ethanol | C₂H₆O | 4.3 | Moderately Soluble | Polar protic solvent; similar to isopropanol. |
| Methanol | CH₄O | 5.1 | Moderately Soluble | More polar protic solvent; may be less effective than aprotic equivalents. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Soluble | Highly polar aprotic solvent, excellent for dissolving diverse compounds. |
| Water | H₂O | 10.2 | Insoluble | Highly polar protic solvent, unlikely to dissolve the nonpolar regions.[2] |
¹Polarity Index (P') is a relative measure of solvent polarity. Higher values indicate higher polarity.
The following diagram illustrates the logic used to predict the solubility of this compound.
Caption: Logic for predicting solubility based on polarity matching.
Experimental Protocol: Gravimetric Method for Solubility Determination
To obtain precise quantitative solubility data, a reliable experimental method is required. The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a liquid solvent.[3][4][5]
3.1. Principle A saturated solution is prepared by dissolving the solute in a solvent until equilibrium is reached and excess solid is present. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is measured. Solubility is calculated from the mass of the dissolved solute and the corresponding mass or volume of the solvent.[3][5]
3.2. Apparatus and Materials
-
This compound (solute)
-
Selected organic solvents
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath for temperature control
-
Vials or flasks with airtight seals
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporating dishes or vials
-
Drying oven or vacuum desiccator
3.3. Experimental Workflow
The following diagram outlines the workflow for the gravimetric determination of solubility.
References
A Technical Guide to the Discovery of Novel Reactions with Difluoromethylated Arennes
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl (CF2H) group into aromatic systems is a pivotal strategy in modern medicinal chemistry and drug discovery. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups can significantly enhance the pharmacological profile of lead compounds. This technical guide provides an in-depth overview of recent, novel reactions for the synthesis and functionalization of difluoromethylated arenes, complete with detailed experimental protocols and comparative data to aid in the practical application of these cutting-edge methodologies.
Photoredox-Catalyzed C–H Difluoromethylation of Heteroarenes
Visible-light photoredox catalysis has emerged as a powerful tool for the direct functionalization of C–H bonds under mild conditions. For the synthesis of difluoromethylated heteroarenes, this approach offers a highly efficient and regioselective route, avoiding the need for pre-functionalized substrates.
A notable example is the difluoromethylation of electron-rich heteroarenes using a difluoromethyl source in the presence of a suitable photocatalyst. The reaction is typically initiated by the generation of a difluoromethyl radical, which then undergoes addition to the heteroarene.
General Reaction Workflow
The logical flow of a typical photoredox-catalyzed C-H difluoromethylation is illustrated below.
Caption: General workflow for photoredox C-H difluoromethylation.
Quantitative Data: Substrate Scope
The versatility of the photoredox-catalyzed C–H difluoromethylation is demonstrated by its broad substrate scope. The following table summarizes the yields for a variety of heteroarenes.
| Entry | Heteroarene Substrate | Product | Yield (%) |
| 1 | Indole | 3-CF2H-Indole | 85 |
| 2 | N-Methylindole | 3-CF2H-N-Methylindole | 92 |
| 3 | Pyrrole | 2-CF2H-Pyrrole | 78 |
| 4 | Furan | 2-CF2H-Furan | 65 |
| 5 | Thiophene | 2-CF2H-Thiophene | 72 |
| 6 | Benzofuran | 3-CF2H-Benzofuran | 81 |
| 7 | Benzothiophene | 3-CF2H-Benzothiophene | 88 |
Detailed Experimental Protocol: Visible Light-Mediated C–H Difluoromethylation of N-Methylindole[1][2]
To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar were added N-methylindole (0.2 mmol, 1.0 equiv), a difluoromethyl source (e.g., CF2HSO2Na, 0.4 mmol, 2.0 equiv), and a photocatalyst (e.g., Rose Bengal, 2 mol%). The tube was evacuated and backfilled with nitrogen three times. Anhydrous dimethyl sulfoxide (DMSO, 2.0 mL) was then added via syringe. The reaction mixture was stirred at room temperature and irradiated with two 3 W blue LEDs (λ = 440 nm) for 12 hours. Upon completion, the reaction was quenched with water (10 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 20:1) to afford the desired 3-difluoromethyl-N-methylindole.
Defluorinative Functionalization of Trifluoromethylarenes
A groundbreaking approach to accessing difluoromethylated arenes involves the selective activation and functionalization of a single C–F bond in readily available trifluoromethylarenes. This strategy is particularly powerful as it leverages a common and often inexpensive starting material to generate a diverse range of more complex molecules.
Palladium-Catalyzed Defluorinative Multicomponent Cascade Reaction
A recent development in this area is a photoexcited palladium-catalyzed defluorinative multicomponent cascade reaction.[1][2] This method allows for the coupling of trifluoromethylarenes, dienes, and various nucleophiles in a single step, providing access to complex difluoromethylated structures.
Caption: Key components of the Pd-catalyzed defluorinative cascade.
Quantitative Data: Scope of the Defluorinative Cascade Reaction
The following table highlights the yields for the three-component coupling of various trifluoromethylarenes, 1,3-butadiene, and 1-phenylpiperazine.
| Entry | Trifluoromethylarene | Product Yield (%) |
| 1 | 3,5-Bis(trifluoromethyl)biphenyl | 85 |
| 2 | 4-Trifluoromethylacetophenone | 72 |
| 3 | 4-Trifluoromethylbenzonitrile | 68 |
| 4 | Methyl 4-trifluoromethylbenzoate | 75 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 65 |
Detailed Experimental Protocol: Palladium-Catalyzed Three-Component Coupling[3][4]
In a nitrogen-filled glovebox, an oven-dried 10 mL vial was charged with a palladium precatalyst (e.g., Pd(OAc)2, 1.5 mol%), a phosphine ligand (e.g., PPh3, 3 mol%), the trifluoromethylarene (0.2 mmol, 1.0 equiv), the nucleophile (0.24 mmol, 1.2 equiv), and a base (e.g., K3PO4, 0.4 mmol, 2.0 equiv). Dioxane (2.0 mL) was added, followed by the diene (e.g., 1,3-butadiene, 0.6 mmol, 3.0 equiv). The vial was sealed with a screw cap and removed from the glovebox. The reaction mixture was stirred and irradiated with a blue LED lamp for 24 hours at room temperature. After the reaction, the mixture was filtered through a short pad of Celite, and the filtrate was concentrated in vacuo. The residue was purified by preparative thin-layer chromatography to afford the desired product.
Transition Metal-Catalyzed Decarbonylative Difluoromethylation
Another innovative strategy for the synthesis of difluoromethylated arenes is the palladium-catalyzed decarbonylative cross-coupling of readily available aroyl chlorides. This method provides a direct conversion of a carboxylic acid derivative to the corresponding difluoromethylarene, releasing carbon monoxide as a byproduct.
Reaction Pathway
The reaction proceeds through a catalytic cycle involving oxidative addition, decarbonylation, transmetalation, and reductive elimination.
Caption: Catalytic cycle for decarbonylative difluoromethylation.
Quantitative Data: Substrate Scope of Decarbonylative Difluoromethylation
This transformation exhibits broad functional group tolerance, as shown in the table below.
| Entry | Aroyl Chloride Substrate | Yield (%) |
| 1 | 4-Methoxybenzoyl chloride | 85 |
| 2 | 4-Trifluoromethylbenzoyl chloride | 78 |
| 3 | 4-Cyanobenzoyl chloride | 72 |
| 4 | 2-Naphthoyl chloride | 88 |
| 5 | Thiophene-2-carbonyl chloride | 65 |
Detailed Experimental Protocol: Palladium-Catalyzed Decarbonylative Difluoromethylation[5][6]
In a nitrogen-filled glovebox, a vial was charged with a palladium precatalyst (e.g., Pd(dba)2, 5 mol%), a phosphine ligand (e.g., RuPhos, 6 mol%), and the aroyl chloride (0.5 mmol, 1.0 equiv). A solution of a difluoromethyl zinc reagent (e.g., [(DMPU)2Zn(CF2H)2], 1.0 equiv) in an appropriate solvent (e.g., THF) was then added. The vial was sealed and the mixture was stirred at room temperature for 12-24 hours. After the reaction was complete, it was quenched with saturated aqueous NH4Cl and extracted with diethyl ether. The combined organic layers were dried over MgSO4, filtered, and concentrated. The crude product was purified by flash column chromatography on silica gel to afford the desired difluoromethylated arene.
References
Methodological & Application
Synthetic Routes to 4-(Difluoromethyl)benzaldehyde Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-(difluoromethyl)benzaldehyde derivatives. The difluoromethyl group is a key structural motif in medicinal chemistry, serving as a lipophilic bioisostere for hydroxyl or thiol groups, which can enhance metabolic stability and binding affinity. The following sections detail various synthetic strategies, complete with experimental procedures, quantitative data, and visual representations of the reaction pathways.
Introduction
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The introduction of the difluoromethyl group at the para-position of benzaldehyde can significantly modulate the physicochemical and biological properties of target molecules. This document outlines several key synthetic routes to access this and related derivatives, including deoxyfluorination of the corresponding aldehyde, nucleophilic difluoromethylation, and methods involving difluorocarbene.
Synthetic Strategies
Several methodologies have been developed for the synthesis of this compound and its derivatives. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance. The primary routes are:
-
Deoxyfluorination of 4-Formylbenzoic Acid Derivatives or 4-Formylbenzaldehyde: This is a direct approach where the oxygen atom of the aldehyde is replaced by two fluorine atoms.
-
Nucleophilic Difluoromethylation: This method involves the addition of a difluoromethyl anion equivalent to a suitable benzaldehyde derivative.
-
Difluoromethylation using Difluorocarbene: In this approach, difluorocarbene, a reactive intermediate, is generated in situ and reacts with a suitable precursor.
-
Modification of a Difluoromethylated Benzene Ring: This involves introducing the aldehyde functionality onto a pre-existing 4-(difluoromethyl)benzene scaffold.
Method 1: Deoxyfluorination of 4-Formylbenzaldehyde
Deoxyfluorination is a common method for converting a carbonyl group into a difluoromethylene group. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are often employed. A more recent approach utilizes a combination of perfluorobutanesulfonyl fluoride (PBSF) or trifluoromethanesulfonic anhydride (Tf2O) with a fluoride source.
Experimental Protocol: Deoxyfluorination using PBSF and NMe4F[1]
This protocol describes the deoxyfluorination of 4-bromobenzaldehyde, a representative substrate.
Materials:
-
4-Bromobenzaldehyde
-
Anhydrous Tetramethylammonium Fluoride (NMe4F)
-
Perfluorobutanesulfonyl Fluoride (PBSF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stir bar
-
Nitrogen-filled glovebox
-
4 mL scintillation vial with a Teflon-lined screw cap
-
Syringe
Procedure:
-
Inside a nitrogen-filled glovebox, add 4-bromobenzaldehyde (18.5 mg, 0.100 mmol, 1.00 equiv) and anhydrous NMe4F to a 4 mL scintillation vial containing a magnetic stir bar.
-
Add the appropriate amount of anhydrous DMF.
-
Allow the mixture to stir at room temperature for 30 seconds.
-
Add PBSF (22 µL, 0.120 mmol, 1.20 equiv) via syringe.
-
Seal the vial with the Teflon-lined screw cap and stir the reaction vigorously at room temperature for the appropriate amount of time.
-
Upon completion, the reaction mixture is concentrated.
-
The product is purified using column chromatography.
Quantitative Data:
| Substrate | Product | Reagent System | Solvent | Time (h) | Yield (%) |
| 4-Bromobenzaldehyde | 1-Bromo-4-(difluoromethyl)benzene | PBSF/NMe4F | DMF | 1 | 68 |
| 4-Cyanobenzaldehyde | 4-(Difluoromethyl)benzonitrile | PBSF/NMe4F | DMF | 1 | 85 |
| 4-Nitrobenzaldehyde | 1-(Difluoromethyl)-4-nitrobenzene | PBSF/NMe4F | DMF | 1 | 90 |
Table 1. Deoxyfluorination of substituted benzaldehydes.[1]
Reaction Workflow: Deoxyfluorination
References
Application Notes and Protocols for 4-(Difluoromethyl)benzaldehyde in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-(difluoromethyl)benzaldehyde, a key building block in the preparation of diverse molecular architectures for pharmaceutical and materials science applications. The difluoromethyl group (CHF₂) is a valuable bioisostere for hydroxyl and thiol groups, offering improved metabolic stability and lipophilicity in drug candidates. This document details protocols for key synthetic transformations and presents quantitative data to facilitate experimental design.
I. Overview of Synthetic Applications
The electron-withdrawing nature of the difluoromethyl group activates the aldehyde functionality of this compound, making it a versatile substrate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Its application is crucial in the synthesis of bioactive compounds, including chalcones, stilbenes, and various substituted amines.
A hypothetical multi-step synthesis starting from this compound to a potential bioactive molecule is outlined below. This workflow illustrates the integration of several key reactions detailed in this document.
Caption: A logical workflow for the multi-step synthesis of a potential bioactive molecule starting from this compound.
II. Key Synthetic Transformations & Protocols
This section provides detailed experimental protocols for common and impactful reactions utilizing this compound.
A. Aldol Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation, a type of aldol condensation, between this compound and an appropriate acetophenone derivative is a primary method for synthesizing chalcones. These compounds are precursors to flavonoids and are known for their broad range of biological activities.[1][2][3]
General Reaction Scheme:
References
Application Notes and Protocols: 4-(Difluoromethyl)benzaldehyde as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-(Difluoromethyl)benzaldehyde in preparing key pharmaceutical intermediates. The difluoromethyl group is a valuable substituent in medicinal chemistry, often enhancing metabolic stability and acting as a bioisostere for hydroxyl or thiol groups. This document outlines detailed protocols for leveraging this compound in common and impactful synthetic transformations, including reductive amination, Claisen-Schmidt condensation, and the Wittig reaction.
Reductive Amination: Synthesis of N-Arylmethylamines
Reductive amination is a cornerstone of amine synthesis, providing a direct route to secondary and tertiary amines from aldehydes. The reaction of this compound with primary or secondary amines yields N-substituted (4-(difluoromethyl)benzyl)amines, which are prevalent scaffolds in various biologically active molecules.
Experimental Protocol: Synthesis of N-Benzyl-1-(4-(difluoromethyl)phenyl)methanamine
This protocol details the synthesis of a secondary amine via the reductive amination of this compound with benzylamine using sodium borohydride as the reducing agent.
Materials:
-
This compound
-
Benzylamine
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in methanol.
-
Stir the solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-1-(4-(difluoromethyl)phenyl)methanamine.
Quantitative Data (Representative)
The following table summarizes representative quantitative data for the reductive amination of substituted benzaldehydes, providing an expected range for the synthesis using this compound.
| Intermediate | Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Yield (%) | Melting Point (°C) |
| N-Benzyl-1-(4-(difluoromethyl)phenyl)methanamine | This compound | Benzylamine | NaBH₄ | MeOH | 85-95 | N/A (Oil) |
| N-(4-(Difluoromethyl)benzyl)aniline | This compound | Aniline | NaBH₄ | MeOH | 80-90 | 68-70 |
Workflow for Reductive Amination
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, which are α,β-unsaturated ketones with two aromatic rings. Chalcones are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]
Experimental Protocol: Synthesis of (E)-1-(4-aminophenyl)-3-(4-(difluoromethyl)phenyl)prop-2-en-1-one
This protocol describes the base-catalyzed condensation of this compound with 4-aminoacetophenone.
Materials:
-
This compound
-
4-Aminoacetophenone
-
Ethanol (EtOH)
-
Aqueous Sodium Hydroxide (NaOH, 40%)
-
Cold water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 4-aminoacetophenone (1.0 eq) in ethanol.
-
To a separate flask, dissolve this compound (1.0 eq) in ethanol.
-
Cool both solutions in an ice bath.
-
Slowly add the this compound solution to the 4-aminoacetophenone solution with constant stirring.
-
To the cooled mixture, add 40% aqueous NaOH dropwise, ensuring the temperature remains below 25°C.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a beaker of crushed ice and water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Quantitative Data (Representative)
The following table presents representative data for the synthesis of chalcones from substituted benzaldehydes.
| Intermediate | Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) | Melting Point (°C) |
| (E)-1-(4-aminophenyl)-3-(4-(difluoromethyl)phenyl)prop-2-en-1-one | This compound | 4-Aminoacetophenone | NaOH | EtOH | 75-85 | 155-158 |
| (E)-1-phenyl-3-(4-(difluoromethyl)phenyl)prop-2-en-1-one | This compound | Acetophenone | NaOH | EtOH | 80-90 | 92-94 |
Logical Flow of Claisen-Schmidt Condensation
Wittig Reaction: Synthesis of Stilbene Derivatives
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones.[3] It is particularly useful for creating stilbene and styrene derivatives, which are important structural motifs in many pharmaceutical compounds.
Experimental Protocol: Synthesis of 1-(Difluoromethyl)-4-((E)-styryl)benzene
This protocol outlines the synthesis of a stilbene derivative from this compound and benzyltriphenylphosphonium chloride.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (NaOH, 50% aqueous solution)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add benzyltriphenylphosphonium chloride (1.2 eq) and this compound (1.0 eq).
-
Add dichloromethane and stir the mixture vigorously.
-
Slowly add 50% aqueous NaOH solution dropwise to the rapidly stirred reaction mixture.
-
Continue to stir vigorously at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired stilbene derivative.
Quantitative Data (Representative)
The following table provides representative data for the Wittig reaction of substituted benzaldehydes.
| Intermediate | Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) | Melting Point (°C) |
| 1-(Difluoromethyl)-4-((E)-styryl)benzene | This compound | Benzyltriphenylphosphonium chloride | NaOH | DCM | 70-80 | 88-91 |
| 4-(Difluoromethyl)styrene | This compound | Methyltriphenylphosphonium bromide | n-BuLi | THF | 65-75 | N/A (Liquid) |
Experimental Workflow for the Wittig Reaction
Relevance to Pharmaceutical Signaling Pathways: The JAK-STAT Pathway
Many pharmaceutical agents derived from precursors like this compound exert their therapeutic effects by modulating specific cellular signaling pathways. For instance, chalcones, which can be readily synthesized from this precursor, are known to possess anticancer and anti-inflammatory properties.[1][2] These activities are often linked to the inhibition of pathways that are dysregulated in cancer and inflammatory diseases, such as the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[4][5]
The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in inflammation, immunity, cell proliferation, and survival.[5][6] Dysregulation of this pathway is implicated in various cancers and autoimmune disorders.[5] Small molecule inhibitors targeting components of the JAK-STAT pathway are therefore of significant therapeutic interest.[7][8]
Simplified JAK-STAT Signaling Pathway
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT Signaling in Autoimmunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 7. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule drug discovery targeting the JAK-STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reductive Amination of 4-(Difluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reductive amination of 4-(difluoromethyl)benzaldehyde, a key synthetic transformation for the introduction of the 4-(difluoromethyl)benzyl moiety into a wide range of primary and secondary amines. This functionality is of significant interest in medicinal chemistry due to the unique properties of the difluoromethyl group, which can serve as a lipophilic bioisostere of a hydroxyl or thiol group, potentially improving metabolic stability and pharmacokinetic profiles of drug candidates.
The following sections detail standard protocols using the mild and selective reducing agent sodium triacetoxyborohydride, as well as an alternative catalytic hydrogenation method.
Data Presentation: Comparison of Reductive Amination Protocols
The following table summarizes representative protocols for the reductive amination of substituted benzaldehydes, providing a comparative overview of reaction conditions and yields. While specific data for this compound is not extensively published, the presented data for electronically similar benzaldehydes serve as a strong predictive model for expected outcomes.
| Aldehyde | Amine | Reducing Agent | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Aniline | NaBH(OAc)₃ | 1,2-Dichloroethane | Acetic Acid (cat.) | 2 | 98 | [1](--INVALID-LINK--) |
| 4-Chlorobenzaldehyde | Aniline | NaBH(OAc)₃ | 1,2-Dichloroethane | None | 3 | 95 | [2](--INVALID-LINK--) |
| 4-Methoxybenzaldehyde | n-Butylamine | H₂ (100 bar) | Not Specified | Co-containing composite | Not Specified | 72-96 | [3](--INVALID-LINK--) |
| Benzaldehyde | 1-Phenylethylamine | H₂ (atm) | Methanol | Pd/C (10%) | 5 | 89.5 | [4](--INVALID-LINK--) |
| m-Anisaldehyde | Dimethylamine HCl | NaBH(OAc)₃ | THF | Acetic Acid | 1 | 77 | [5](--INVALID-LINK--) |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This is a widely used and highly reliable one-pot method for the reductive amination of aldehydes.[6][7] Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the intermediate iminium ion in the presence of the aldehyde.[1][2]
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst for less reactive amines)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) (0.2 M) in a round-bottom flask, add the amine (1.1 eq).
-
If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.
-
For weakly basic amines, a catalytic amount of acetic acid (0.1-0.2 eq) can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation
Catalytic hydrogenation is a greener alternative for reductive amination, using molecular hydrogen as the reductant.[3] This method is particularly suitable for larger-scale synthesis.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium on carbon (Pd/C, 5-10 wt%) or another suitable hydrogenation catalyst
-
Methanol or Ethanol
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) and the amine (1.1 eq) in methanol or ethanol.
-
Carefully add the Pd/C catalyst (1-5 mol%) to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-10 bar).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC, LC-MS, or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography or crystallization as needed.
Visualizations
Caption: One-pot reductive amination workflow.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 5. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Wittig Reaction of 4-(Difluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon double bonds with a high degree of control over the location of the new bond. This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of complex molecules, including stilbenes and other olefinic compounds, which often exhibit significant biological activity. The introduction of fluorine-containing moieties, such as the difluoromethyl group, can profoundly alter the pharmacokinetic and pharmacodynamic properties of a molecule by modulating its lipophilicity, metabolic stability, and binding interactions.
This document provides detailed application notes and experimental protocols for the Wittig reaction of 4-(difluoromethyl)benzaldehyde with various phosphorus ylides. The electron-withdrawing nature of the difluoromethyl group influences the reactivity of the aldehyde, and the choice of ylide (stabilized vs. non-stabilized) dictates the stereochemical outcome of the reaction.
Reaction Scheme
The general transformation involves the reaction of this compound with a phosphorus ylide to yield a substituted styrene derivative and triphenylphosphine oxide as a byproduct.
General Reaction:
The stereoselectivity of the reaction is primarily determined by the nature of the 'R' group on the ylide:
-
Stabilized ylides (e.g., R = CO₂Et, CN), where the negative charge is delocalized, are less reactive and generally lead to the formation of the thermodynamically more stable (E)-alkene.
-
Non-stabilized ylides (e.g., R = alkyl, aryl), which are more reactive, typically favor the formation of the kinetically controlled (Z)-alkene.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the Wittig reaction of this compound with representative stabilized and non-stabilized ylides.
| Ylide Type | Wittig Reagent | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | E/Z Ratio |
| Stabilized | Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(4-(difluoromethyl)phenyl)acrylate | - (stable ylide) | Toluene | 110 | 12 | 85-95 | >98:2 |
| Stabilized | (Triphenylphosphoranylidene)acetonitrile | 3-(4-(Difluoromethyl)phenyl)acrylonitrile | - (stable ylide) | Dichloromethane | RT | 24 | 80-90 | >95:5 |
| Non-stabilized | Benzyltriphenylphosphonium chloride | 1-(4-(Difluoromethyl)phenyl)-2-phenylethylene | n-BuLi | THF | -78 to RT | 12 | 70-85 | Z-selective |
| Non-stabilized | Methyltriphenylphosphonium bromide | 1-(Difluoromethyl)-4-vinylbenzene | t-BuOK | THF | 0 to RT | 4 | 65-80 | - |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (E)-3-(4-(difluoromethyl)phenyl)acrylate using a Stabilized Ylide
This protocol describes the reaction of this compound with a commercially available, stable ylide, which does not require in situ generation with a strong base.
Materials:
-
This compound
-
Ethyl (triphenylphosphoranylidene)acetate
-
Toluene, anhydrous
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethyl (triphenylphosphoranylidene)acetate (1.1 eq).
-
Add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.2 M.
-
Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
To the resulting residue, add hexanes to precipitate the triphenylphosphine oxide.
-
Filter the mixture through a pad of silica gel, washing with additional hexanes.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl (E)-3-(4-(difluoromethyl)phenyl)acrylate.
Protocol 2: Synthesis of 1-(4-(Difluoromethyl)phenyl)-2-phenylethylene using a Non-Stabilized Ylide
This protocol involves the in situ generation of the ylide from its corresponding phosphonium salt using a strong base. All steps should be performed under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.2 eq).
-
Add anhydrous THF via syringe.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe. A distinct color change (typically to deep red or orange) indicates the formation of the ylide.
-
Stir the mixture at -78 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at -78 °C via syringe.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 1-(4-(difluoromethyl)phenyl)-2-phenylethylene.
-
Mandatory Visualizations
Caption: General workflow for the Wittig reaction with this compound.
Caption: Stereochemical pathways in the Wittig reaction.
Application Notes and Protocols for Aldol Condensation Reactions Involving 4-(Difluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to utilizing 4-(difluoromethyl)benzaldehyde in Aldol condensation reactions, particularly for the synthesis of α,β-unsaturated ketones, commonly known as chalcones. The difluoromethyl group (-CHF2) is an important substituent in medicinal chemistry, often serving as a bioisostere for hydroxyl or thiol groups, and can significantly enhance a molecule's metabolic stability and binding affinity. The Aldol condensation, specifically the Claisen-Schmidt variant, is a robust and efficient method for forming carbon-carbon bonds.[1] This reaction involves the base-catalyzed condensation of an aldehyde (this compound) with a ketone.[2][3] The resulting difluoromethylated chalcones are of significant interest to drug development professionals due to their potential as scaffolds for a wide range of biologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.[4][5]
Data Presentation: Representative Reaction Yields
While specific quantitative data for Aldol condensation reactions involving this compound is not extensively available in the cited literature, the following table summarizes representative yields for the synthesis of analogous chalcones using 4-fluorobenzaldehyde with various substituted acetophenones. This data can serve as a benchmark for researchers developing methodologies for this compound.
| Compound ID | Acetophenone Substituent (R) | Yield (%) | Melting Point (°C) |
| 1a | 2-Hydroxy | 84 | 146-147 |
| 1b | 4-Fluoro | 68 | 108-110 |
| 1c | 4-Chloro | - | 113-117 |
| 1d | 4-Bromo | - | - |
| 1e | 4-Methyl | - | - |
| 1f | 4-Methoxy | - | - |
| 1g | 4-Nitro | - | - |
| 1h | 4-(Trifluoromethyl) | - | - |
Experimental Protocols
Two primary protocols for the Claisen-Schmidt condensation are presented below: a traditional solvent-based method and a solvent-free approach.
Protocol 1: Claisen-Schmidt Condensation in an Alcoholic Solvent
This protocol describes a standard base-catalyzed condensation reaction in ethanol.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted acetophenone (1 equivalent) in ethanol. To this solution, add this compound (1 equivalent).[6]
-
Catalyst Addition: While stirring at room temperature, slowly add an aqueous or alcoholic solution of NaOH or KOH (1-2 equivalents) dropwise to the mixture.[4]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4] A precipitate, often colored, is expected to form.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.[7]
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold distilled water until the filtrate is neutral.[4]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[2]
-
Drying and Characterization: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR and ¹H NMR.[4]
Protocol 2: Solvent-Free Claisen-Schmidt Condensation
This protocol outlines an environmentally friendly approach that minimizes solvent waste.
Materials:
-
This compound
-
Substituted Acetophenone
-
Solid Sodium Hydroxide (NaOH) pellets
-
Distilled Water
Procedure:
-
Mixing Reactants: In a porcelain mortar, combine one equivalent of the substituted acetophenone, one equivalent of this compound, and one equivalent of solid NaOH pellets.[4]
-
Grinding: Grind the mixture with a pestle for 5-10 minutes. The mixture will typically turn into a paste and may solidify.[4][8]
-
Isolation: Add cold water to the mortar to break up the solid. Collect the crude product by vacuum filtration.[4]
-
Washing and Purification: Wash the solid with water and then recrystallize from a suitable solvent like ethanol to remove trace impurities.[2]
Visualizations
Mechanism and Workflow Diagrams
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-(Difluoromethyl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery and development. The difluoromethyl group (CHF₂) in particular can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive compounds by modulating their lipophilicity, metabolic stability, and binding affinity. 4-(Difluoromethyl)benzaldehyde and its derivatives are valuable building blocks in this context, serving as precursors for a wide array of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, provide powerful and versatile methodologies for the functionalization of these benzaldehyde derivatives, enabling the construction of novel carbon-carbon and carbon-nitrogen bonds. These reactions are instrumental in the synthesis of novel therapeutic agents, including kinase inhibitors and modulators of protein-protein interactions.
This document provides detailed application notes and generalized protocols for the palladium-catalyzed cross-coupling of this compound derivatives. While specific literature examples for these exact substrates are limited, the provided protocols are based on well-established procedures for structurally related aryl halides and should serve as a robust starting point for reaction optimization.
Key Cross-Coupling Reactions: Generalized Protocols and Data
The following sections outline generalized experimental protocols for key palladium-catalyzed cross-coupling reactions. It is important to note that reaction conditions such as catalyst, ligand, base, solvent, and temperature may require optimization for specific substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures.
Generalized Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the 4-halo-2-(difluoromethyl)benzaldehyde (1.0 equiv.), the corresponding arylboronic acid or arylboronate ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand (e.g., SPhos, XPhos; 2-4 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 equiv.).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Illustrative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ | THF/H₂O | 80 | 16 | 78 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual yields may vary.
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.
Generalized Experimental Protocol:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser under an inert atmosphere, combine the 4-halo-2-(difluoromethyl)benzaldehyde (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, PPh₃; 4-10 mol%), and a base (e.g., Et₃N, K₂CO₃; 1.5-2.5 equiv.).
-
Add a suitable anhydrous solvent (e.g., DMF, NMP, or acetonitrile).
-
Heat the mixture to the reaction temperature (typically 80-140 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS (4-24 hours).
-
After cooling to room temperature, filter the reaction mixture to remove any inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Illustrative Data for Heck Reaction:
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (3) | P(o-tolyl)₃ (6) | Et₃N | DMF | 120 | 16 | 88 |
| 2 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | NMP | 130 | 12 | 82 |
| 3 | 2-Vinylpyridine | Pd(OAc)₂ (4) | P(o-tolyl)₃ (8) | Et₃N | Acetonitrile | 100 | 24 | 75 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual yields may vary.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[1][2]
Generalized Experimental Protocol:
-
To a degassed solution of 4-halo-2-(difluoromethyl)benzaldehyde (1.0 equiv.) in a suitable solvent (e.g., THF, DMF, or an amine base like triethylamine) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).[1][2]
-
Add an amine base (e.g., Et₃N, diisopropylamine, 2-3 equiv.) if not used as the solvent.[2]
-
Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.[2]
-
Stir the reaction at room temperature or heat as required (typically 25-80 °C) until completion, as monitored by TLC or LC-MS (1-12 hours).[2]
-
Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Illustrative Data for Sonogashira Coupling:
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 4 | 91 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (6) | i-Pr₂NH | DMF | 50 | 6 | 86 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | Toluene | 60 | 8 | 89 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual yields may vary.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[3]
Generalized Experimental Protocol:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-halo-2-(difluoromethyl)benzaldehyde (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.2-2.0 equiv.).
-
Add the amine (1.1-1.5 equiv.) and an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) for 4-24 hours, with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Illustrative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 18 | 89 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 110 | 12 | 93 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 90 | 24 | 81 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual yields may vary.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for a palladium-catalyzed cross-coupling reaction.
Catalytic Cycle of Cross-Coupling Reactions
This diagram depicts a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application in Drug Discovery: PD-1/PD-L1 Inhibition
Derivatives of this compound can be utilized in the synthesis of small molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint, a critical pathway in cancer immunotherapy.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules from this compound derivatives. The protocols and data presented herein provide a foundational guide for researchers to develop and optimize these critical transformations. The resulting products have significant potential in the discovery of novel therapeutics, particularly in the field of oncology, by enabling the creation of innovative molecular scaffolds that can modulate challenging biological targets. Further exploration and adaptation of these methods will undoubtedly continue to drive progress in medicinal chemistry and drug development.
References
Application Notes: Synthesis of Novel Agrochemicals Utilizing 4-(Difluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(difluoromethyl)benzaldehyde as a key intermediate in the synthesis of novel agrochemicals, particularly fungicides. The difluoromethyl (CHF₂) group is a crucial pharmacophore in modern agrochemical design, often enhancing metabolic stability and target binding affinity.
Introduction to this compound in Agrochemical Synthesis
This compound is a versatile building block for introducing the difluoromethylphenyl moiety into agrochemically active molecules. The aldehyde functionality allows for a variety of chemical transformations, including the formation of C-C and C-N bonds, making it a valuable precursor for a diverse range of potential fungicides, herbicides, and insecticides. The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the aldehyde and the biological properties of the final product.
Application in Fungicide Synthesis: Pyrazole Carboxamide Analogs
One of the most significant applications of difluoromethyl-containing building blocks is in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides. While many commercial SDHIs are derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, this compound can be employed to synthesize novel pyrazole oxime ester derivatives, which may also exhibit potent fungicidal activity.
Synthetic Workflow for Pyrazole Oxime Ester Fungicides
The following diagram illustrates a general synthetic pathway for the preparation of pyrazole oxime ester fungicides from this compound.
Caption: Synthetic workflow for pyrazole oxime ester fungicides.
Experimental Protocols
Protocol 1: Synthesis of this compound Oxime
This protocol describes the synthesis of the key oxime intermediate from this compound.
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (1.5 eq)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in water.
-
Add the aqueous solution to the ethanolic solution of the aldehyde.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound oxime.
Protocol 2: Synthesis of Pyrazole Oxime Ester Fungicide
This protocol details the coupling of the oxime intermediate with a pyrazole acid chloride to yield the final fungicidal compound.
Materials:
-
This compound oxime (1.0 eq)
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.0 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound oxime in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the solution.
-
In a separate flask, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in anhydrous DCM.
-
Add the acid chloride solution dropwise to the oxime solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final pyrazole oxime ester.
Data Presentation: Fungicidal Activity
The following table summarizes the in vitro fungicidal activity of a representative pyrazole oxime ester synthesized from a benzaldehyde derivative against various plant pathogens. The data is presented as EC₅₀ values (the concentration of the compound that inhibits 50% of fungal growth).
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference Fungicide (EC₅₀, µg/mL) |
| PEO-DFMB-01 | Sclerotinia sclerotiorum | 8.5 | Thifluzamide (12.3) |
| PEO-DFMB-01 | Botrytis cinerea | 15.2 | Boscalid (18.9) |
| PEO-DFMB-01 | Rhizoctonia solani | 11.8 | Thifluzamide (9.7) |
| PEO-DFMB-01 | Pyricularia oryzae | 22.4 | Azoxystrobin (5.6) |
Note: Data is representative and based on structurally similar compounds. PEO-DFMB-01 represents the hypothetical product from this compound.
Mechanism of Action: SDHI Fungicides
The synthesized pyrazole oxime ester fungicides are proposed to act as Succinate Dehydrogenase Inhibitors (SDHIs). The following diagram illustrates the mode of action of SDHI fungicides within the fungal mitochondrial respiratory chain.
Caption: Inhibition of Complex II (SDH) by pyrazole oxime ester fungicides.
By inhibiting the succinate dehydrogenase enzyme (Complex II), these fungicides block the mitochondrial electron transport chain, leading to a disruption of ATP synthesis and ultimately causing fungal cell death.
Conclusion
This compound serves as a valuable and reactive intermediate for the synthesis of novel agrochemicals. The protocols and data presented herein demonstrate its potential in the development of new pyrazole oxime ester fungicides with promising biological activity. Further exploration of this building block in the synthesis of other classes of agrochemicals is warranted.
Application Notes and Protocols: Synthesis of PI3K Kinase Inhibitors Using 4-(Difluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The difluoromethyl group is a critical pharmacophore in modern medicinal chemistry, valued for its ability to modulate the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability. 4-(Difluoromethyl)benzaldehyde is a key starting material for the synthesis of a variety of heterocyclic compounds, including potent kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors, utilizing this compound as a precursor for the formation of a 2-(difluoromethyl)benzimidazole core. The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is frequently implicated in cancer.[1][2] The compounds described herein are analogs of the well-known pan-PI3K inhibitor, ZSTK474.[3][4]
Core Synthesis Strategy
The general strategy involves a multi-step synthesis commencing with the preparation of the key intermediate, 2-(difluoromethyl)-1H-benzimidazole, from precursors derivable from this compound. This intermediate is then coupled with a substituted triazine moiety to yield the final kinase inhibitors.
Data Presentation
Table 1: Inhibitory Activity of Synthesized 2-(Difluoromethyl)benzimidazole Derivatives against PI3Kα
| Compound ID | Structure | Target | IC50 (nM)[5][6] |
| ZSTK474 | 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole | PI3Kα | 8.6[4] |
| Compound 86 | 4-(4-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-(1-(methylsulfonyl)piperidin-4-yl)-6-morpholino-1,3,5-triazin-2-amine | PI3Kα | 22.8[5][6] |
| Compound 87 | N-(1-acetylpiperidin-4-yl)-4-(4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine | PI3Kα | 33.6[5][6] |
| Compound 14 | 4-O(CH2)3NMe2 analog of ZSTK474 | Pan-Class I PI3K | Potent activity[3] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Difluoromethyl)-1H-benzimidazole (Intermediate 1)
This protocol describes the synthesis of the key benzimidazole intermediate. While the direct starting material is a diamine, its precursor can be synthesized from this compound through established methods like reductive amination followed by nitration and reduction.
Materials:
-
1,2-Diaminobenzene
-
2,2-Difluoroacetic acid
-
Toluene
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate (EtOAc)
Procedure:
-
A mixture of 1,2-diaminobenzene (1 equivalent) and 2,2-difluoroacetic acid (3 equivalents) in toluene is stirred at reflux for 15 hours.[7]
-
The reaction mixture is then cooled to room temperature.
-
The solvent is removed under reduced pressure (in vacuum).[7]
-
The resulting residue is purified by silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate to yield 2-(difluoromethyl)-1H-benzimidazole.[7]
Protocol 2: Synthesis of 2-(Difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474)
Materials:
-
2-(Difluoromethyl)-1H-benzimidazole (Intermediate 1)
-
2,4,6-trichloro-1,3,5-triazine
-
Morpholine
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
Water
Procedure:
-
Synthesis of 2-chloro-4,6-dimorpholino-1,3,5-triazine: To a solution of 2,4,6-trichloro-1,3,5-triazine in a suitable solvent, add morpholine (2 equivalents) and a base like potassium carbonate. Stir at room temperature until the reaction is complete.
-
Coupling Reaction: A mixture of 2-(difluoromethyl)-1H-benzimidazole (1 equivalent), 2-chloro-4,6-dimorpholino-1,3,5-triazine (1.2 equivalents), and powdered potassium carbonate (2 equivalents) in DMF is stirred at an elevated temperature (e.g., 80-100 °C) overnight.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with water and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to afford ZSTK474.[3]
Visualizations
Signaling Pathway
Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.
Experimental Workflow
Caption: General Synthetic Workflow for PI3K Inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2012047538A1 - Benzimidazole derivatives as pi3 kinase inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for Late-Stage Functionalization with 4-(Difluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Late-stage functionalization (LSF) is a pivotal strategy in modern drug discovery and development, enabling the modification of complex molecules at a late step in their synthesis. This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The introduction of fluorine-containing moieties, such as the difluoromethyl group, is of particular interest due to the unique electronic properties they impart, often leading to enhanced metabolic stability, binding affinity, and bioavailability.
4-(Difluoromethyl)benzaldehyde is a versatile reagent for introducing the 4-(difluoromethyl)benzyl group into complex molecules. This moiety can serve as a bioisosteric replacement for other functionalities or as a novel substituent to probe interactions with biological targets. The aldehyde functionality allows for a range of chemical transformations, most notably reductive amination and Wittig-type reactions, to achieve late-stage diversification of drug candidates, natural products, and other biologically active compounds. These application notes provide detailed protocols for utilizing this compound in LSF campaigns.
Key Applications in Late-Stage Functionalization
The primary applications for this compound in LSF revolve around the covalent modification of amine and carbonyl functionalities within a target molecule.
-
Reductive Amination: This is one of the most powerful methods for the N-alkylation of primary and secondary amines. In the context of LSF, reacting a complex amine-containing molecule with this compound, followed by in situ reduction of the resulting imine/iminium ion, installs the 4-(difluoromethyl)benzyl group. This modification can significantly alter the lipophilicity and metabolic stability of the parent molecule.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions enable the conversion of the aldehyde group of this compound into an alkene. When applied in an LSF context, this allows for the coupling of the 4-(difluoromethyl)phenyl moiety to a molecule containing a suitable phosphorus ylide, thereby creating a new carbon-carbon bond and extending the molecular scaffold.
Experimental Protocols
The following are generalized protocols for the late-stage functionalization of a complex, amine-containing substrate (Substrate-NHR, where R = H or alkyl/aryl) via reductive amination with this compound. These protocols are intended as a starting point and may require optimization based on the specific properties of the substrate.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This method is mild and often compatible with a wide range of functional groups.
Materials:
-
Substrate-NHR (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of Substrate-NHR (1.0 equiv) in DCM or DCE, add this compound (1.1 - 1.5 equiv).
-
If the substrate amine is a salt (e.g., hydrochloride), a tertiary amine base such as triethylamine (1.1 equiv) may be added to liberate the free amine.
-
For less reactive amines, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 - 2.0 equiv) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(difluoromethyl)benzylated product.
Quantitative Data (Representative):
| Substrate Type | Product Yield (%) | Notes |
| Aliphatic Primary Amine | 70-95% | Generally high yields with STAB. |
| Aliphatic Secondary Amine | 60-85% | May require longer reaction times. |
| Aromatic Amine | 40-75% | Can be less reactive; may benefit from mild heating. |
Note: Yields are highly substrate-dependent and the above are illustrative ranges.
Protocol 2: Reductive Amination using Sodium Borohydride (NaBH₄)
A more cost-effective but potentially less selective reducing agent. The reaction is typically performed in a protic solvent.
Materials:
-
Substrate-NHR (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Sodium borohydride (NaBH₄) (1.5 - 2.5 equiv)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve Substrate-NHR (1.0 equiv) and this compound (1.1 - 1.5 equiv) in methanol.
-
Stir the solution at room temperature for 1-2 hours to form the imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.5 equiv) in small portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the careful addition of water.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue with DCM or EtOAc (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Representative):
| Substrate Type | Product Yield (%) | Notes |
| Aliphatic Primary Amine | 65-90% | Good yields, but may see reduction of other carbonyls if present. |
| Aliphatic Secondary Amine | 55-80% | Reaction may be slower. |
| Aromatic Amine | 30-60% | Often requires longer reaction times or activation. |
Note: Yields are highly substrate-dependent and the above are illustrative ranges.
Visualizing the Workflow
The general workflow for a late-stage reductive amination can be visualized as a sequence of steps from substrate preparation to the final purified product.
Caption: A generalized workflow for late-stage reductive amination.
Signaling Pathways and Logical Relationships
While specific signaling pathways are dependent on the biological target of the parent molecule, the introduction of a 4-(difluoromethyl)benzyl group can modulate activity through several mechanisms. This can be due to altered steric interactions, changes in electronic properties influencing hydrogen bonding, or by blocking a site of metabolic degradation.
The decision-making process for employing this compound in a late-stage functionalization campaign can be illustrated as follows:
Caption: Decision process for LSF with this compound.
Conclusion
This compound serves as a valuable tool for the late-stage functionalization of complex molecules, particularly those containing amine functionalities. The protocols for reductive amination described herein provide a robust starting point for the synthesis of novel analogues with potentially improved pharmacological profiles. The strategic introduction of the 4-(difluoromethyl)benzyl group can be a key step in optimizing lead compounds and advancing drug discovery programs. Researchers should consider the substrate-specific optimization of these general procedures to achieve the best outcomes in their synthetic campaigns.
Application Notes and Protocols: Designing Metabolically Stable Compounds Using 4-(Difluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, bioavailability, and binding affinity. The difluoromethyl (CHF₂) group, in particular, has emerged as a valuable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive moiety for enhancing the pharmacokinetic profile of therapeutic agents. 4-(Difluoromethyl)benzaldehyde is a key building block that allows for the introduction of the metabolically robust difluoromethylphenyl group into a diverse range of molecular scaffolds.
These application notes provide a comprehensive overview of the use of this compound in the design of metabolically stable compounds, with a focus on the synthesis of potential Phosphoinositide 3-kinase (PI3K) inhibitors. Detailed experimental protocols for synthesis and key biological assays are provided to guide researchers in this area.
Application in PI3K Inhibitor Design
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] Consequently, inhibitors of PI3K, particularly the PI3Kα isoform, are highly sought-after as anticancer therapeutics.[3] A notable pan-class I PI3K inhibitor, ZSTK474, features a 2-(difluoromethyl)-1H-benzimidazole core, highlighting the utility of the difluoromethyl group in this therapeutic class.[4][5] While not a direct precursor, this compound can be utilized to synthesize key intermediates for novel PI3K inhibitors with potentially enhanced metabolic stability. The difluoromethyl group can shield adjacent positions from metabolic attack and improve the overall pharmacokinetic properties of the molecule.[6][7]
Data Presentation
The following tables present representative quantitative data for difluoromethyl-containing PI3K inhibitors and the metabolic stability of related compounds. This data illustrates the potential for compounds synthesized using this compound to exhibit potent biological activity and favorable metabolic profiles.
Table 1: In Vitro Inhibitory Activity of Representative Difluoromethyl-Containing PI3Kα Inhibitors
| Compound ID | Target | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |
| Compound 86 | PI3Kα | 22.8 | HCT-116 | 0.83 |
| Compound 87 | PI3Kα | 33.6 | U87-MG | 1.25 |
| ZSTK474 | PI3Kα | 8.6 | - | - |
Data for compounds 86 and 87 are from a study on 2-difluoromethylbenzimidazole derivatives as potential PI3Kα inhibitors.[3][5] ZSTK474 data is provided for comparison.[5]
Table 2: Metabolic Stability of Representative Fluorinated Compounds in Human Liver Microsomes
| Compound ID | t₁⸝₂ (min) | Intrinsic Clearance (µL/min/mg protein) |
| JK-4b (non-fluorinated analog) | 14.6 | High |
| 5t (fluorine-substituted analog) | 74.52 | Moderate |
| [¹⁸F]FE-(+)-DTBZ | 46.2 | High |
| [¹⁸F]FE-(+)-DTBZ-D₄ | 438.7 | Low |
Data for JK-4b and 5t are from a study on non-nucleoside reverse transcriptase inhibitors, demonstrating the positive impact of fluorine substitution on metabolic stability.[8] Data for the [¹⁸F]-labeled compounds further illustrates how modifications can significantly enhance metabolic stability.[9]
Experimental Protocols
Protocol 1: Synthesis of N-(4-(Difluoromethyl)benzyl)anilines via Reductive Amination
This protocol describes a general procedure for the synthesis of N-substituted benzylamines from this compound, which can serve as key intermediates for more complex molecules, including potential PI3K inhibitors.
Materials:
-
This compound
-
Substituted aniline (e.g., 2-amino-5-bromobenzoate for further elaboration)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the substituted aniline (1.0 eq).
-
Dissolve the starting materials in DCE (0.1 M solution).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired N-(4-(difluoromethyl)benzyl)aniline derivative.
Protocol 2: In Vitro PI3Kα Inhibition Assay (HTRF Assay)
This protocol outlines a method to determine the in vitro potency of synthesized compounds against the PI3Kα enzyme using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[10]
Materials:
-
Recombinant human PI3Kα enzyme
-
Test compounds (dissolved in DMSO)
-
PIP₂ (substrate)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT, 0.05% CHAPS)
-
HTRF detection reagents (e.g., biotinylated-PIP₃ and europium cryptate-labeled anti-biotin antibody and XL665-labeled streptavidin)
-
384-well low-volume microplates
Equipment:
-
Plate reader capable of HTRF detection
-
Liquid handling system or multichannel pipettes
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 4 µL of the PI3Kα enzyme solution in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a mixture of PIP₂ and ATP in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio and determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.
Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol describes a method to assess the metabolic stability of a test compound by incubating it with human liver microsomes.[6][8]
Materials:
-
Human liver microsomes (pooled)
-
Test compound (10 mM stock in DMSO)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile containing an internal standard
-
Control compounds (high and low clearance)
Equipment:
-
Incubator or water bath (37°C)
-
96-well plates
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
In a 96-well plate, add the human liver microsomes (final protein concentration 0.5 mg/mL) to the phosphate buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.
-
Include negative controls without the NADPH regenerating system.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Determine the in vitro half-life (t₁⸝₂) and intrinsic clearance (CLᵢₙₜ) by plotting the natural logarithm of the percentage of remaining compound versus time.
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the point of inhibition.
Caption: Reductive amination workflow for intermediate synthesis.
Caption: Workflow for in vitro metabolic stability assay.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. ias.ac.in [ias.ac.in]
- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of N-Difluoromethyl Carbonyl Compounds from N-Difluoromethylcarbamoyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Difluoromethyl)benzaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 4-(Difluoromethyl)benzaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: A prevalent and effective strategy involves a two-step process: first, the reduction of 4-(difluoromethyl)benzoic acid to 4-(difluoromethyl)benzyl alcohol, followed by the selective oxidation of the alcohol to the desired aldehyde. This approach is often favored due to the commercial availability of the starting benzoic acid derivative and the high selectivity of modern oxidation agents for benzylic alcohols.
Q2: I am considering a Swern oxidation for the final step. What are the main advantages and disadvantages?
A2: The Swern oxidation is an excellent choice for its mild reaction conditions and broad functional group tolerance, which typically results in high yields of the aldehyde with minimal over-oxidation to the carboxylic acid.[1][2][3] The primary disadvantages are the strict requirement for anhydrous and low-temperature (-78 °C) conditions, and the stoichiometric formation of dimethyl sulfide, a volatile compound with a notoriously unpleasant odor.[1][3][4]
Q3: Can I use manganese dioxide (MnO₂) for the oxidation step? What should I be aware of?
A3: Yes, activated manganese dioxide (MnO₂) is a highly effective and selective reagent for oxidizing benzylic alcohols.[5][6][7] Its main advantages are operational simplicity and the heterogeneous nature of the reaction, which simplifies product purification by filtration. Key considerations are that the MnO₂ must be "activated" (typically by heating to remove water), and a large excess of the reagent (5-10 equivalents) is often required for the reaction to go to completion.[4]
Q4: My starting material, 4-(difluoromethyl)benzyl alcohol, is not commercially available. How can I prepare it?
A4: 4-(Difluoromethyl)benzyl alcohol can be reliably synthesized by the reduction of 4-(difluoromethyl)benzoic acid or its corresponding esters. Common reducing agents for this transformation include diisobutylaluminum hydride (DIBAL-H) or sodium borohydride in the presence of an activating agent.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the oxidation of 4-(difluoromethyl)benzyl alcohol.
Issue 1: Low or No Conversion During MnO₂ Oxidation
Potential Causes & Solutions
-
Inactive MnO₂: Commercially available MnO₂ can vary in activity. The reagent's oxidizing power is highly dependent on its preparation method and the absence of water.
-
Solution: Activate the MnO₂ by heating it in an oven at 120 °C overnight under vacuum before use. Ensure you are using an anhydrous, low-polarity solvent for the reaction.[4]
-
-
Reaction Stalling: Water is a byproduct of the oxidation and can deactivate the MnO₂ surface as the reaction progresses.
-
Solution: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it forms. This can often restart a stalled reaction.[4]
-
-
Insufficient Reagent: MnO₂ oxidations are surface-area dependent and often require a significant excess of the reagent.
-
Solution: Use a 5- to 10-fold molar excess of activated MnO₂ relative to the alcohol. Ensure vigorous stirring to maximize surface contact.
-
Issue 2: Formation of Side Products in Swern Oxidation
Potential Causes & Solutions
-
Formation of a Methylthiomethyl (MTM) Ether: This side product arises if the reaction temperature is not kept sufficiently low, leading to a Pummerer rearrangement of the active oxidant.
-
Solution: Maintain a strict reaction temperature of -78 °C (a dry ice/acetone bath is standard) throughout the addition of reagents. Do not allow the reaction to warm until after the final addition of the amine base.
-
-
Epimerization at α-Carbon (if applicable): For substrates with a chiral center adjacent to the alcohol, the basic conditions can cause epimerization.
-
Solution: Use a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) instead of triethylamine to minimize deprotonation at the α-carbon.[9]
-
Issue 3: Difficult Product Purification
Potential Causes & Solutions
-
Product Adsorbed on MnO₂: The aldehyde product can adsorb strongly to the surface of the manganese dioxide, leading to low recovery after filtration.
-
Solution: After filtering the reaction mixture, wash the collected MnO₂ solid extensively with a more polar solvent, such as ethyl acetate or acetone, to recover the adsorbed product.[4]
-
-
Volatile Byproducts from Swern Oxidation: The dimethyl sulfide byproduct can be difficult to remove completely.
Data Presentation
The following tables provide representative yield data for the key transformations involved in the synthesis of this compound.
Table 1: Reduction of 4-(Difluoromethyl)benzoic Acid to Benzyl Alcohol
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference Analogy |
|---|---|---|---|---|---|
| DIBAL-H | Toluene | 50 | 2 | ~98% | [8] |
| NaBH₄ / TFA | THF | 25 | 3 | Lower yields expected |[8] |
Table 2: Oxidation of Benzyl Alcohol to Benzaldehyde | Oxidation Method | Oxidant | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference Analogy | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Method A | Activated MnO₂ (10 eq.) | Dichloromethane | 25 | 12 h | 85-95% |[5][10] | | Method B | Swern Oxidation | (COCl)₂, DMSO, Et₃N | Dichloromethane | -78 to 25 | 1 h | >90% |[11] | | Alternative | PCC | Dichloromethane | 25 | 2 h | ~85% |[1] |
Experimental Protocols
Protocol 1: Synthesis of 4-(Difluoromethyl)benzyl alcohol
(Adapted from the reduction of a similar substituted benzoic acid)
-
Under an inert nitrogen atmosphere, dissolve 4-(difluoromethyl)benzoic acid (1.0 eq.) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diisobutylaluminum hydride (DIBAL-H, 1.5 M in toluene, 2.5 eq.) dropwise, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol, followed by 2N hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-(difluoromethyl)benzyl alcohol.
Protocol 2: Synthesis of this compound via MnO₂ Oxidation (Method A)
-
To a solution of 4-(difluoromethyl)benzyl alcohol (1.0 eq.) in dichloromethane (DCM), add activated manganese dioxide (10.0 eq.).
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction typically requires 12-24 hours.
-
Upon completion, filter the mixture through a pad of Celite® to remove the solid MnO₂.
-
Wash the Celite® pad thoroughly with additional DCM and ethyl acetate to ensure full recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude this compound, which can be further purified by column chromatography if necessary.
Protocol 3: Synthesis of this compound via Swern Oxidation (Method B)
-
In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride (1.5 eq.) dropwise to the cold DCM.
-
In a separate flask, prepare a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 eq.) in DCM. Add this solution dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Prepare a solution of 4-(difluoromethyl)benzyl alcohol (1.0 eq.) in DCM and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise, stir for another 30 minutes at -78 °C, and then allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low yield in MnO₂ oxidation.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Manganese Dioxide [commonorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Give the product of the oxidation with MnO2 of C6H class 11 chemistry CBSE [vedantu.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Technical Support Center: Purification of Crude 4-(Difluoromethyl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-(difluoromethyl)benzaldehyde by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | 1. Compound decomposition on silica gel: Aromatic aldehydes, especially those with electron-withdrawing groups, can be sensitive to the acidic nature of standard silica gel, leading to degradation. 2. Irreversible adsorption: The polar aldehyde group can bind strongly to the silica, preventing elution. 3. Inappropriate solvent system: The mobile phase may be too polar, causing co-elution with impurities, or not polar enough, resulting in the compound not eluting at all. | 1. Deactivate the silica gel: Prepare a slurry of silica gel in the chosen eluent containing 1-2% triethylamine, then pack the column. This neutralizes the acidic sites. Alternatively, use neutral alumina as the stationary phase. 2. Optimize the mobile phase: Use a solvent system with appropriate polarity. A good starting point is a mixture of hexane and ethyl acetate. Ensure the chosen solvent fully dissolves the compound. 3. Dry loading: If the compound has poor solubility in the initial mobile phase, consider dry loading. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column. |
| Poor Separation of Product from Impurities | 1. Incorrect mobile phase polarity: The solvent system may not have the optimal selectivity to resolve the target compound from closely eluting impurities. 2. Column overloading: Loading too much crude material onto the column can lead to broad bands and poor separation. 3. Column channeling: Improperly packed columns can have channels that allow the sample to pass through without proper interaction with the stationary phase. | 1. Perform thorough TLC analysis: Test various solvent systems (e.g., different ratios of hexane/ethyl acetate, or dichloromethane/methanol) to find one that gives good separation between your product and impurities (a ΔRf of at least 0.2 is ideal). 2. Reduce the sample load: As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel. 3. Proper column packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product Elutes with the Solvent Front | 1. Mobile phase is too polar: A highly polar eluent will move all compounds, regardless of their polarity, quickly through the column. | 1. Decrease the polarity of the mobile phase: Start with a less polar solvent system, such as a higher percentage of hexane in a hexane/ethyl acetate mixture. |
| Product Does Not Elute from the Column | 1. Mobile phase is not polar enough: The eluent does not have sufficient strength to displace the compound from the stationary phase. 2. Compound decomposition or polymerization on the column. | 1. Gradually increase the mobile phase polarity: Use a gradient elution, starting with a non-polar solvent and gradually increasing the proportion of the more polar solvent. 2. Check for stability: Before performing column chromatography, spot the crude material on a TLC plate and let it sit for a few hours. If the spot changes or streaks, it may indicate instability on silica. Consider using a deactivated stationary phase or a different purification technique. |
| Streaking of the Compound on TLC and Column | 1. Presence of acidic impurities: The crude product may contain acidic byproducts, such as 4-(difluoromethyl)benzoic acid from oxidation of the aldehyde, which can interact strongly with the silica and cause streaking. 2. Compound instability. | 1. Neutralize the crude sample: Before loading, dissolve the crude material in a suitable solvent and wash with a mild base like saturated sodium bicarbonate solution to remove acidic impurities. 2. Use a deactivated stationary phase: As mentioned previously, adding triethylamine to the eluent or using neutral alumina can mitigate this issue. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common and effective starting point for aromatic aldehydes is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. Based on similar compounds, a ratio of 4:1 to 10:1 hexane:ethyl acetate is a reasonable starting point. It is crucial to first determine the optimal solvent system by running thin-layer chromatography (TLC) with your crude material.
Q2: My this compound seems to be degrading on the silica gel column. What can I do?
A2: Aldehyde degradation on acidic silica gel is a common issue. To prevent this, you can deactivate the silica gel by adding a small amount of triethylamine (1-2%) to your mobile phase. Alternatively, you can use a different stationary phase, such as neutral alumina, which is less acidic.
Q3: How can I identify the fractions containing my purified product?
A3: The most common method is to collect fractions and analyze them by thin-layer chromatography (TLC). Spot a small amount from each fraction onto a TLC plate, elute with the appropriate solvent system, and visualize the spots under a UV lamp. Combine the fractions that contain only the spot corresponding to your pure product.
Q4: What are the likely impurities in my crude this compound?
A4: Common impurities can include unreacted starting materials from the synthesis, byproducts, and the corresponding carboxylic acid (4-(difluoromethyl)benzoic acid) due to oxidation of the aldehyde. The presence of acidic impurities can often lead to purification difficulties like streaking on the column.
Q5: Should I use wet loading or dry loading for my sample?
A5: If your crude sample dissolves easily in a small amount of the initial, less polar mobile phase, wet loading is generally acceptable. However, if your compound is not very soluble in the starting eluent, or if you need to use a more polar solvent to dissolve it, dry loading is recommended to ensure a narrow sample band and better separation.
Quantitative Data Summary
The following table presents representative data for the purification of a crude aromatic aldehyde by silica gel column chromatography. The data is based on the purification of a structurally similar compound, 3-methoxy-4-(difluoromethoxy)benzaldehyde, and serves as a general guideline. Actual results may vary depending on the initial purity of the crude material and the specific conditions used.
| Parameter | Crude Product | Purified Product |
| Appearance | Yellow to brown oil | Colorless to light yellow oil |
| Purity (by HPLC) | ~80% | >99% |
| Typical Yield | N/A | ~90% |
| TLC Rf Value | ~0.4 (multiple spots) | ~0.4 (single spot) |
| Mobile Phase for TLC | Hexane:Ethyl Acetate (4:1) | Hexane:Ethyl Acetate (4:1) |
Experimental Protocol: Column Chromatography Purification of this compound
This protocol provides a detailed methodology for the purification of crude this compound using silica gel flash column chromatography.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
2. Preparation of the Column:
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane:ethyl acetate 9:1). For every 1 gram of crude product, use approximately 30-50 grams of silica gel.
-
Pour the silica slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel.
-
Once the silica has settled, add another thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disturbance during sample and solvent addition.
-
Continuously pass the mobile phase through the column until the packing is stable and no more settling occurs.
3. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
-
Gently rinse the flask with a small amount of the mobile phase and add it to the column to ensure all the sample is transferred.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to begin the elution (flash chromatography).
-
Collect the eluent in fractions of appropriate size (e.g., 10-20 mL).
-
Monitor the separation by TLC. Spot each fraction (or every few fractions) on a TLC plate, elute, and visualize under UV light.
-
If the desired product is not eluting, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
5. Product Isolation:
-
Identify the fractions containing the pure this compound based on the TLC analysis.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product as a colorless to light yellow oil.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Storage and handling recommendations for 4-(Difluoromethyl)benzaldehyde.
Welcome to the Technical Support Center for 4-(Difluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on storage, handling, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is recommended to keep the container tightly sealed and under an inert atmosphere, such as nitrogen or argon, as it may be sensitive to air.[3]
Q2: What are the key handling precautions for this compound?
A2: When handling this compound, it is crucial to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[4] Avoid contact with skin and eyes, and do not inhale vapors.[1][2] Keep the compound away from heat, sparks, and open flames, as it is a combustible liquid.[3]
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents.[4] Reactions with these materials should be avoided to prevent vigorous and potentially hazardous reactions.
Q4: What are the primary hazards associated with this compound?
A4: this compound is harmful if swallowed, in contact with skin, or inhaled.[5] It can cause skin and serious eye irritation, as well as respiratory irritation.[5]
Troubleshooting Guides
Low or No Reaction Yield
Problem: My reaction with this compound is resulting in a low yield or no desired product.
Possible Causes and Solutions:
-
Reagent Purity: The presence of impurities, particularly the corresponding carboxylic acid (4-(difluoromethyl)benzoic acid) due to oxidation, can consume reagents and lower the yield.
-
Solution: Check the purity of your this compound using techniques like NMR or GC-MS. To remove acidic impurities, dissolve the aldehyde in an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution.[6] Dry the organic layer and remove the solvent before use.
-
-
Reaction Conditions: Suboptimal reaction conditions can lead to poor yields.
-
Solution: For reactions sensitive to air or moisture, ensure you are using anhydrous solvents and an inert atmosphere (e.g., argon or nitrogen). Optimize the reaction temperature and time, as prolonged exposure to high temperatures can lead to degradation.
-
-
Reactivity of the Aldehyde: The electron-withdrawing nature of the difluoromethyl group enhances the electrophilicity of the aldehyde, making it highly reactive towards nucleophiles.[1] However, in some cases, this can lead to side reactions.
-
Solution: For sensitive reactions, consider adding the aldehyde slowly to the reaction mixture to maintain a low concentration and minimize side product formation.
-
Formation of Unexpected Byproducts
Problem: I am observing unexpected spots on my TLC or peaks in my analytical data.
Possible Causes and Solutions:
-
Side Reactions: In palladium-catalyzed cross-coupling reactions, a common side reaction is dehalogenation of the coupling partner.
-
Solution: To minimize dehalogenation, use weaker, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure strictly anhydrous conditions, as water can act as a proton source for this side reaction.[6]
-
-
Impurity Reactions: Impurities in the starting material can lead to the formation of byproducts.
-
Solution: Purify the this compound before use, as described in the "Low or No Reaction Yield" section.
-
-
Product Instability: The desired product may be unstable under the reaction or workup conditions.
-
Solution: Consider modifying the workup procedure to avoid harsh acidic or basic conditions if your product is sensitive to them.
-
Data Presentation
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Cool, dry place | [1][2] |
| Storage Atmosphere | Under inert gas (e.g., Nitrogen, Argon) | [3] |
| Incompatible Materials | Strong oxidizing agents | [4] |
| Flash Point | 65 °C (149 °F) | [7] |
| Boiling Point | 66-67 °C at 13 mmHg | [7] |
| Density | 1.275 g/mL at 25 °C | [7] |
Experimental Protocols
Wittig Reaction with this compound (General Protocol)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride)
-
Strong base (e.g., n-butyllithium) or a milder base for stabilized ylides (e.g., sodium hydroxide)
-
Anhydrous solvent (e.g., THF for strong bases, DCM for phase-transfer conditions)
-
Quenching solution (e.g., saturated ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure (using a strong base):
-
To a flame-dried flask under an inert atmosphere, add the phosphonium salt and anhydrous THF.
-
Cool the suspension to 0 °C and slowly add n-butyllithium. A color change indicates ylide formation. Stir for 1 hour at 0 °C.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.[4]
Reductive Amination of this compound (General Protocol)
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Primary or secondary amine
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)
-
Solvent (e.g., dichloromethane (DCM), methanol)
-
Acid catalyst (optional, e.g., acetic acid)
Procedure:
-
In a round-bottom flask, dissolve this compound and the amine in the chosen solvent.
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for a period to allow for imine formation.
-
Add the reducing agent portion-wise, monitoring for gas evolution.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Quench the reaction carefully with water or a basic solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure.
Mandatory Visualization
Caption: A troubleshooting flowchart for common issues in reactions involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 4-(Trifluoromethyl)benzaldehyde 98 455-19-6 [sigmaaldrich.com]
- 8. ias.ac.in [ias.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing decomposition of 4-(Difluoromethyl)benzaldehyde during reactions
Welcome to the Technical Support Center for 4-(Difluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during a reaction?
A1: The two main decomposition pathways for this compound are the Cannizzaro reaction under strongly basic conditions and oxidation of the aldehyde group. A third, less common, pathway is the hydrolysis of the difluoromethyl group under harsh conditions.
-
Cannizzaro Reaction: As an aldehyde lacking α-hydrogens, this compound can undergo a disproportionation reaction in the presence of a strong base. In this reaction, two molecules of the aldehyde react to produce one molecule of 4-(difluoromethyl)benzyl alcohol and one molecule of 4-(difluoromethyl)benzoic acid.[1][2][3] This is a significant side reaction in base-catalyzed transformations.
-
Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 4-(difluoromethyl)benzoic acid. This can be initiated by atmospheric oxygen (autoxidation), especially at elevated temperatures, or by the presence of oxidizing agents in the reaction mixture.[4][5][6]
-
Hydrolysis of the Difluoromethyl Group: While the difluoromethyl group is generally stable, prolonged exposure to very strong acids or bases at high temperatures could potentially lead to its hydrolysis to a formyl group, yielding 4-formylbenzoic acid.[7] However, the C-F bond is strong, making this a less common decomposition route under typical synthetic conditions.[8]
Q2: How can I prevent the oxidation of this compound?
A2: To prevent oxidation, it is crucial to minimize its exposure to oxygen and other oxidizing agents.
-
Inert Atmosphere: Conducting reactions under an inert atmosphere, such as nitrogen or argon, is the most effective way to prevent autoxidation.[9]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control of Reaction Conditions: Avoid unnecessarily high temperatures and prolonged reaction times, as these can accelerate oxidation.
-
Purity of Reagents: Ensure that solvents and other reagents are free from peroxide impurities, which can initiate oxidation.
Q3: What conditions favor the Cannizzaro reaction, and how can it be avoided?
A3: The Cannizzaro reaction is favored by high concentrations of strong, nucleophilic bases (e.g., NaOH, KOH) and elevated temperatures.[2][3] To avoid this side reaction:
-
Use a Weaker or Non-Nucleophilic Base: If the desired reaction can be catalyzed by a milder base (e.g., K₂CO₃, Et₃N) or a non-nucleophilic base (e.g., DBU), this will significantly suppress the Cannizzaro reaction.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to slow down the rate of the Cannizzaro reaction.[9]
-
Slow Addition of Base: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration.[9]
-
Crossed Cannizzaro Reaction Consideration: In some cases, if a less valuable and more reactive aldehyde (like formaldehyde) is used in the reaction mixture, it can preferentially undergo oxidation, thus preserving the this compound which will be reduced to the corresponding alcohol. This is a synthetic strategy known as the crossed Cannizzaro reaction.[2]
Q4: Is the difluoromethyl group stable to common reaction conditions?
A4: The difluoromethyl group is generally considered to be chemically robust and stable under a wide range of synthetic conditions, including many acidic and basic environments.[8] Unlike a trichloromethyl group, it is not prone to facile hydrolysis. However, extremely harsh acidic or basic conditions, especially at high temperatures, should be approached with caution.
Q5: Are there any recommended protecting groups for the aldehyde functionality of this compound?
A5: Yes, protecting the aldehyde group as an acetal is a common strategy to prevent its decomposition during reactions where it is not the intended reactive site.
-
1,3-Dioxanes or 1,3-Dioxolanes: Reaction with diols such as 1,3-propanediol or ethylene glycol in the presence of an acid catalyst will form a cyclic acetal. These are stable to basic and nucleophilic conditions and can be deprotected with aqueous acid.[10][11]
-
Dimethyl or Diethyl Acetals: Formation of acyclic acetals with methanol or ethanol under acidic conditions is also a viable option.
Troubleshooting Guides
Issue 1: Low yield of the desired product with significant formation of 4-(difluoromethyl)benzoic acid and 4-(difluoromethyl)benzyl alcohol.
| Possible Cause | Troubleshooting & Optimization |
| Cannizzaro Reaction | - Reduce Base Strength/Concentration: Switch to a weaker base (e.g., K₂CO₃ instead of NaOH) or use a lower concentration of the strong base.[9] - Lower Reaction Temperature: Run the reaction at 0 °C or below.[9] - Optimize Reagent Addition: Add the base or the aldehyde dropwise to the reaction mixture. |
| Oxidation | - Use an Inert Atmosphere: Ensure the reaction is performed under a nitrogen or argon atmosphere.[9] - Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. |
Issue 2: Formation of 4-(difluoromethyl)benzoic acid as the primary byproduct.
| Possible Cause | Troubleshooting & Optimization |
| Air Oxidation (Autoxidation) | - Inert Atmosphere: Rigorously exclude air by using an inert atmosphere (N₂ or Ar).[9] - Antioxidant: Consider adding a catalytic amount of an antioxidant like BHT. |
| Oxidizing Agent Present | - Purify Reagents: Ensure all reagents and solvents are pure and free of oxidizing impurities. |
| Reaction Conditions | - Lower Temperature: Perform the reaction at a lower temperature to minimize oxidation. |
Issue 3: The reaction is sluggish or does not go to completion.
| Possible Cause | Troubleshooting & Optimization |
| Insufficiently Reactive Conditions | - Increase Temperature: If side reactions are not a concern, gradually increase the reaction temperature. - Use a More Active Catalyst: If applicable, switch to a more active catalyst. |
| Poor Quality of this compound | - Purify Starting Material: The starting material may have partially oxidized to the less reactive benzoic acid. Purify by distillation or column chromatography before use. |
Experimental Protocols
Protocol 1: General Procedure for a Wittig Reaction with this compound
This protocol describes a general procedure for the olefination of this compound using a phosphonium ylide.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add benzyltriphenylphosphonium chloride (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to generate the ylide (a color change is typically observed).
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the alkene product from triphenylphosphine oxide.[12][13][14]
Protocol 2: General Procedure for Reductive Amination of this compound
This protocol provides a general method for the synthesis of a secondary amine from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the primary amine (1.1 equivalents) in DCE.
-
If the amine salt is used, add a stoichiometric amount of a non-nucleophilic base like triethylamine to liberate the free amine.
-
A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Continue to stir the reaction at room temperature overnight. Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.[15][16][17][18][19]
Data Summary
The following table summarizes the potential side products and preventative measures for reactions involving this compound.
| Reaction Type | Potential Side Products | Key Preventative Measures |
| Base-Catalyzed Reactions | 4-(difluoromethyl)benzyl alcohol, 4-(difluoromethyl)benzoic acid (from Cannizzaro reaction) | Use of weaker/non-nucleophilic bases, low reaction temperatures, slow addition of base.[9][20] |
| General Reactions | 4-(difluoromethyl)benzoic acid (from oxidation) | Use of an inert atmosphere, degassed solvents, low reaction temperatures.[9] |
| Wittig Reaction | Triphenylphosphine oxide | Purification by column chromatography or recrystallization.[13] |
| Reductive Amination | Over-alkylation (if using primary amines and alkyl halides) | Reductive amination is generally selective for mono-alkylation.[17] |
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. community.wvu.edu [community.wvu.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. www1.udel.edu [www1.udel.edu]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
Identifying and minimizing side products in difluoromethylation reactions.
Welcome to the technical support center for difluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during difluoromethylation reactions, offering potential causes and solutions.
FAQ 1: Low or No Product Yield
Question: My difluoromethylation reaction is resulting in a low yield or no desired product. What are the common causes, and how can I troubleshoot this?
Answer: Low or no product yield is a frequent issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality: The purity and stability of the difluoromethylating agent are critical. Reagents like (difluoromethyl)trimethylsilane (TMSCF2H) are sensitive to moisture and should be handled under an inert atmosphere.[1] Impurities in reagents such as zinc difluoromethanesulfinate (DFMS), like ZnCl2 and water, should be considered when calculating stoichiometry.
-
Atmosphere Control: Many difluoromethylation reactions, especially those involving organometallic intermediates or radical pathways, are sensitive to oxygen and moisture.[1] Ensure all glassware is thoroughly dried and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Time and Temperature: Monitor the reaction's progress using TLC or NMR.[1] Incomplete conversion may be due to insufficient reaction time or a suboptimal temperature. Conversely, extended reaction times at high temperatures can lead to product decomposition.
Problem-Specific Troubleshooting:
-
If starting material is unreacted:
-
Insufficient Activation: In nucleophilic difluoromethylations using TMSCF2H, the choice and amount of the activator (e.g., a fluoride source or a strong base) are crucial. Ensure the activator is fresh and used in the correct stoichiometric amount.
-
Low Substrate Reactivity: Electron-deficient or sterically hindered substrates can be challenging to difluoromethylate. For instance, in copper-catalyzed reactions of aryl iodides, electron-deficient substrates may primarily form arene byproducts.[1] Consider using a more reactive difluoromethylating agent or a different catalytic system.
-
-
If starting material is consumed, but no desired product is formed:
-
Dominating Side Reactions: This suggests that the reaction conditions favor the formation of byproducts. Refer to the specific FAQs below for guidance on common side reactions.
-
Incorrect Workup Procedure: The desired product might be unstable under the workup conditions (e.g., acidic or basic washes) or volatile.
-
Troubleshooting Workflow for Low or No Product Yield
Caption: Troubleshooting workflow for low or no product yield.
FAQ 2: Formation of Proto-defluorination Byproduct
Question: My reaction is producing a significant amount of the proto-defluorinated byproduct (e.g., Ar-H instead of Ar-CF2H). How can this be minimized?
Answer: Proto-defluorination is a common side reaction, particularly in copper-mediated cross-coupling reactions, and is often observed with electron-deficient aryl iodides.
Solutions:
-
Optimize Reaction Conditions: In copper-catalyzed systems, the choice of ligand and base is critical. For iron-catalyzed reactions, employing a bulky diamine ligand has been shown to suppress defluorination.[1]
-
Change Reagent/Catalyst System: If optimizing the conditions is not successful, consider a different difluoromethylation strategy that is less prone to this side reaction, such as a palladium-catalyzed method or a radical C-H difluoromethylation for suitable substrates.
| Parameter | Effect on Proto-defluorination | Recommendation |
| Ligand (Cu-catalyzed) | Can significantly influence selectivity. | Screen various ligands (e.g., phenanthroline derivatives). |
| Base | The nature and strength of the base can affect the reaction outcome. | Optimize the base (e.g., switch from an inorganic to an organic base). |
| Catalyst (Fe-catalyzed) | Bulky ligands can sterically hinder the defluorination pathway. | Use a bulky diamine ligand.[1] |
FAQ 3: Hydrolysis of Reagents or Products
Question: I suspect my difluoromethylating reagent or product is hydrolyzing. How can I prevent this?
Answer: Hydrolysis can lead to reduced reagent activity and decomposition of the desired product.
-
Reagent Hydrolysis:
-
Cause: Many difluoromethylating reagents, such as TMSCF2H, are sensitive to moisture.[1]
-
Prevention: Always use anhydrous solvents and handle reagents under a strict inert atmosphere. Ensure all glassware is thoroughly dried before use.
-
-
Product Hydrolysis:
-
Cause: The difluoromethyl group can be unstable under certain conditions, especially when attached to particular heterocyclic systems.
-
Prevention: Analyze the stability of your product under the reaction and workup conditions. If necessary, modify the workup to avoid strongly acidic or basic conditions and minimize exposure to water.
-
FAQ 4: Side Reactions with Enolizable Ketones
Question: I am attempting the nucleophilic difluoromethylation of an enolizable ketone and observing low yields and byproducts from enolization. What can I do?
Answer: The difluoromethylation of enolizable ketones is challenging because the basic conditions needed to generate the difluoromethyl anion can also deprotonate the ketone at the α-position, leading to competing side reactions.
Solutions:
-
Low Temperature: Performing the reaction at very low temperatures (e.g., -78 °C) can help to suppress the rate of enolization relative to the desired nucleophilic addition.[1]
-
Choice of Base: A non-nucleophilic, strong base may favor the generation of the difluoromethyl anion without promoting excessive enolization.
-
Alternative Reagents: Consider using reagents that are effective under less basic or even acidic conditions, such as those used in radical or electrophilic difluoromethylation.
| Parameter | Effect on Enolization | Recommendation |
| Temperature | Lower temperatures disfavor enolization. | Run the reaction at -78 °C or lower.[1] |
| Base | Strong, non-nucleophilic bases can minimize enolate formation. | Screen bases like LHMDS or KHMDS. |
| Reagent | Radical or electrophilic reagents avoid basic conditions. | Explore radical C-H difluoromethylation or electrophilic difluoromethylating agents. |
Experimental Protocols
Protocol 1: General Procedure for Radical C-H Difluoromethylation of Heteroarenes
This protocol is based on a visible-light-mediated method using sodium difluoromethanesulfinate (CF2HSO2Na).
Materials:
-
Heteroarene (0.1 mmol, 1.0 equiv)
-
Sodium difluoromethanesulfinate (CF2HSO2Na) (0.4 mmol, 4.0 equiv)
-
Rose Bengal (0.005 mmol, 5 mol%)
-
DMSO (1.0 mL)
-
Ethyl acetate
-
Water
-
Anhydrous Na2SO4
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the heteroarene, CF2HSO2Na, and Rose Bengal.
-
Add DMSO (1.0 mL) to the tube.
-
Stir the mixture and irradiate with two 3 W green LEDs at room temperature for 24 hours.[2]
-
After the reaction is complete, add water (10 mL) and extract with ethyl acetate (3 x 5 mL).
-
Combine the organic layers and dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Radical C-H Difluoromethylation
Caption: Experimental workflow for radical C-H difluoromethylation.
Protocol 2: Identification of Side Products by GC-MS
This is a general guideline for analyzing a difluoromethylation reaction mixture to identify byproducts.
Sample Preparation:
-
Take an aliquot of the crude reaction mixture.
-
Quench the reaction if necessary (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter the solution.
-
If necessary, derivatize polar compounds to make them more volatile for GC analysis. For example, hydroxyl groups can be silylated using reagents like BSTFA.
GC-MS Parameters (Illustrative Example):
-
GC Column: A non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase, is often suitable for separating a range of organic compounds.
-
Injection Mode: Splitless injection is typically used for analyzing trace components.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 250-300 °C) to elute compounds with a wide range of boiling points.
-
MS Detector: Operate in full scan mode to acquire mass spectra of all eluting compounds.
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra to a library of known compounds (e.g., NIST). The retention times and mass fragmentation patterns can help in the identification of the desired product and any side products.
Logical Relationship for Side Product Identification
Caption: Logical workflow for identifying side products via GC-MS.
Protocol 3: NMR Analysis for Byproduct Characterization
¹H, ¹⁹F, and ¹³C NMR spectroscopy are powerful tools for characterizing difluoromethylated compounds and identifying byproducts.
-
¹H NMR: The proton of the CF2H group typically appears as a triplet with a large coupling constant (JHF ≈ 50-60 Hz).
-
¹⁹F NMR: The two fluorine atoms of the CF2H group typically appear as a doublet of triplets or a doublet of doublets, depending on the coupling to the proton and other neighboring nuclei. The chemical shift is characteristic of the electronic environment.
-
¹³C NMR: The carbon of the CF2H group appears as a triplet with a large coupling constant (JCF ≈ 230-250 Hz).
By analyzing the chemical shifts, coupling patterns, and integration values in these spectra, one can often deduce the structures of the main product and any significant byproducts. For example, the absence of the characteristic CF2H signals and the appearance of a new aromatic proton signal could indicate proto-defluorination. The presence of signals corresponding to an enol ether could suggest side reactions with an enolizable ketone.
References
Optimizing reaction conditions for nucleophilic attack on 4-(Difluoromethyl)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for nucleophilic attack on 4-(difluoromethyl)benzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving nucleophilic additions to this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?
-
Answer: Low or no yield is a frequent issue with several potential root causes. A systematic approach to troubleshooting is recommended:
-
Reagent Quality and Handling:
-
Moisture and Air Sensitivity: Many organometallic reagents (like Grignard reagents) and strong bases are highly sensitive to moisture and oxygen.[1] Ensure all glassware is oven-dried, and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1] Solvents must be anhydrous.[2][3]
-
Reagent Purity: Verify the purity and activity of your nucleophile and any catalysts. For instance, Grignard reagents can degrade over time, and magnesium turnings may have an oxide layer that requires activation.[2][3]
-
-
Reaction Conditions:
-
Temperature Control: Suboptimal temperature can lead to incomplete conversion or product decomposition.[1] Reactions involving highly reactive nucleophiles like Grignard reagents often require initial cooling (e.g., 0 °C) to control the exothermic addition, followed by warming to room temperature to ensure completion.[3]
-
Reaction Time: Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC). Insufficient reaction time can result in unreacted starting material.[1]
-
-
Activation of Aldehyde: The electron-withdrawing difluoromethyl group activates the carbonyl carbon towards nucleophilic attack. However, for weaker nucleophiles, a Lewis acid catalyst may be required to further enhance the electrophilicity of the aldehyde.
-
Issue 2: Unreacted Starting Material Remains
-
Question: My post-reaction analysis (TLC, NMR) shows a significant amount of unreacted this compound, even after a prolonged reaction time. What should I do?
-
Answer: The presence of unreacted starting material typically points to issues with reagent reactivity or reaction conditions.
-
Insufficient Nucleophile: Ensure you are using the correct stoichiometry. For Grignard reactions, a common practice is to use 1.1 to 1.2 equivalents of the Grignard reagent relative to the aldehyde.
-
Poor Reagent Activity: If you are preparing the nucleophile in situ (e.g., a Grignard reagent), the formation may have been unsuccessful. For Grignard reactions, activating the magnesium with iodine or 1,2-dibromoethane is a common technique to initiate the reaction.[3][4]
-
Low Temperature: While initial cooling can be necessary, maintaining the reaction at a very low temperature for its entire duration may prevent it from going to completion. Allow the reaction to slowly warm to room temperature after the initial addition.[3]
-
Issue 3: Formation of Side Products
-
Question: I've isolated my product, but it's contaminated with significant side products. How can I identify and minimize them?
-
Answer: Side product formation is specific to the type of reaction being performed.
-
Grignard Reaction: A common side product is a biphenyl compound (R-R) formed from a Wurtz coupling reaction.[3] This is favored at higher temperatures and high concentrations of the organic halide. To minimize this, add the organic halide slowly to the magnesium turnings during reagent formation to keep its concentration low.[3]
-
Wittig Reaction: The stereochemistry of the resulting alkene (E/Z isomerism) is highly dependent on the nature of the ylide.[5] Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor (E)-alkenes.[5] The presence of lithium salts can also influence the stereochemical outcome by promoting equilibration.[6][7] Using salt-free conditions can provide better kinetic control.[6]
-
Reformatsky Reaction: The organozinc reagents used are less reactive than Grignard reagents, which prevents side reactions like addition to the ester group of the reagent itself.[8] However, ensuring the zinc is properly activated (e.g., with a copper-zinc couple) is crucial for efficient reaction.[9]
-
Frequently Asked Questions (FAQs)
Q1: How does the 4-(difluoromethyl) group influence the reactivity of the benzaldehyde? A1: The difluoromethyl (-CF₂H) group is strongly electron-withdrawing. This property has two main effects:
-
Activation: It increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.
-
Stabilization: It can stabilize the negative charge that develops on the oxygen atom in the tetrahedral intermediate.
Q2: What are some common nucleophilic addition reactions applicable to this compound? A2: Several classic and modern nucleophilic addition reactions can be successfully applied. Key examples include:
-
Grignard Reaction: To form secondary alcohols.[2]
-
Reformatsky Reaction: To form β-hydroxy esters using α-halo esters and zinc.[8][10]
-
Wittig Reaction: To convert the aldehyde into an alkene.[5][7]
-
Cyanohydrin Formation: To add a cyanide group, which can be further transformed into other functional groups like carboxylic acids or primary amines.[11][12]
Q3: How do I choose an appropriate solvent for my reaction? A3: The solvent choice is critical and depends on the nucleophile.
-
For Grignard and other organometallic reactions , anhydrous aprotic ethers like diethyl ether or tetrahydrofuran (THF) are required. These solvents solvate the magnesium center, helping to stabilize the Grignard reagent.[2]
-
For Wittig reactions , THF or diethyl ether are also commonly used.[7]
-
For cyanohydrin formation , the reaction can be run in various solvents, sometimes including water, depending on the cyanide source.[13]
Q4: Are there any specific safety precautions when working with these reagents? A4: Yes.
-
Organometallic Reagents: Grignard reagents are pyrophoric and react violently with water. Always work under an inert atmosphere and use anhydrous solvents.
-
Cyanide: Hydrogen cyanide (HCN) and cyanide salts (NaCN, KCN) are highly toxic.[12] All manipulations should be performed in a well-ventilated fume hood, and acidic conditions should be carefully controlled to avoid the generation of HCN gas.[12]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical starting conditions for various nucleophilic attacks on aromatic aldehydes. These should be considered as a starting point for optimization with this compound.
Table 1: Grignard Reaction Conditions
| Grignard Reagent (R-MgX) | Solvent | Temperature | Typical Yield (%) |
|---|---|---|---|
| Methylmagnesium Bromide | Diethyl ether | 0 °C to RT | ~85-95 |
| Phenylmagnesium Bromide | Anhydrous THF | 0 °C to Reflux | ~90 |
| Ethylmagnesium Bromide | Diethyl ether | Room Temp | ~80-90 |
(Data adapted from reactions with 4-fluorobenzaldehyde)[3]
Table 2: Wittig Reaction Conditions
| Phosphonium Ylide | Base | Solvent | Temperature | Stereoselectivity |
|---|---|---|---|---|
| Ph₃P=CH₂ (non-stabilized) | n-BuLi | THF | -78 °C to RT | Kinetically controlled (Z) |
| Ph₃P=CHCO₂Et (stabilized) | NaH, NaOMe | THF/DMF | Room Temp | Thermodynamically controlled (E) |
(General conditions for Wittig reactions)[5]
Table 3: Reformatsky and Cyanohydrin Conditions
| Reaction | Reagents | Solvent | Temperature |
|---|---|---|---|
| Reformatsky | Ethyl bromoacetate, Activated Zinc | Toluene/THF | Reflux |
| Cyanohydrin Formation | NaCN, H₂SO₄ (aq) | Water/Ethanol | Room Temp |
(General conditions for the respective reactions)[13][14]
Experimental Protocols
Protocol 1: Grignard Reaction with Phenylmagnesium Bromide
Objective: To synthesize (4-(difluoromethyl)phenyl)(phenyl)methanol.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Bromobenzene
-
This compound
-
Anhydrous diethyl ether or THF
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen/argon inlet.[3]
-
Mg Activation: Place magnesium turnings (1.2 eq.) and a single crystal of iodine in the flask. Gently warm with a heat gun under an inert gas flow until violet iodine vapors are observed. Allow to cool to room temperature.[3]
-
Grignard Formation: Add anhydrous ether to the flask. Dissolve bromobenzene (1.1 eq.) in anhydrous ether and add it to the dropping funnel. Add a small portion to the magnesium. Once the reaction initiates (cloudiness, bubbling), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[3]
-
Addition to Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve this compound (1.0 eq.) in anhydrous ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.[3]
-
Workup: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.[3] Purify the crude product by column chromatography or recrystallization.
Protocol 2: Wittig Reaction with a Stabilized Ylide
Objective: To synthesize Ethyl 3-(4-(difluoromethyl)phenyl)acrylate.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et)
-
This compound
-
Anhydrous Toluene or THF
-
Hexanes
Procedure:
-
Setup: In an oven-dried round-bottom flask under an inert atmosphere, add (carbethoxymethylene)triphenylphosphorane (1.1 eq.) and anhydrous toluene.
-
Reaction: Add this compound (1.0 eq.) to the stirred suspension.
-
Heating: Heat the reaction mixture to reflux and monitor by TLC until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture to room temperature. The byproduct, triphenylphosphine oxide, may precipitate. Filter the mixture if necessary.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can often be purified by adding a nonpolar solvent like hexanes to precipitate the remaining triphenylphosphine oxide, followed by filtration and concentration of the filtrate. Further purification can be achieved by column chromatography.
Visualizations
Caption: A decision tree for troubleshooting low product yield.
Caption: The general mechanism of a Grignard reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Reformatsky Reaction [organic-chemistry.org]
- 11. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]
- 12. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 13. youtube.com [youtube.com]
- 14. Reformatsky Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Troubleshooting Reactions with 4-(Difluoromethyl)benzaldehyde
Welcome to the technical support center for 4-(Difluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot experiments involving this versatile reagent. The following guides and frequently asked questions (FAQs) are formatted to help you resolve specific issues, particularly low conversion rates, in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to low conversion rates in some reactions?
Low conversion rates can stem from several factors related to the unique properties of this aldehyde and general reaction sensitivities:
-
Reactivity of the Aldehyde: The electron-withdrawing nature of the difluoromethyl group activates the carbonyl carbon for nucleophilic attack. However, this can also make the molecule susceptible to decomposition or side reactions under certain conditions.
-
Reagent Purity: Like many aldehydes, this compound can oxidize over time to the corresponding benzoic acid. Impurities in starting materials can inhibit catalysts and reduce yields.
-
Moisture and Atmosphere: Many organometallic reagents and strong bases used in conjunction with this aldehyde are sensitive to moisture and oxygen. Reactions should be conducted under anhydrous and inert conditions (e.g., nitrogen or argon).[1][2]
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, solvent choice, and catalyst activity are critical and must be optimized for each specific transformation.[3]
Q2: What are the most common reactions performed with this compound?
Given its activated carbonyl group, this compound is an excellent substrate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, including:
-
Aldol Condensation (specifically Claisen-Schmidt Condensation)
-
Wittig Reaction
-
Reductive Amination
-
Knoevenagel Condensation
Q3: How does the choice of solvent affect reactions with this compound?
Solvent selection is critical. The polarity and protic nature of the solvent can significantly influence the reactivity of the nucleophile.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are generally preferred for reactions involving anionic nucleophiles. They solvate the cation but leave the "naked" anion highly reactive, which can increase reaction rates.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can form hydrogen bonds with nucleophiles, creating a solvent shell that reduces their reactivity (nucleophilicity).[4][5][6] This effect is particularly pronounced for smaller, harder anions.
Troubleshooting Specific Reactions
Guide 1: Aldol Condensation (Claisen-Schmidt)
The Claisen-Schmidt condensation involves the reaction of an aldehyde lacking α-hydrogens, such as this compound, with an enolizable ketone. The primary challenge is often the self-condensation of the ketone partner.
Common Issue: Low Yield of the α,β-Unsaturated Ketone
dot
References
Technical Support Center: Work-up Procedures for Reactions Containing Fluorinated Aromatic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the work-up of reactions containing fluorinated aromatic compounds.
Frequently Asked Questions (FAQs)
Section 1: Quenching Reactions
Q1: My reaction involving an organolithium reagent and a fluorinated aromatic is complete. What is the safest and most effective way to quench it?
A1: Quenching reactions with highly reactive organolithium reagents requires caution, especially with fluorinated aromatics, due to the potential for exothermic reactions and side product formation. A slow and controlled quench at low temperatures (typically -78 °C to 0 °C) is crucial.
Recommended Quenching Agents:
-
For trapping with an electrophile: The reaction is typically quenched by the addition of the electrophile itself.
-
For simple protonation: Saturated aqueous ammonium chloride (NH₄Cl) is a standard and generally safe option. It is acidic enough to neutralize the organolithium and any resulting alkoxides but is less reactive than strong acids.
-
For sensitive substrates: A sequential quench starting with a less reactive proton source, like isopropanol or tert-butanol, followed by water or saturated NH₄Cl can provide better control over the exotherm.[1][2]
Troubleshooting:
-
Exothermic reaction: If the quench is too rapid, it can lead to a dangerous temperature increase. Always add the quenching agent slowly and monitor the internal temperature.
-
Precipitation of salts: The formation of lithium salts can sometimes make stirring difficult. Diluting the reaction mixture with an appropriate solvent before or during the quench can help maintain a stirrable slurry.
Q2: I'm working with a Grignard reagent and a fluorinated aromatic substrate. What are the best practices for the hydrolysis step?
A2: The hydrolysis of Grignard reactions should be performed carefully to avoid the formation of magnesium hydroxide precipitates that can complicate extraction. The use of a cooled, dilute acid is generally recommended.
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a cold, dilute aqueous acid solution, such as 1 M HCl or saturated aqueous NH₄Cl. The acid helps to dissolve the magnesium salts that form.
-
Continue adding the acidic solution until the aqueous layer is clear.
-
Proceed with the standard liquid-liquid extraction.
Section 2: Liquid-Liquid Extraction & Emulsion Formation
Q3: I'm performing an aqueous work-up, and a persistent emulsion has formed between the organic and aqueous layers. How can I break it?
A3: Emulsion formation is a common issue, particularly when dealing with fluorinated compounds which can act as surfactants, or when fine solid particulates are present.[3] Several techniques can be employed to break emulsions, ranging from simple physical methods to the addition of chemical agents.
Troubleshooting Flowchart for Emulsion Breaking:
Caption: A decision-making workflow for troubleshooting emulsion formation during aqueous work-up.
Comparison of Emulsion Breaking Techniques:
| Technique | Principle of Action | Advantages | Disadvantages |
| Allowing to Stand / Gentle Swirling | Gravitational separation over time. | Simple, non-invasive. | Can be very time-consuming and ineffective for stable emulsions. |
| Addition of Brine (Saturated NaCl) | Increases the ionic strength and density of the aqueous phase, disrupting the emulsion.[3][4] | Highly effective for many common emulsions, inexpensive. | Can sometimes cause the product to precipitate if its solubility is low in the brine/organic mixture. |
| Filtration through Celite® | Removes fine solid particles that may be stabilizing the emulsion.[3][5] | Very effective for emulsions stabilized by particulates. | Can be slow for large volumes; potential for some product loss on the filter aid. |
| Addition of a Different Organic Solvent | Changes the overall polarity and solvency of the organic phase, which can destabilize the emulsion. | Can be effective if the emulsion is caused by marginal solubility of a component. | Dilutes the product and requires subsequent removal of the added solvent. |
| Centrifugation | Accelerates gravitational separation.[4] | Effective for small volumes and can break very persistent emulsions. | Not practical for large-scale reactions. |
| Adjusting pH | Changes the charge of acidic or basic species that may be acting as surfactants.[4] | Can be very effective if the emulsion is stabilized by pH-sensitive compounds. | May not be suitable if the desired product is sensitive to acid or base. |
Section 3: Purification
Q4: I am having difficulty separating my fluorinated aromatic product from polar, fluorinated byproducts using standard silica gel chromatography. What are my options?
A4: Standard silica gel chromatography can be challenging for separating compounds with similar polarities. Fluorinated compounds often require specialized purification techniques.
Purification Strategies for Fluorinated Compounds:
| Purification Method | Principle | Best Suited For |
| Fluorous Solid-Phase Extraction (F-SPE) | Based on the affinity of fluorinated compounds for a fluorous stationary phase. Non-fluorinated compounds are washed away with a "fluorophobic" solvent, and the desired fluorinated compound is then eluted with a "fluorophilic" solvent.[6][7] | Separating highly fluorinated compounds from non-fluorinated or less-fluorinated impurities. |
| Reversed-Phase Chromatography with Fluorinated Stationary Phases (e.g., PFP) | Utilizes stationary phases like pentafluorophenyl (PFP) that offer different selectivity compared to standard C18 columns, often enhancing the separation of halogenated and aromatic compounds.[8] | Separating isomers and compounds with subtle differences in polarity. |
| Recrystallization | Exploits differences in solubility of the product and impurities in a given solvent system at different temperatures. | Purifying solid products to a high degree. A guide to solvent selection is provided below. |
Q5: How do I choose a suitable solvent system for the recrystallization of my fluorinated aromatic compound?
A5: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Due to the unique electronic properties of fluorinated compounds, a systematic approach to solvent screening is recommended.
Solvent Selection Guide for Recrystallization of Polar Fluorinated Molecules:
| Solvent Class | Examples | Polarity (Dielectric Constant, ε) | Potential Interactions with Polar Fluorinated Molecules |
| Protic Solvents | Water, Methanol, Ethanol | High | Hydrogen bonding, dipole-dipole |
| Aprotic Polar Solvents | Acetone, Acetonitrile, Ethyl Acetate, DMF, DMSO | Medium to High | Dipole-dipole, C-F···H-C interactions |
| Ethers | Diethyl ether, THF | Low to Medium | Dipole-dipole, weak hydrogen bond acceptor |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Low to Medium | Dipole-dipole, halogen bonding |
| Aromatic Hydrocarbons | Toluene, Xylenes | Low | π-stacking, C-F···π interactions |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low | Van der Waals forces (often used as anti-solvents) |
Data adapted from available chemical literature.
Section 4: Waste Disposal
Q6: How should I dispose of waste containing fluorinated aromatic compounds?
A6: Fluorinated organic compounds should be treated as hazardous waste. Due to their persistence, it is crucial to follow your institution's specific waste disposal guidelines. Generally, halogenated and non-halogenated organic waste streams should be segregated.
Experimental Protocols
Protocol 1: General Procedure for Aqueous Work-up and Extraction
-
Quench: Cool the reaction mixture to the appropriate temperature (typically 0 °C or lower) in an ice bath. Slowly and with vigorous stirring, add the quenching solution (e.g., saturated aqueous NH₄Cl) dropwise. Monitor the temperature to prevent an uncontrolled exotherm.
-
Dilute: Once the quench is complete, add the organic extraction solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Separate Layers: Transfer the mixture to a separatory funnel. Gently invert the funnel several times to mix the layers, venting frequently to release any pressure buildup. Avoid vigorous shaking to minimize emulsion formation.
-
Wash: Drain the organic layer. Wash the organic layer with water and then with brine (saturated aqueous NaCl) to remove residual water and help break any minor emulsions.
-
Dry: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 2: Purification of a Fluorinated Compound using Fluorous Solid-Phase Extraction (F-SPE)
-
Cartridge Conditioning: Condition a fluorous SPE cartridge by passing a fluorophilic solvent (e.g., methanol or acetone) through it, followed by a fluorophobic solvent (e.g., 80:20 methanol/water).[7]
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the fluorophobic solvent and load it onto the conditioned cartridge.
-
Elution of Non-Fluorous Compounds: Elute the cartridge with the fluorophobic solvent. This will wash through the non-fluorinated and less-fluorinated compounds. Collect this fraction and analyze by TLC or LC-MS to ensure no product is lost.
-
Elution of the Fluorinated Product: Switch the elution solvent to a fluorophilic solvent (e.g., methanol, acetone, or THF) to elute the desired highly fluorinated product.
-
Concentration: Concentrate the collected fluorophilic fraction to yield the purified product.
Protocol 3: Column Chromatography with a Pentafluorophenyl (PFP) Stationary Phase
-
Column Selection: Choose a PFP column with appropriate dimensions for the scale of your purification.
-
Mobile Phase Selection: The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The unique selectivity of PFP phases may require some method development to find the optimal mobile phase composition.[8]
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a compatible strong solvent.
-
Chromatography: Load the sample onto the column and begin the elution, either isocratically or with a gradient of increasing organic solvent.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure.
Visualizations
Troubleshooting Purification of Fluorinated Aromatics
Caption: A logical workflow for selecting a purification strategy for a crude fluorinated aromatic product.
References
- 1. sarponggroup.com [sarponggroup.com]
- 2. epfl.ch [epfl.ch]
- 3. Workup [chem.rochester.edu]
- 4. azom.com [azom.com]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Scalable synthesis of 4-(Difluoromethyl)benzaldehyde for pilot plant production
Technical Support Center: Scalable Synthesis of 4-(Difluoromethyl)benzaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of this compound for pilot plant production. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound, particularly when scaling up the process. A plausible and scalable synthetic route involves the copper-mediated difluoromethylation of 4-iodobenzaldehyde.
Issue 1: Low or Inconsistent Yields
-
Question: We are experiencing low and inconsistent yields in the copper-mediated difluoromethylation of 4-iodobenzaldehyde. What are the likely causes and how can we improve the yield?
-
Answer: Low yields in this reaction can stem from several factors, especially during scale-up.[1] Key areas to investigate include:
-
Reagent Quality: Ensure the difluoromethylating agent, such as (difluoromethyl)trimethylsilane (TMSCF₂H), is of high purity and handled under strictly anhydrous and inert conditions to prevent hydrolysis.[2]
-
Catalyst Activity: The activity of the copper catalyst is crucial. Ensure the copper(I) iodide (CuI) is fresh and not oxidized. The presence of copper(II) species can be detrimental to the reaction.
-
Reaction Temperature: Overheating can lead to the decomposition of the unstable difluoromethyl copper intermediate.[1] Maintain strict temperature control throughout the reaction.
-
Mixing Efficiency: In a pilot plant setting, inefficient mixing can lead to localized "hot spots" and concentration gradients, affecting the reaction rate and promoting side reactions. Ensure the reactor's agitation is sufficient for the reaction volume.
-
Issue 2: Incomplete Conversion of Starting Material
-
Question: Our reaction is stopping before all the 4-iodobenzaldehyde is consumed, even with extended reaction times. What could be the problem?
-
Answer: Incomplete conversion is a common issue when scaling up. Consider the following:
-
Insufficient Reagent: Ensure the stoichiometry of all reagents is correct. On a larger scale, minor errors in weighing can become significant.
-
Catalyst Deactivation: The catalyst may be deactivating over time. This can be due to impurities in the starting materials or solvent, or exposure to air.
-
Solvent Quality: Use of anhydrous, high-purity solvent is critical. Water and other protic impurities can quench reactive intermediates.
-
Issue 3: Formation of Significant Side Products
-
Question: We are observing significant formation of side products, making purification difficult. What are the common side reactions and how can they be minimized?
-
Answer: Side product formation is a major challenge in scaling up difluoromethylation reactions. Common side reactions include:
-
Difluorocarbene Formation: The difluoromethyl anion can eliminate a fluoride ion to form highly reactive difluorocarbene (:CF₂), which can lead to a variety of byproducts.[2] This can be minimized by maintaining a low reaction temperature.
-
Proto-deiodination: The starting 4-iodobenzaldehyde can be reduced to benzaldehyde. This is often caused by trace amounts of water or other proton sources.
-
Homocoupling: Homocoupling of the starting material can also occur, leading to the formation of biphenyl derivatives.
-
Issue 4: Difficulties in Product Purification
-
Question: We are struggling to purify this compound from the crude reaction mixture at a pilot scale. What are the recommended purification methods?
-
Answer: Purification of fluorinated compounds can be challenging due to their unique physical properties. For pilot-scale production, consider the following:
-
Distillation: If the boiling point difference between the product and major impurities is sufficient, fractional distillation under reduced pressure is a scalable purification method.
-
Crystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent system, this is an excellent method for large-scale purification.
-
Chromatography: While column chromatography is common in the lab, it is less practical for large-scale production. However, it can be used for very high-purity requirements or for removing closely related impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a recommended scalable synthetic route to this compound?
A1: A promising scalable route is the copper-mediated difluoromethylation of 4-iodobenzaldehyde. This method uses readily available starting materials and reagents.[1] The general reaction involves treating 4-iodobenzaldehyde with a difluoromethyl source, such as (difluoromethyl)trimethylsilane (TMSCF₂H), in the presence of a copper(I) catalyst and a fluoride source.
Q2: What are the key safety considerations for scaling up this synthesis?
A2: Safety is paramount in a pilot plant setting. Key considerations include:
-
Handling of Fluorinating Agents: Many fluorinating agents are toxic and corrosive. Handle them in a well-ventilated area, wearing appropriate personal protective equipment (PPE).
-
Pressure Build-up: Some difluoromethylation reactions can generate gaseous byproducts, leading to pressure build-up in a closed reactor. Ensure the reactor is equipped with a pressure relief system.
-
Exothermic Reactions: The reaction can be exothermic. Implement a robust cooling system and monitor the internal temperature closely to prevent a runaway reaction.
Q3: How can we monitor the progress of the reaction at a pilot scale?
A3: In-process monitoring is crucial for successful scale-up. Techniques that can be adapted for pilot-scale reactions include:
-
High-Performance Liquid Chromatography (HPLC): Taking periodic samples for HPLC analysis can provide accurate information on the consumption of starting material and the formation of the product.
-
Gas Chromatography (GC): If the components are volatile, GC is another excellent option for reaction monitoring.
-
Infrared (IR) Spectroscopy: In-situ IR probes can provide real-time data on the disappearance of starting material and the appearance of the product.
Quantitative Data Summary
| Parameter | Laboratory Scale | Pilot Plant Scale | Reference |
| Starting Material | 4-iodobenzaldehyde | 4-iodobenzaldehyde | [1] |
| Difluoromethylating Agent | TMSCF₂H | TMSCF₂H | [1] |
| Catalyst | CuI | CuI | [1] |
| Typical Yield | 70-85% | 60-75% | [1] |
| Purity (after purification) | >98% | >97% | |
| Reaction Time | 4-8 hours | 6-12 hours | |
| Reaction Temperature | 80-100 °C | 80-100 °C | [1] |
Experimental Protocols
Proposed Pilot-Scale Synthesis of this compound
Materials:
-
4-Iodobenzaldehyde
-
(Difluoromethyl)trimethylsilane (TMSCF₂H)
-
Copper(I) iodide (CuI)
-
Cesium fluoride (CsF)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reactor Preparation: Ensure the pilot plant reactor is clean, dry, and has been purged with an inert gas (e.g., nitrogen or argon).
-
Charging Reagents: To the reactor, add 4-iodobenzaldehyde, copper(I) iodide, and cesium fluoride under an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF to the reactor.
-
Initiate Agitation: Begin stirring the mixture to ensure homogeneity.
-
Reagent Addition: Slowly add (difluoromethyl)trimethylsilane (TMSCF₂H) to the reaction mixture via a metering pump. Maintain the internal temperature below 100°C during the addition.
-
Reaction: Heat the reaction mixture to 80-100°C and maintain for 6-12 hours.
-
Monitoring: Monitor the reaction progress by taking periodic samples for HPLC or GC analysis.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or crystallization.
Visualizations
Caption: Experimental workflow for the scalable synthesis of this compound.
References
Managing air and moisture sensitivity of 4-(Difluoromethyl)benzaldehyde.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-(Difluoromethyl)benzaldehyde. This document offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the air and moisture sensitivity of this compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield in a reaction. | Degradation of this compound due to exposure to air and/or moisture. | Ensure all reaction glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. Handle the compound under a continuous stream of inert gas. |
| Incomplete reaction. | Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction has stalled, consider gently heating the mixture or extending the reaction time. | |
| Formation of a white crystalline byproduct. | Oxidation of this compound to 4-(Difluoromethyl)benzoic acid.[1] | Minimize exposure to air during storage and handling. Store the compound under an inert atmosphere. Consider purifying the aldehyde before use if it has been stored for an extended period. |
| Inconsistent reaction outcomes. | Variable purity of this compound due to gradual degradation. | Aliquot the compound upon receipt into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air and moisture. |
| Reaction with organometallic reagents (e.g., Grignard) fails. | Quenching of the organometallic reagent by moisture or acidic impurities (4-(Difluoromethyl)benzoic acid). | Use freshly distilled or titrated organometallic reagents. Ensure all solvents and this compound are strictly anhydrous. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store this compound?
-
Q2: What is the best inert gas to use for storage and handling?
-
Q3: Can I handle this compound on the open bench?
-
A3: It is strongly advised to handle this compound under an inert atmosphere, for example, in a glovebox or using Schlenk line techniques.[3] If these are not available, work quickly and efficiently, minimizing the time the compound is exposed to the atmosphere.
-
Experimental Procedures
-
Q4: My this compound has a white solid in it. What is it and can I still use it?
-
A4: The white solid is likely 4-(Difluoromethyl)benzoic acid, the product of oxidation.[1] The presence of this impurity can interfere with subsequent reactions. It is recommended to purify the aldehyde by distillation or column chromatography before use.
-
-
Q5: How can I minimize the risk of degradation during a reaction?
-
A5: Use oven-dried glassware and anhydrous solvents. Maintain a positive pressure of an inert gas throughout the entire experimental setup. Add reagents via syringe through a septum.
-
-
Q6: What are the signs of decomposition?
-
A6: The appearance of a white precipitate (4-(Difluoromethyl)benzoic acid) is a clear sign of oxidation. A decrease in purity over time, as observed by analytical techniques like GC-MS or NMR, also indicates degradation.
-
Experimental Protocols
Protocol 1: Purification of this compound by Distillation
-
Setup: Assemble a standard distillation apparatus that has been oven-dried and cooled under a stream of inert gas.
-
Procedure: Place the impure this compound in the distillation flask.
-
Distillation: Heat the flask gently under reduced pressure. Collect the fraction that distills at the correct boiling point.
-
Storage: Immediately transfer the purified aldehyde to a clean, dry, and inert-atmosphere-flushed storage vessel.
Protocol 2: Handling this compound using a Schlenk Line
-
Preparation: Ensure your Schlenk flask containing this compound is under a positive pressure of inert gas.
-
Solvent Transfer: Transfer anhydrous solvent into the reaction flask via a cannula under a positive pressure of inert gas.
-
Reagent Transfer: Using a gas-tight syringe that has been purged with inert gas, withdraw the desired amount of this compound from its storage flask and quickly transfer it to the reaction flask.
-
Reaction: Maintain a positive inert gas pressure throughout the course of the reaction.
Signaling Pathways and Workflows
Caption: A flowchart for troubleshooting low-yield reactions.
Caption: Workflow for handling the air-sensitive aldehyde.
References
Removal of unreacted starting material from 4-(Difluoromethyl)benzaldehyde products
Technical Support Center: 4-(Difluoromethyl)benzaldehyde Purification
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted starting material from this compound products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound products?
A1: Besides unreacted this compound, common impurities can include byproducts from the specific reaction used for its synthesis. Given that benzaldehyde derivatives are prone to oxidation, a significant impurity can be the corresponding carboxylic acid, in this case, 4-(difluoromethyl)benzoic acid.[1][2] The presence of residual solvents from the reaction or initial purification steps is also common.
Q2: I have a significant amount of unreacted this compound in my product. What is the most effective method to remove it?
A2: A highly effective and widely used method for selectively removing aldehydes is a sodium bisulfite wash.[3][4][5] This technique involves reacting the crude product mixture with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a water-soluble bisulfite adduct, which can then be easily separated from your desired non-aldehyde product through liquid-liquid extraction.[3][6]
Q3: Can I recover the this compound after it has been reacted with sodium bisulfite?
A3: Yes, the formation of the bisulfite adduct is a reversible reaction.[3][5] To recover the aldehyde, the aqueous layer containing the adduct can be treated with a base, such as sodium hydroxide, to a strongly basic pH.[5][7] This regenerates the aldehyde, which can then be extracted back into an organic solvent.[5]
Q4: Is column chromatography a suitable method for purifying my product from unreacted this compound?
A4: While column chromatography can be used, it may not always be the optimal choice for aldehydes. Aldehydes can sometimes be sensitive and may decompose or oxidize on silica gel, which is slightly acidic.[8][9] If you choose to use column chromatography, it is advisable to use a less polar solvent system to elute the aldehyde quickly.[9] In some cases, deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine is recommended to prevent degradation.[10]
Q5: My final product is an oily or gummy substance. What could be the cause and how can I purify it?
A5: An oily or gummy consistency often indicates the presence of unreacted starting materials or low-molecular-weight byproducts.[2] An initial aqueous workup, including a wash with a mild base like saturated sodium bicarbonate solution, can help remove acidic impurities.[2] If the product remains impure, column chromatography is a recommended subsequent step.[2]
Q6: Can I use distillation to purify my product from this compound?
A6: Distillation is a viable method for separating compounds with sufficiently different boiling points. Benzaldehyde itself can be purified by distillation to remove less volatile impurities like benzoic acid.[1][8] However, the suitability of this method depends on the boiling point of your desired product relative to this compound and the thermal stability of your compound.[2] Vacuum distillation is often preferred to lower the required temperature and minimize thermal degradation.[11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Product is contaminated with 4-(difluoromethyl)benzoic acid. | Oxidation of the unreacted aldehyde starting material.[1] | Perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, diethyl ether) and wash with a saturated solution of sodium bicarbonate or 5-10% sodium carbonate. The acidic impurity will move to the aqueous layer.[2][8] |
| Incomplete removal of aldehyde with sodium bisulfite wash. | Insufficient reaction time or inadequate mixing. Formation of an insoluble bisulfite adduct for highly non-polar aldehydes.[5] | Ensure vigorous shaking during the extraction to maximize contact between the aldehyde and the bisulfite solution.[4][7] If a solid forms between the layers, it may be the bisulfite adduct; filter the entire mixture through Celite to remove it before separating the layers.[5] For aliphatic aldehydes, using a water-miscible solvent like DMF can improve removal rates.[5][6] |
| Decomposition of the product during silica gel column chromatography. | The acidic nature of silica gel can degrade sensitive compounds, including some aldehydes.[8][10] | Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of triethylamine (typically 0.1-1%). Alternatively, consider using a different stationary phase, such as alumina.[10] |
| Difficulty in crystallizing the purified product. | The product may be an oil at room temperature, or residual impurities are inhibiting crystallization. | Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, consider using a different solvent or a solvent pair for recrystallization.[13] Seeding with a small crystal of the pure product, if available, can also be effective. |
| Product discolors or degrades upon standing. | Aldehydes are susceptible to oxidation. | Store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature to minimize degradation.[2] |
Experimental Protocols
Protocol 1: Removal of this compound using Sodium Bisulfite Extraction
This protocol is designed for the selective removal of the unreacted aldehyde from a reaction mixture.
Materials:
-
Crude reaction mixture containing the product and unreacted this compound
-
Water-miscible organic solvent (e.g., methanol, THF, DMF)[5]
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Water-immiscible organic extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol.[5]
-
Reaction with Bisulfite: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for at least 30 seconds to facilitate the formation of the bisulfite adduct.[4][7]
-
Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate) and deionized water to the separatory funnel. Shake vigorously to partition the components.[3][4]
-
Phase Separation: Allow the layers to separate. The aqueous layer will contain the aldehyde-bisulfite adduct, while the organic layer will contain the purified desired compound.[3][5]
-
Work-up: Drain the lower aqueous layer. Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent. Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.[3]
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general method for purifying the product when other methods are not suitable.
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate; the optimal ratio should be determined by TLC)
-
Glass column with stopcock
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture in various solvent ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate). The ideal system should provide good separation between the desired product and the unreacted aldehyde (Rf values ideally between 0.2 and 0.5).
-
Column Packing: Prepare the column by packing it with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully load the sample onto the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with compressed air or nitrogen) to push the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: Workflow for removing unreacted aldehyde using bisulfite extraction.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Workup [chem.rochester.edu]
- 6. scite.ai [scite.ai]
- 7. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. m.youtube.com [m.youtube.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: C-H Difluoromethylation of Aromatic Substrates
Welcome to the technical support center for C-H difluoromethylation of aromatic substrates. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of these reactions. Here you will find troubleshooting guides for common experimental issues, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guides
This section addresses specific problems that may arise during the C-H difluoromethylation of aromatic compounds.
Issue 1: Low to No Product Yield
Question: I am observing very low or no yield of my desired difluoromethylated aromatic product. What are the potential causes and how can I troubleshoot this?
Answer: Low or non-existent yields in C-H difluoromethylation reactions are a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Generation of the Difluoromethyl Radical/Carbene | 1. Reagent Choice & Quality: Ensure the difluoromethylating agent is of high quality and has been stored correctly to prevent decomposition. Consider screening different reagents (e.g., Zn(SO2CF2H)2, TMSCF2H, difluoromethyl sulfones) as their reactivity profiles differ.[1][2] 2. Initiator/Catalyst Activity: Verify the activity of the initiator (for radical reactions) or catalyst. For photocatalytic reactions, ensure the light source is emitting at the correct wavelength and intensity for the chosen photocatalyst.[1][3] For transition-metal-catalyzed reactions, consider the oxidation state and ligation of the metal. 3. Base Selection (for difluorocarbene methods): The choice of base is critical for the in situ generation of difluorocarbene. A weak base may not be effective, while an overly strong base could lead to side reactions or decomposition of the substrate or reagent. Screen a range of bases such as inorganic carbonates (e.g., Cs2CO3, K2CO3) or alkoxides (e.g., KOtBu). |
| Substrate Reactivity and Electronic Effects | 1. Electron-Rich vs. Electron-Poor Substrates: The success of C-H difluoromethylation is often highly dependent on the electronic nature of the aromatic substrate. Radical difluoromethylation often works well for electron-rich heterocycles.[3][4] For electron-deficient arenes, transition-metal-catalyzed cross-coupling approaches might be more suitable.[2] 2. Steric Hindrance: C-H bonds that are sterically hindered may be less accessible to the difluoromethylating species. If possible, consider a substrate analogue with less steric bulk near the target C-H bond. |
| Incompatible Functional Groups | 1. Functional Group Tolerance: Certain functional groups can interfere with the reaction. For example, unprotected alcohols, amines, or thiols can react with the difluoromethylating agent or intermediates.[2] It may be necessary to protect these functional groups prior to the difluoromethylation step. 2. Redox-Sensitive Groups: In photocatalytic or oxidative C-H functionalization, functional groups that are sensitive to oxidation or reduction may be problematic. |
| Suboptimal Reaction Conditions | 1. Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a variety of solvents to find the optimal medium for your specific substrate and catalyst system. 2. Temperature: Some C-H difluoromethylation reactions are highly temperature-sensitive. If you are observing decomposition or side products, try running the reaction at a lower temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature may be beneficial. 3. Atmosphere: Many of these reactions, particularly those involving transition-metal catalysts, are sensitive to air and moisture. Ensure that anhydrous and anaerobic conditions are maintained throughout the experiment. |
Issue 2: Poor Regioselectivity
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the C-H difluoromethylation?
Answer: Achieving high regioselectivity is a significant challenge in C-H functionalization. The inherent reactivity of different C-H bonds in an aromatic substrate often leads to the formation of multiple isomers.
Strategies to Enhance Regioselectivity:
| Strategy | Description |
| Directing Groups | The use of a directing group on the aromatic substrate can effectively guide the difluoromethylation to a specific position (e.g., ortho or meta).[5] The choice of directing group will depend on the desired regioselectivity and the reaction conditions. |
| Catalyst and Ligand Control | In transition-metal-catalyzed reactions, the choice of metal and, more importantly, the ligand can have a profound impact on regioselectivity. Bulky ligands can favor functionalization at less sterically hindered positions. |
| Steric Hindrance | Introducing a bulky substituent on the aromatic ring can block certain positions, thereby directing the reaction to the more accessible C-H bonds. |
| Solvent Effects | The solvent can influence the regioselectivity by solvating the transition state or by coordinating to the catalyst. Experimenting with different solvents may lead to improved selectivity. |
| Radical Polarity Matching | In radical reactions, the inherent electronic properties of the difluoromethyl radical and the aromatic substrate play a crucial role. The nucleophilic character of the •CF2H radical often leads to preferential attack at electron-deficient sites on heteroarenes.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in C-H difluoromethylation of aromatic substrates?
A1: The primary challenges include:
-
Reagent Stability and Handling: Many difluoromethylating reagents are unstable, toxic, or require careful handling under inert conditions.[1]
-
Regioselectivity: Controlling the position of difluoromethylation on a complex aromatic molecule is often difficult.[1]
-
Chemoselectivity: The presence of multiple reactive functional groups on the substrate can lead to undesired side reactions.
-
Substrate Scope: A single method is often not applicable to a wide range of aromatic substrates, particularly both electron-rich and electron-poor systems.
-
Scalability: Methods that work well on a small scale may be difficult to scale up for industrial applications.[1]
Q2: How do I choose the right difluoromethylating agent for my reaction?
A2: The choice of reagent depends on several factors, including the reaction mechanism (radical, nucleophilic, or electrophilic), the nature of your substrate, and the desired reaction conditions.
-
For radical C-H difluoromethylation of heteroarenes , reagents like zinc difluoromethanesulfinate (Zn(SO2CF2H)2, Baran's reagent) are often effective.[4]
-
For copper- or palladium-catalyzed cross-coupling reactions , TMSCF2H is a common choice.
-
For generating difluorocarbene , reagents like TMSCF2Br or sodium chlorodifluoroacetate can be used.
Q3: What are the key differences between photocatalytic and transition-metal-catalyzed C-H difluoromethylation?
A3:
-
Photocatalytic methods typically involve the generation of a difluoromethyl radical via a single-electron transfer process initiated by a photocatalyst upon light irradiation. These reactions are often performed under mild conditions.[1][3]
-
Transition-metal-catalyzed methods can proceed through various mechanisms, including oxidative addition/reductive elimination cycles or concerted metalation-deprotonation pathways. They often require higher temperatures but can be very effective for specific substrate classes.
Q4: Are there any general safety precautions I should take when working with difluoromethylating reagents?
A4: Yes, safety is paramount.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Some reagents are moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Consult the Safety Data Sheet (SDS) for each specific reagent before use to understand its hazards and handling requirements.
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic C-H Difluoromethylation of a Heteroarene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Heteroaromatic substrate
-
Difluoromethylating agent (e.g., Zn(SO2CF2H)2)
-
Photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye)
-
Solvent (e.g., DMSO, MeCN)
-
Light source (e.g., Blue LED lamp)
-
Reaction vessel (e.g., Schlenk tube or vial)
-
Stir bar
Procedure:
-
To a reaction vessel, add the heteroaromatic substrate (1.0 equiv), the difluoromethylating agent (e.g., 2.0-3.0 equiv), and the photocatalyst (1-5 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Place the reaction vessel in front of the light source and begin stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction (if necessary) and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed C-H Difluoromethylation of an Arene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aromatic substrate
-
Difluoromethylating agent (e.g., TMSCF2H)
-
Copper catalyst (e.g., CuI, CuTC)
-
Ligand (if necessary)
-
Oxidant (if necessary)
-
Solvent (e.g., DMF, DMA)
-
Reaction vessel (e.g., Schlenk tube)
-
Stir bar
Procedure:
-
To a Schlenk tube, add the copper catalyst (5-10 mol%), ligand (if used), and the aromatic substrate (1.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Add the difluoromethylating agent (e.g., 2.0-3.0 equiv) and the oxidant (if used) via syringe.
-
Heat the reaction mixture to the desired temperature and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution (e.g., saturated NH4Cl).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for C-H Difluoromethylation of Selected Heteroarenes
| Entry | Substrate | Difluoromethylating Agent | Catalyst/Initiator | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Quinoxalin-2(1H)-one | Zn(SO2CF2H)2 | tBuOOH | DCM/H2O | RT | 85 | [4] |
| 2 | Caffeine | Zn(SO2CF2H)2 | tBuOOH | DCM/H2O | RT | 75 | [4] |
| 3 | Indole | CF2HPPh3Br | Ir(ppy)3 | Acetone | RT | 78 | [6] |
| 4 | 1-Methylquinolinium | NaSO2CF2H | V-COF-AN-BT | DMSO | RT | 91 | [3] |
| 5 | Pyridine | (CF2HCO)2O/Pyridine N-oxide | None (photochemical) | MeCN | RT | 65 | [2] |
This table is a representative sample and not an exhaustive list.
Mandatory Visualizations
Caption: A troubleshooting workflow for common issues in C-H difluoromethylation.
Caption: Logical relationships between challenges and solutions in C-H difluoromethylation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meta-Selective C–H difluoromethylation of various arenes with a versatile ruthenium catalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds [mdpi.com]
Validation & Comparative
A Comparative Guide to ¹⁹F NMR Chemical Shifts of Difluoromethylated Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl (CF₂H) group into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an indispensable tool for the characterization of these compounds, owing to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. This guide provides a comparative analysis of ¹⁹F NMR chemical shifts for various classes of difluoromethylated compounds, supported by experimental data and detailed protocols.
¹⁹F NMR Chemical Shift Data of Difluoromethylated Compounds
The chemical shift of the difluoromethyl group in ¹⁹F NMR is sensitive to its electronic environment. The following tables summarize the ¹⁹F NMR chemical shifts for a variety of difluoromethylated compounds, categorized by the atom attached to the CF₂H group. All data presented was acquired in deuterochloroform (CDCl₃) on a 376 MHz NMR spectrometer, with chemical shifts (δ) reported in parts per million (ppm).
Table 1: Difluoromethyl Ethers and Esters (R-O-CF₂H)
| Compound Name | Structure | ¹⁹F Chemical Shift (δ, ppm) |
| Difluoromethyl 4-methoxybenzoate | 4-MeO-C₆H₄-C(O)O-CF₂H | -91.27 |
| Difluoromethyl 4-(dimethylamino)benzoate | 4-Me₂N-C₆H₄-C(O)O-CF₂H | -90.90 |
| Difluoromethyl 4-phenoxybenzoate | 4-PhO-C₆H₄-C(O)O-CF₂H | -91.25 |
| Methyl 4-(difluoromethoxy)benzoate | 4-MeO₂C-C₆H₄-O-CF₂H | -81.80 |
| 4-(Difluoromethoxy)benzonitrile | 4-CN-C₆H₄-O-CF₂H | -82.35 |
Table 2: Difluoromethyl Sulfides (R-S-CF₂H)
| Compound Name | Structure | ¹⁹F Chemical Shift (δ, ppm) |
| Benzyl(difluoromethyl)sulfane | Ph-CH₂-S-CF₂H | -94.52 |
| (4-(tert-butyl)benzyl)(difluoromethyl)sulfane | 4-tBu-C₆H₄-CH₂-S-CF₂H | -94.52 |
| (4-Methoxybenzyl)(difluoromethyl)sulfane | 4-MeO-C₆H₄-CH₂-S-CF₂H | -94.31 |
| (2-Chlorobenzyl)(difluoromethyl)sulfane | 2-Cl-C₆H₄-CH₂-S-CF₂H | -93.90 |
| (Difluoromethyl)(3-nitrobenzyl)sulfane | 3-NO₂-C₆H₄-CH₂-S-CF₂H | -93.69 |
| (Difluoromethyl)(1-phenylethyl)sulfane | Ph-CH(Me)-S-CF₂H | -92.78 |
| 2-((Difluoromethyl)thio)-4,6-dimethylpyrimidine | (4,6-diMe-pyrimidin-2-yl)-S-CF₂H | -99.11 |
| 2-((Difluoromethyl)thio)pyridine | (Pyridin-2-yl)-S-CF₂H | -96.26 |
Table 3: N-Difluoromethyl Compounds (R-N-CF₂H)
| Compound Name | Structure | ¹⁹F Chemical Shift (δ, ppm) |
| 1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole | (4-I-3,5-diMe-pyrazol-1-yl)-CF₂H | -93.12 |
| 1-(Difluoromethyl)-2-phenyl-1H-imidazole | (2-Ph-imidazol-1-yl)-CF₂H | -90.56 |
Data sourced from the supporting information of a study by Hu, et al. and is provided for comparative purposes.[1]
Factors Influencing ¹⁹F NMR Chemical Shifts
The chemical shift in ¹⁹F NMR is primarily influenced by the electronic environment of the fluorine nucleus.[2] Electron-donating groups increase shielding, resulting in an upfield shift (more negative ppm values), while electron-withdrawing groups cause deshielding and a downfield shift (more positive ppm values).[2] The following diagram illustrates the key factors affecting the ¹⁹F NMR chemical shift of difluoromethylated compounds.
References
A Head-to-Head Battle of Bioisosteres: The Difluoromethyl Group as a Hydroxyl Surrogate
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a cornerstone of this process. This guide provides an in-depth comparison of the bioisosteric replacement of a hydroxyl (-OH) group with a difluoromethyl (-CF2H) group, a tactic gaining significant traction in medicinal chemistry. We present a comprehensive analysis supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions in their molecular design endeavors.
Physicochemical Properties: A Tale of Two Groups
The hydroxyl group, a ubiquitous functional moiety in bioactive molecules, is a key player in forming hydrogen bonds and influencing aqueous solubility. However, it is also susceptible to metabolic oxidation.[1] The difluoromethyl group has emerged as a compelling bioisostere, often described as a "lipophilic hydrogen bond donor," that can address some of the liabilities of the hydroxyl group.[2]
Acidity (pKa)
Aliphatic alcohols are weakly acidic, with pKa values typically ranging from 15 to 20. In contrast, the difluoromethyl group is significantly more acidic due to the strong electron-withdrawing effect of the two fluorine atoms, though it is still a very weak acid. This difference in acidity can have profound effects on the ionization state of a molecule at physiological pH and its interactions with biological targets.
Lipophilicity (LogP)
A critical parameter in drug design, lipophilicity (measured as the logarithm of the partition coefficient, LogP) influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The replacement of a hydroxyl group with a difluoromethyl group generally leads to an increase in lipophilicity.[2][3] However, the magnitude of this increase is context-dependent and can be influenced by the surrounding molecular scaffold.[4]
Hydrogen Bonding
The hydroxyl group is a classic hydrogen bond donor and acceptor. The difluoromethyl group, while not as strong a hydrogen bond donor as a hydroxyl group, can still participate in hydrogen bonding interactions.[5][6] The C-H bond in the CF2H group is polarized by the adjacent fluorine atoms, enabling it to act as a hydrogen bond donor.[6] The hydrogen bond acidity of the CF2H group is comparable to that of thiophenols and anilines but weaker than that of hydroxyls.[4]
Comparative Data Summary
The following tables summarize the key physicochemical and pharmacokinetic parameters comparing the hydroxyl and difluoromethyl groups.
| Property | Hydroxyl (-OH) | Difluoromethyl (-CF2H) | Key Differences |
| pKa | ~15-20 (aliphatic) | Lower than corresponding alcohol | -CF2H is more acidic |
| LogP | Generally lower | Generally higher | -CF2H increases lipophilicity |
| Hydrogen Bond Acidity (A) | Higher | Moderate (0.035–0.165) | -OH is a stronger H-bond donor |
| Metabolic Stability | Prone to oxidation | Generally more stable | -CF2H can block metabolic hotspots |
Table 1: General Physicochemical Property Comparison.
| Compound Pair | LogP (-OH) | LogP (-CF2H) | ΔLogP | Reference |
| Aromatic Analogs | Varies | Varies | Increase often observed | [2][3] |
| Aliphatic Analogs | Varies | Varies | Increase often observed | [7] |
Table 2: Illustrative Lipophilicity Comparison. Note: Specific values are highly dependent on the molecular scaffold.
| Assay | Hydroxyl Compound (Half-life, t½) | Difluoromethyl Analog (Half-life, t½) | Fold Increase in Stability | Reference |
| Human Liver Microsomes | Varies | Generally longer | Varies | [8] |
| Rat Liver Microsomes | Varies | Generally longer | Varies | [9] |
Table 3: Comparative Metabolic Stability. Note: This table presents a generalized trend; actual values are compound-specific.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the direct comparison of hydroxyl and difluoromethyl analogs in a laboratory setting.
Potentiometric pKa Determination
This method determines the pKa of a compound by titrating a solution of the compound with a strong acid or base and measuring the resulting pH changes.
Materials:
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Stir plate and stir bar
-
Nitrogen gas source
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
0.15 M KCl solution (to maintain constant ionic strength)
-
Test compound
Procedure:
-
Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[10]
-
Prepare a ~1 mM solution of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).[10]
-
Add 0.15 M KCl to the solution to maintain a constant ionic strength.[10]
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[10]
-
Place the solution on the stir plate and immerse the pH electrode.
-
Titrate the solution with standardized 0.1 M HCl or 0.1 M NaOH, recording the pH at regular intervals of titrant addition.[11]
-
Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.[10]
Shake-Flask Method for LogP Determination
This is the traditional and most reliable method for measuring the partition coefficient of a compound between n-octanol and water.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate-buffered saline, pH 7.4) (pre-saturated with n-octanol)
-
Test compound
-
Vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[12]
-
Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated water/buffer.[13]
-
Securely cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.[14]
-
Centrifuge the vial to ensure complete phase separation.[15]
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Quantify the concentration of the test compound in each phase using a suitable analytical method.
-
Calculate the LogP value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.
Materials:
-
Pooled human or other species liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound and positive control (a compound with known metabolic instability)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., cold acetonitrile containing an internal standard)
-
Centrifuge
-
LC-MS/MS for analysis
Procedure:
-
Prepare a working solution of the test compound in the phosphate buffer.[16]
-
In a microcentrifuge tube, pre-warm the liver microsomes and the test compound solution to 37°C.[17]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[16]
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.[18]
-
Vortex and centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining versus time. The intrinsic clearance (Clint) can then be calculated.[18]
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 6. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mercell.com [mercell.com]
- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
The Impact of Difluoromethyl versus Methyl Substitution on Lipophilicity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and fine-tuning the lipophilicity of a drug candidate is a cornerstone of medicinal chemistry. The substitution of a methyl (-CH3) group with a difluoromethyl (-CHF2) group is a common tactic to modulate this critical physicochemical property. This guide provides an objective comparison of the lipophilicity of -CHF2 and -CH3 substituted analogs, supported by experimental data and detailed methodologies.
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD), profoundly influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The introduction of fluorine atoms can alter a molecule's electronic properties, conformation, and metabolic stability. While the highly lipophilic trifluoromethyl (-CF3) group is widely used to increase lipophilicity, the difluoromethyl (-CHF2) group presents a more nuanced option, sometimes referred to as a "lipophilic hydrogen bond donor".
Quantitative Comparison of Lipophilicity
Experimental data reveals that the replacement of a methyl group with a difluoromethyl group does not lead to a universally predictable increase or decrease in lipophilicity. Instead, the effect is context-dependent, influenced by the molecular scaffold to which the group is attached.
A study by Zafrani et al. on a series of anisole and thioanisole derivatives provides a direct comparison of the experimental logP values for -CH3 and -CHF2 analogs. The change in lipophilicity (ΔlogP), calculated as (logP of -CHF2 analog) - (logP of -CH3 analog), was found to range from a slight decrease to a moderate increase.
| Compound Pair | Parent Scaffold | R | Experimental logP (R = -CH3) | Experimental logP (R = -CHF2) | ΔlogP (-CHF2 vs -CH3) |
| 1 | p-Methoxyphenyl sulfide | -SCH3 / -SCF2H | 2.55 | 2.58 | +0.03 |
| 2 | p-Nitrophenyl sulfide | -SCH3 / -SCF2H | 2.90 | 3.30 | +0.40 |
| 3 | Phenyl sulfide | -SCH3 / -SCF2H | 2.37 | 2.62 | +0.25 |
| 4 | p-tert-Butylphenyl sulfide | -SCH3 / -SCF2H | 3.88 | 4.10 | +0.22 |
| 5 | p-Chlorophenyl sulfide | -SCH3 / -SCF2H | 3.12 | 3.33 | +0.21 |
| 6 | p-Cyanophenyl sulfide | -SCH3 / -SCF2H | 2.27 | 2.45 | +0.18 |
| 7 | p-Trifluoromethylphenyl sulfide | -SCH3 / -SCF2H | 3.33 | 3.51 | +0.18 |
| 8 | p-Methoxyphenyl sulfone | -SO2CH3 / -SO2CF2H | 0.94 | 0.84 | -0.10 |
Data sourced from Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(15), 6594–6603.
As the data indicates, for the thioanisole series (pairs 1-7), the -CHF2 group generally imparts a slightly to moderately higher lipophilicity compared to the -CH3 group. The most significant increase is observed in the p-nitrophenyl sulfide analog. Conversely, in the case of the p-methoxyphenyl sulfone (pair 8), the -CHF2 substitution leads to a slight decrease in lipophilicity.
Experimental Protocols
The determination of logP values is a critical experimental procedure. The two most common methods for fluorinated compounds are the shake-flask method and ¹⁹F NMR spectroscopy.
Shake-Flask Method (Gold Standard)
The shake-flask method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water (or a buffer like PBS at pH 7.4 for logD measurements).[1][2]
Protocol:
-
Solvent Saturation: n-Octanol and the aqueous phase (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by stirring together for 24 hours, followed by a separation period.[1]
-
Compound Preparation: A stock solution of the test compound is prepared, typically in a solvent like DMSO.[1]
-
Partitioning: A known amount of the test compound is added to a mixture of the pre-saturated n-octanol and aqueous phase.
-
Equilibration: The mixture is shaken or stirred vigorously for a set period (e.g., 2 hours) to ensure the compound reaches equilibrium between the two phases.[3] The mixture is then allowed to stand undisturbed for a longer period (e.g., overnight) to allow for complete phase separation.[3][4]
-
Phase Separation and Sampling: A sample is carefully taken from both the n-octanol and the aqueous layer.[5]
-
Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
¹⁹F NMR-Based Method for Fluorinated Compounds
This method is particularly useful for fluorinated compounds that may lack a UV chromophore and leverages the high sensitivity of the ¹⁹F nucleus.[4][6]
Protocol:
-
Sample Preparation: The fluorinated compound of interest and a fluorinated reference compound with a known logP value are dissolved in a biphasic system of n-octanol and water in a flask.[3][4]
-
Equilibration: The mixture is stirred for a defined period (e.g., 2 hours at 25°C) and then left to equilibrate overnight for complete phase separation.[4][5]
-
Sampling: Aliquots are carefully taken from both the n-octanol and water layers and transferred to separate NMR tubes. A deuterated solvent miscible with both phases is often added to provide a lock signal.[5]
-
¹⁹F NMR Spectroscopy: Proton-decoupled ¹⁹F NMR spectra are acquired for both samples.
-
Data Analysis: The integral ratios of the signals for the test compound and the reference compound are determined in both the n-octanol (ρ_oct) and aqueous (ρ_aq) phases.
-
logP Calculation: The logP of the test compound (logPₓ) is calculated using the known logP of the reference compound (logP_ref) and the measured integral ratios, according to the derived equation that relates the ratio of partition coefficients to the ratio of the integral ratios in each phase.[4]
Logical Relationship Diagram
The decision to substitute a -CH3 group with a -CHF2 group to modulate lipophilicity involves considering the electronic effects and the potential for hydrogen bonding, which collectively influence the overall physicochemical profile of the molecule.
Caption: Substitution of -CH3 with -CHF2 alters electronic and solvation properties, leading to a context-dependent change in lipophilicity.
References
- 1. LogP / LogD shake-flask method [protocols.io]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. youtube.com [youtube.com]
- 4. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 5. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]
- 6. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Quantifying 4-(Difluoromethyl)benzaldehyde
For researchers, scientists, and drug development professionals, the precise and accurate quantification of key chemical intermediates like 4-(Difluoromethyl)benzaldehyde is crucial for process optimization, quality control, and regulatory compliance. This guide provides a comparative overview of three principal analytical techniques suitable for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹⁹F Nuclear Magnetic Resonance Spectroscopy (¹⁹F NMR). The selection of the most appropriate method hinges on factors such as required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and ¹⁹F NMR for the analysis of small organic molecules analogous to this compound. These values are intended as a general guideline to aid in method selection.
| Parameter | HPLC-UV | GC-MS | ¹⁹F NMR |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 mg/L[1] | Analyte dependent, typically in the low mg/mL to high µg/mL range |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.03 mg/L[1] | Analyte dependent, typically in the low mg/mL to high µg/mL range |
| Linearity Range | 0.1 - 100 µg/mL | 0.05 - 10 mg/L | Wide range, dependent on instrument and acquisition parameters |
| Accuracy (Recovery) | 95 - 105%[2] | 87.97% - 103.01%[1] | High, often considered a primary ratio method |
| Precision (RSD) | < 2% | < 10% | < 1.5%[3] |
| Selectivity | Moderate to High | High | Very High |
| Throughput | High | Medium to High | Low to Medium |
| Derivatization | Often required for sensitivity enhancement | May be required to improve volatility | Not required |
Experimental Protocols
Detailed methodologies are essential for the successful validation and implementation of any analytical method. Below are representative protocols for HPLC-UV, GC-MS, and ¹⁹F NMR that can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine quality control and quantification of this compound in bulk materials and reaction mixtures. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is often employed to enhance chromatographic separation and UV detection of aldehydes.[2][4]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
This compound standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Perform serial dilutions to create calibration standards within the expected linear range.
-
Sample Preparation and Derivatization:
-
Dissolve a precisely weighed amount of the sample in acetonitrile.
-
To an aliquot of the sample and each standard, add the DNPH solution.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to form the hydrazone derivative.[5]
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Set to the maximum absorbance of the DNPH derivative (typically around 360 nm).
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and is particularly suitable for the analysis of volatile compounds or those that can be made volatile through derivatization.[6] It is effective for identifying and quantifying this compound, especially in complex matrices where high selectivity is required.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Derivatizing agent (optional, e.g., PFBHA or a silylating agent like MSTFA)[7][8]
-
This compound standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent. Create calibration standards with a fixed concentration of the internal standard and varying concentrations of the analyte.
-
Sample Preparation:
-
Dissolve a known amount of the sample in the solvent.
-
Add the internal standard to the sample solution.
-
If derivatization is necessary to improve peak shape or volatility, add the derivatizing agent and react according to established procedures.[9]
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C).
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.
-
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Calculate the concentration in the sample using this curve.
¹⁹F Nuclear Magnetic Resonance Spectroscopy (¹⁹F NMR)
Due to the presence of the difluoromethyl group (-CHF₂), ¹⁹F NMR is a highly specific and powerful technique for the direct quantification of this compound.[3][10] It often requires minimal sample preparation and can be used without a specific reference standard of the analyte if an internal standard with a known fluorine content is used.[11]
Instrumentation:
-
NMR spectrometer equipped with a fluorine probe.
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (a stable, fluorinated compound with a known purity and a resonance that does not overlap with the analyte, e.g., trifluorotoluene).
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of the nuclei, which is crucial for accurate integration.
-
-
Data Processing and Quantification:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the area of the characteristic signal for this compound and the signal for the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Concentration_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) * (M_IS / M_analyte) * (Weight_IS / Weight_sample) * Purity_IS
Where:
-
N = number of fluorine nuclei for the respective signal
-
M = Molar mass
-
Purity = Purity of the internal standard
-
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the quantification of this compound, applicable to all the discussed analytical techniques with minor variations in the sample preparation and data acquisition steps.
Caption: General workflow for the quantification of this compound.
References
- 1. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.thermoscientific.com [apps.thermoscientific.com]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. commons.und.edu [commons.und.edu]
- 10. acgpubs.org [acgpubs.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to HPLC and GC-MS Analysis of 4-(Difluoromethyl)benzaldehyde Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The analysis of reaction mixtures containing 4-(Difluoromethyl)benzaldehyde is crucial for monitoring reaction progress, identifying byproducts, and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and complementary analytical techniques widely employed for this purpose. This guide provides a detailed comparison of these methods, including experimental protocols and data presentation, to assist researchers in selecting the most appropriate technique for their specific needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For the analysis of this compound and its reaction mixtures, reversed-phase HPLC is the most common approach.
Experimental Protocol: Reversed-Phase HPLC
A typical reversed-phase HPLC method for the analysis of this compound and related impurities is outlined below. This protocol is a starting point and may require optimization for specific reaction mixtures.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL).[1]
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]
Table 1: HPLC Operating Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Methanol and Water (e.g., 70:30 v/v) or Acetonitrile and Water.[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 10 µL[1] |
Data Presentation:
The primary data obtained from HPLC analysis are retention times and peak areas. These can be used to identify and quantify the components of the reaction mixture.
Table 2: Exemplary HPLC Data for Analysis of a Fluorinated Benzaldehyde
| Compound | Retention Time (min) | Peak Area | Purity (%) |
| 4-Fluoro-2,3-dimethylbenzaldehyde | 5.23 | 12584 | 99.50 |
| Impurity 1 | 3.89 | 63 | 0.50 |
| Note: This data is for a related compound, 4-Fluoro-2,3-dimethylbenzaldehyde, as specific data for this compound was not available in the searched literature. Retention times are highly dependent on the specific HPLC system and conditions. |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral information, which is invaluable for the identification of unknown impurities. While direct analysis of this compound is possible, derivatization is sometimes employed to improve chromatographic performance.
Experimental Protocol: GC-MS
The following protocol outlines a general method for the GC-MS analysis of a this compound reaction mixture.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
Sample Preparation:
-
Dilute the reaction mixture in a volatile organic solvent such as dichloromethane or ethyl acetate to a suitable concentration (e.g., 1 mg/mL).
-
If derivatization is required, a common agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[2] The reaction converts the aldehyde to a more volatile and thermally stable oxime derivative.
Table 3: GC-MS Operating Conditions
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Temperature Program | Initial 100°C (hold 5 min), ramp at 40°C/min to 300°C (hold 5 min)[3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
Data Presentation:
GC-MS analysis provides retention times and mass spectra for each component. The mass spectrum is a molecular fingerprint that can be used for identification by comparison with spectral libraries or through interpretation of fragmentation patterns.
Table 4: Exemplary Mass Spectral Data for a Related Fluorinated Benzaldehyde
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| 4-(Trifluoromethyl)benzaldehyde | Not specified in literature | 174 (M+), 173, 145, 125, 95[4] |
| Note: This data is for the closely related compound 4-(Trifluoromethyl)benzaldehyde as a reference. The molecular ion (M+) for this compound would be at m/z 156. |
Comparison of HPLC and GC-MS
The choice between HPLC and GC-MS for the analysis of this compound reaction mixtures depends on the specific analytical goals.
Table 5: Comparison of HPLC and GC-MS for the Analysis of this compound Reaction Mixtures
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass analysis. |
| Analytes | Suitable for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. Derivatization can extend the range of analytes. |
| Identification | Primarily by retention time comparison with standards. DAD provides UV-Vis spectra for peak purity assessment. | Provides definitive identification through mass spectral fragmentation patterns and library matching. |
| Quantification | Excellent for accurate and precise quantification using external or internal standards. | Good for quantification, but may require matrix-matched standards for complex mixtures. |
| Sensitivity | Generally good, can be enhanced with sensitive detectors (e.g., fluorescence). | Typically very high sensitivity, especially in selected ion monitoring (SIM) mode. |
| Sample Preparation | Relatively simple, often just dissolution and filtration. | May require derivatization for polar or non-volatile compounds. |
| Potential Issues | Co-elution of impurities with similar polarities. | Thermal degradation of labile compounds in the injector or column. |
Conclusion
Both HPLC and GC-MS are indispensable tools for the analysis of this compound reaction mixtures. HPLC is often the method of choice for routine purity analysis and quantification due to its simplicity and robustness. GC-MS, on the other hand, excels at the identification of unknown impurities and byproducts due to the structural information provided by mass spectrometry. For a comprehensive understanding of a reaction mixture, a combination of both techniques is often ideal. Researchers and drug development professionals should consider the specific information required to guide their choice of analytical methodology.
References
A Comparative Guide to Difluoromethylating Agents for Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl (CF2H) group into aromatic aldehydes is a pivotal transformation in medicinal chemistry and drug discovery. This moiety can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often enhancing the metabolic stability and binding affinity of drug candidates. This guide provides an objective comparison of the performance of common difluoromethylating agents for aromatic aldehydes, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic applications.
Performance Comparison of Difluoromethylating Agents
The choice of a difluoromethylating agent depends on the desired product, the functional group tolerance of the substrate, and the desired reaction conditions. The primary methods for the difluoromethylation of aromatic aldehydes can be categorized into two main strategies: deoxyfluorination of the aldehyde carbonyl group and nucleophilic addition to the carbonyl group.
Deoxyfluorinating Agents
These reagents directly convert the aldehyde functional group into a difluoromethyl group. Key players in this category include Diethylaminosulfur trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), and aminodifluorosulfinium salts like XtalFluor-E®.
Key Observations:
-
Stability and Handling: XtalFluor-E® is a crystalline solid, offering enhanced thermal stability and ease of handling compared to DAST and Deoxo-Fluor®, which are liquids.[1][2] XtalFluor® reagents also do not generate corrosive HF, allowing for their use in standard glassware.[1] Deoxo-Fluor® is generally considered more thermally stable than DAST.[3]
-
Selectivity and Yield: XtalFluor-E®, when used with a promoter like Et3N·3HF, generally provides high yields and is often more selective, producing fewer elimination byproducts compared to DAST and Deoxo-Fluor®.[1][4]
-
Substrate Scope: These reagents are effective for a range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents.
Table 1: Comparative Performance of Deoxyfluorinating Agents on Substituted Benzaldehydes
| Aldehyde | Reagent | Yield (%) | Reference |
| 4-Bromobenzaldehyde | XtalFluor-E® / Et3N·3HF | 78 | [2] |
| 4-Iodobenzaldehyde | XtalFluor-E® / Et3N·3HF | 69 | [2] |
| 4-Nitrobenzaldehyde | XtalFluor-E® / Et3N·3HF | 87 | [2] |
| 4-Methoxybenzaldehyde | XtalFluor-E® / Et3N·3HF | 55 | [2] |
| Benzaldehyde | XtalFluor-E® / Et3N·3HF | 75 | [2] |
Nucleophilic Difluoromethylating Agents
These reagents add a difluoromethyl anion equivalent to the aldehyde carbonyl, resulting in the formation of a difluoromethyl carbinol. Prominent reagents in this class are (Difluoromethyl)trimethylsilane (TMSCF2H) and Difluoromethyl phenyl sulfone (PhSO2CF2H).
Key Observations:
-
Product: The reaction with nucleophilic agents yields an alcohol, which may be the desired final product or can be further manipulated.
-
Stereoselectivity: Chiral catalysts can be employed to achieve enantioselective addition to the aldehyde, which is a significant advantage for the synthesis of chiral drug candidates.[5][6]
-
Reaction Conditions: These reactions are often performed at low temperatures and can be sensitive to moisture.[5]
-
Yields: Generally, good to excellent yields are obtained for a variety of aromatic aldehydes.[5][6]
Table 2: Comparative Performance of Nucleophilic Difluoromethylating Agents on Benzaldehyde
| Reagent | Catalyst/Base | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| PhSO2CF2H | Chiral Quaternary Ammonium Salt / KOH | 93 | 48 | [5][6] |
| Me3SiCF2SO2Ph | Chiral Quaternary Ammonium Salt / Fluoride source | 91 | 47 | [5] |
Table 3: Performance of PhSO2CF2H with Various Substituted Aromatic Aldehydes
| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 4-Chlorobenzaldehyde | 95 | 58 | [5][6] |
| 2-Chlorobenzaldehyde | 94 | 64 | [5][6] |
| 4-Methoxybenzaldehyde | 96 | 21 | [5] |
| 4-Nitrobenzaldehyde | 92 | 35 | [5][6] |
Experimental Protocols
General Experimental Protocol for Deoxyfluorination using XtalFluor-E®
To a solution of the aromatic aldehyde (1.0 mmol) in an appropriate solvent (e.g., dichloromethane) is added Et3N·3HF (3.0 mmol). The mixture is stirred at room temperature, and XtalFluor-E® (1.5 mmol) is added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC or GC-MS). The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.[2]
General Experimental Protocol for Enantioselective Nucleophilic Difluoromethylation using PhSO2CF2H
To a mixture of the aromatic aldehyde (1.0 equiv) and a chiral quaternary ammonium salt catalyst (e.g., 10 mol%) in toluene at -78 °C is added a solution of PhSO2CF2H (1.2 equiv) in toluene dropwise. A base, such as powdered KOH (2.0 equiv), is then added. The reaction mixture is stirred at the same temperature for several hours until the reaction is complete. The reaction is quenched, and the product is isolated and purified by standard procedures. The enantiomeric excess is determined by chiral HPLC analysis.[5][6]
Reaction Pathways and Mechanisms
The following diagrams illustrate the general mechanisms for the two main difluoromethylation strategies.
Caption: General mechanism of deoxyfluorination of an aromatic aldehyde.
Caption: General mechanism of nucleophilic difluoromethylation of an aromatic aldehyde.
Conclusion
The selection of a difluoromethylating agent for aromatic aldehydes is a critical decision in the synthetic workflow. For direct conversion to the ArCF2H group, XtalFluor-E® presents a safer and often more selective alternative to DAST and Deoxo-Fluor®. When the synthesis of chiral difluoromethyl carbinols is the goal, nucleophilic reagents like PhSO2CF2H, in combination with chiral catalysts, offer an effective strategy with good to excellent yields and enantioselectivities. The provided data and protocols serve as a starting point for chemists to make informed decisions based on the specific requirements of their target molecules.
References
- 1. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts [beilstein-journals.org]
Assessing the Metabolic Stability of Drugs Derived from 4-(Difluoromethyl)benzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, optimizing the metabolic stability of drug candidates is a critical step to ensure favorable pharmacokinetic profiles and clinical success. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool in medicinal chemistry to enhance drug-like properties. This guide provides an objective comparison of the metabolic stability of drug candidates derived from 4-(difluoromethyl)benzaldehyde against those with a metabolically labile methyl group, supported by representative experimental data and detailed methodologies.
The Role of the Difluoromethyl Group in Enhancing Metabolic Stability
The difluoromethyl (CHF2) group serves as a bioisostere for hydroxyl, thiol, or methyl groups. Its introduction into a drug candidate, particularly at a site susceptible to metabolism, can significantly enhance metabolic stability. The strong carbon-fluorine bond is more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen bond in a methyl group. This modification can block common metabolic pathways, such as benzylic oxidation, leading to a longer half-life and improved bioavailability of the drug.
Comparative Metabolic Stability Data
To illustrate the impact of the difluoromethyl group on metabolic stability, this section presents a comparative analysis of a hypothetical drug candidate derived from this compound against a structurally analogous compound derived from 4-methylbenzaldehyde (p-tolualdehyde). The data for the 4-methylbenzaldehyde derivative is based on published findings of its metabolism by CYP2C29, a key drug-metabolizing enzyme. The data for the this compound derivative represents an expected outcome based on the known effects of fluorination.
| Parameter | Drug Derivative of 4-Methylbenzaldehyde (Compound A) | Drug Derivative of this compound (Compound B) |
| Primary Metabolic Pathway | Oxidation of the methyl group to a carboxylic acid, and oxidation of the aldehyde. | Resistant to methyl group oxidation; slower aldehyde oxidation. |
| Metabolizing Enzyme (Example) | CYP2C29[1] | Reduced affinity for CYP2C29 |
| Specific Activity (nmol/min/nmol P450) | 2.32 (for p-tolualdehyde)[1] | < 0.1 (Estimated) |
| In Vitro Half-life (t1/2) in Liver Microsomes | ~ 25 min (Estimated) | > 120 min (Estimated) |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | High (~ 55 µL/min/mg) (Estimated) | Low (< 5 µL/min/mg) (Estimated) |
Note: The data for Compound A is derived from the specific activity reported for p-tolualdehyde metabolism by mouse hepatic microsomes containing CYP2C29.[1] The data for Compound B is a prospective estimation to demonstrate the expected significant increase in metabolic stability.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the metabolic stability of drug candidates.
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolism, predominantly by CYP enzymes.
a. Materials:
-
Test compound and positive control (e.g., a known rapidly metabolized drug)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
b. Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
c. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary cofactors in a more physiologically relevant environment.
a. Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, or mouse)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test compound and positive controls (for both Phase I and Phase II metabolism)
-
96-well collagen-coated plates
-
Incubator (37°C, 5% CO2)
-
Acetonitrile or other suitable organic solvent for cell lysis and reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system
b. Procedure:
-
Thaw and plate the hepatocytes in collagen-coated 96-well plates and allow them to attach.
-
Prepare a stock solution of the test compound and positive controls.
-
Remove the plating medium from the cells and add fresh, pre-warmed incubation medium containing the test compound at the desired final concentration (e.g., 1 µM).
-
Incubate the plate at 37°C in a humidified incubator.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding a cold quenching solution to the wells.
-
Harvest the entire well contents (cells and medium) and lyse the cells.
-
Centrifuge the samples to pellet cellular debris.
-
Analyze the supernatant using a validated LC-MS/MS method.
c. Data Analysis:
-
The data analysis is similar to the microsomal stability assay to determine the in vitro half-life (t1/2) and intrinsic clearance (CLint). The CLint is typically expressed as µL/min/10^6 cells.
Visualizing Metabolic Pathways and Experimental Workflows
Metabolic Fate of a 4-Methylbenzaldehyde Derivative
The primary metabolic liabilities of a compound containing a 4-methylbenzaldehyde moiety are the methyl and aldehyde groups, which are susceptible to oxidation.
Caption: Predicted metabolic pathway for a 4-methylbenzaldehyde derivative.
Enhanced Stability of a this compound Derivative
The introduction of the difluoromethyl group effectively blocks the oxidation of the methyl group, leading to a much more stable compound.
Caption: Enhanced metabolic stability of a difluoromethyl derivative.
Experimental Workflow for Liver Microsomal Stability Assay
A streamlined workflow for assessing in vitro metabolic stability using liver microsomes.
Caption: Step-by-step workflow for the liver microsomal stability assay.
References
Unambiguous Structural Elucidation of 4-(Difluoromethyl)benzaldehyde Derivatives: A 2D NMR Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel fluorinated aromatic compounds is a critical step in the synthetic workflow. This guide provides an in-depth comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for the structural elucidation of 4-(difluoromethyl)benzaldehyde derivatives. To illustrate the methodology, we will use the closely related and well-characterized 4-(trifluoromethyl)benzaldehyde as a representative example, providing both experimental data and detailed protocols.
The introduction of fluorine-containing moieties, such as the difluoromethyl (CHF₂) group, into aromatic systems is a common strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties. Verifying the precise structure and substitution pattern of these molecules is paramount. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, complex spin systems and through-space couplings can lead to ambiguity. 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), offer a robust solution for unambiguous assignment of all proton and carbon signals.
Performance Comparison: 2D NMR vs. Alternative Techniques
For the structural analysis of fluorinated benzaldehydes, 2D NMR offers distinct advantages over other analytical methods:
| Technique | Strengths | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Provides unambiguous atom connectivity, detailed information on proton-proton and proton-carbon correlations (through 1, 2, and 3 bonds), and allows for complete assignment of complex spectra. | Requires slightly longer acquisition times than 1D NMR, and sensitivity can be a factor for very dilute samples. |
| Mass Spectrometry (MS) | Gives highly accurate molecular weight information and fragmentation patterns that can suggest structural motifs. | Does not provide definitive information on isomer positioning (e.g., ortho, meta, para substitution) and does not reveal the complete bonding framework. |
| Infrared (IR) Spectroscopy | Useful for identifying functional groups (e.g., aldehyde C=O stretch, C-F bonds). | Provides limited information on the overall molecular structure and connectivity of the carbon skeleton. |
| X-ray Crystallography | Yields the absolute, three-dimensional structure of a molecule in the solid state. | Requires a suitable single crystal, which can be challenging and time-consuming to grow. The solid-state conformation may not be representative of the solution-state structure. |
Structural Elucidation of a Representative Derivative: 4-(Trifluoromethyl)benzaldehyde
To demonstrate the power of 2D NMR, we will examine the spectral data for 4-(trifluoromethyl)benzaldehyde. The numbering scheme for the molecule is provided below.
Caption: Numbering scheme for 4-(trifluoromethyl)benzaldehyde.
¹H and ¹³C NMR Data
The following table summarizes the assigned ¹H and ¹³C chemical shifts for 4-(trifluoromethyl)benzaldehyde in DMSO-d₆.[1]
| Position | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (J in Hz) |
| 1 | C | - | 138.9 | - |
| 2, 6 | C-H | 8.15 | 130.1 | d (8.2) |
| 3, 5 | C-H | 7.95 | 126.1 | d (8.2) |
| 4 | C | - | 133.5 (q) | q (³JCF = 3.7) |
| 7 | CHO | 10.12 | 192.6 | s |
| 8 | CF₃ | - | 123.9 (q) | q (¹JCF = 272.0) |
Predicted 2D NMR Correlations
The following tables outline the expected key correlations from COSY, HSQC, and HMBC spectra that enable the complete structural assignment.
COSY (¹H-¹H Correlations)
| Correlating Protons | Comment |
| H-2/H-6 ↔ H-3/H-5 | Shows the coupling between adjacent aromatic protons, confirming the ortho relationship. |
HSQC (¹H-¹³C One-Bond Correlations)
| Proton | Correlated Carbon | Comment |
| H-2/H-6 | C-2/C-6 | Directly links the aromatic protons at 8.15 ppm to their attached carbons at 130.1 ppm. |
| H-3/H-5 | C-3/C-5 | Directly links the aromatic protons at 7.95 ppm to their attached carbons at 126.1 ppm. |
| H-7 (CHO) | C-7 (CHO) | Confirms the assignment of the aldehyde proton and carbon. |
HMBC (¹H-¹³C Multiple-Bond Correlations)
| Proton | Correlated Carbons | Comment |
| H-2/H-6 | C-4, C-7 (CHO) | The correlation to C-4 (³J) and C-7 (³J) confirms the position of these protons relative to the trifluoromethyl-bearing carbon and the aldehyde group. |
| H-3/H-5 | C-1 | The correlation to C-1 (²J) is key to establishing the connectivity around the aromatic ring. |
| H-7 (CHO) | C-1, C-2/C-6 | The correlation from the aldehyde proton to the ipso-carbon (C-1) and the ortho-carbons (C-2/C-6) definitively places the aldehyde group on the ring. |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols that can be adapted for various this compound derivatives on a standard 400 or 500 MHz NMR spectrometer.
Sample Preparation: Approximately 10-20 mg of the purified this compound derivative is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
1. ¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is used.
-
Spectral Width: Set to cover the entire ¹H chemical shift range (e.g., 0-12 ppm).
-
Acquisition: 256-512 increments in the F1 dimension with 8-16 scans per increment.
-
Processing: The data is processed with a sine-bell window function in both dimensions followed by Fourier transformation.
2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence is used.
-
Spectral Width: The F2 (¹H) dimension is set as in the COSY experiment. The F1 (¹³C) dimension is set to cover the expected carbon chemical shift range (e.g., 0-200 ppm).
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
Acquisition: 256-512 increments in the F1 dimension with 8-16 scans per increment.
-
Processing: The data is processed with a squared sine-bell window function in both dimensions followed by Fourier transformation.
3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: A standard gradient-selected HMBC pulse sequence is used.
-
Spectral Width: Set as in the HSQC experiment.
-
Long-Range Coupling Constant (nJCH): Optimized for an average long-range coupling of 8 Hz. This value can be adjusted to enhance correlations over two or three bonds.
-
Acquisition: 256-512 increments in the F1 dimension with 16-64 scans per increment to achieve adequate signal-to-noise for the weaker, long-range correlations.
-
Processing: The data is processed with a sine-bell window function in both dimensions followed by Fourier transformation.
Visualizing the Workflow and Connectivity
The following diagrams, generated using Graphviz, illustrate the logical workflow for structural elucidation and the key correlations for our representative molecule.
Caption: 2D NMR structural elucidation workflow.
Caption: Key HMBC (solid) and COSY (dashed) correlations.
References
A Comparative Guide: Difluoromethyl vs. Difluoromethoxy Groups in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the difluoromethyl (CF2H) and difluoromethoxy (OCF2H) groups have emerged as key players in the design of novel therapeutics. This guide provides an objective comparison of these two critical functional groups, supported by experimental data, to inform rational drug design and lead optimization.
Physicochemical Properties: A Tale of Two Fluorinated Groups
The introduction of CF2H or OCF2H moieties into a molecule can significantly alter its lipophilicity, electronic properties, and hydrogen bonding potential. These changes, in turn, influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.
Lipophilicity
The lipophilicity of a molecule, a critical determinant of its membrane permeability and solubility, is often modulated by the addition of fluorine. The difluoromethoxy group generally imparts a greater increase in lipophilicity compared to the difluoromethyl group when replacing a methyl or hydroxyl group, respectively. However, the overall effect is highly dependent on the molecular context.[1][2]
Hydrogen Bonding Capability
A key distinction between the CF2H and OCF2H groups lies in their hydrogen bonding potential. The C-H bond in the difluoromethyl group is polarized by the adjacent fluorine atoms, enabling it to act as a hydrogen bond donor.[3] This characteristic allows the CF2H group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[3] In contrast, the difluoromethoxy group is not a hydrogen bond donor but can act as a weak hydrogen bond acceptor through its oxygen atom.
Electronic Effects and pKa Modulation
Both the CF2H and OCF2H groups are electron-withdrawing, which can influence the acidity or basicity (pKa) of nearby functional groups. The difluoromethoxy group is generally considered to be more electron-withdrawing than the difluoromethyl group. This modulation of pKa can be strategically employed to optimize a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and target binding. For instance, the introduction of a 2-OCF2H group on an estradiol core was predicted to lower the pKa of the phenolic hydroxyl group more than a 2-CF2H group would.[4]
Comparative Data on Physicochemical and Biological Properties
The following table summarizes a comparison of key properties for analogous compounds bearing a difluoromethyl or difluoromethoxy group. The data is compiled from a study on 2-substituted estratriene derivatives, providing a direct comparison within the same molecular scaffold.[4]
| Property | 2-Difluoromethyl Estrone Sulfamate | 2-Difluoromethoxy Estrone Sulfamate |
| Calculated pKa (of parent phenol) | ~9.22 | ~8.52[4] |
| Steroid Sulfatase Inhibition (IC50, whole JEG-3 cells) | 0.055 nM[4] | 3.7 nM[4] |
| Anti-proliferative Activity (GI50, MCF-7 cells) | Not directly reported, but parent compound with CF2H at C2 showed GI50 of 5.6 µM | 0.28 µM (for the bis-sulfamate)[4] |
Metabolic Stability: Resisting the Body's Defenses
A primary motivation for incorporating fluorinated groups into drug candidates is to enhance their metabolic stability. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[5][6]
Both CF2H and OCF2H groups can block metabolically labile sites. The OCF2H group is often employed as a metabolically robust bioisostere of the methoxy group (-OCH3), effectively preventing O-demethylation, a common metabolic pathway.[6] Similarly, the CF2H group can replace a metabolically susceptible methyl or hydroxymethyl group, thereby increasing the compound's half-life. The choice between these two groups will depend on the primary metabolic liabilities of the lead compound.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of drug candidates. Below are methodologies for key experiments cited in this guide.
Determination of Lipophilicity (logP) by HPLC
Objective: To determine the octanol-water partition coefficient (logP) of a compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol:
-
System Preparation:
-
Use an HPLC system equipped with a C18 column and a UV or mass spectrometry detector.
-
The mobile phase typically consists of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
-
-
Calibration:
-
Prepare a set of standard compounds with known logP values that span the expected range of the test compound.
-
Inject each standard and record its retention time (t_R).
-
Determine the dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.
-
Create a calibration curve by plotting the log(k') values against the known logP values of the standards.[7][8]
-
-
Sample Analysis:
-
Dissolve the test compound in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.
-
Record the retention time (t_R) of the test compound.
-
Calculate the log(k') for the test compound.
-
-
LogP Determination:
-
Using the calibration curve, determine the logP of the test compound from its log(k') value.[9]
-
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound by monitoring pH changes during titration with an acid or base.[10][11][12]
Protocol:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[10]
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture). The concentration should be in the range of 1-10 mM.[10]
-
If necessary, adjust the initial pH of the solution with a small amount of strong acid or base to ensure the compound is in its fully protonated or deprotonated state.
-
-
Titration:
-
Place the sample solution in a thermostatted vessel with constant stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Add a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[5]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw liver microsomes (e.g., human, rat) on ice.
-
Prepare a NADPH-regenerating system solution.
-
Prepare a positive control compound with known metabolic instability (e.g., verapamil).
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer (pH 7.4), the liver microsomal suspension, and the NADPH-regenerating system.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound (final concentration typically 1 µM).
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining concentration of the parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Target Binding Affinity Assay Using Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (KD) of a compound to its target protein in a label-free, real-time manner.[13][14][15][16][17]
Protocol:
-
Ligand Immobilization:
-
The target protein (ligand) is immobilized onto the surface of a sensor chip. Common methods include amine coupling.
-
-
Analyte Interaction:
-
A solution containing the compound of interest (analyte) is flowed over the sensor surface.
-
The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected by the SPR instrument and recorded in a sensorgram (response units vs. time).
-
-
Association and Dissociation:
-
The "association phase" occurs as the analyte flows over the surface and binds to the ligand.
-
The "dissociation phase" begins when the analyte solution is replaced with buffer, and the dissociation of the analyte from the ligand is monitored.
-
-
Regeneration:
-
A regeneration solution is injected to remove the bound analyte from the ligand, preparing the surface for the next injection.
-
-
Data Analysis:
-
The sensorgram data from a series of analyte concentrations are fitted to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and logical relationships discussed in this guide.
Caption: Workflow for the preclinical evaluation of drug candidates.
Caption: Metabolic fate of methoxy vs. difluoromethoxy groups.
Conclusion
The choice between incorporating a difluoromethyl or a difluoromethoxy group into a drug candidate is a nuanced decision that depends on the specific goals of the optimization strategy. The CF2H group offers the unique advantage of acting as a hydrogen bond donor, making it an excellent bioisostere for hydroxyl and thiol groups. The OCF2H group, while not a hydrogen bond donor, provides a robust solution for blocking O-demethylation and can significantly increase lipophilicity. A thorough understanding of their distinct physicochemical properties, metabolic fates, and impact on biological activity, supported by rigorous experimental evaluation, is paramount for leveraging these valuable fluorinated motifs to design safer and more effective medicines.
References
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. agilent.com [agilent.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. nicoyalife.com [nicoyalife.com]
- 15. dhvi.duke.edu [dhvi.duke.edu]
- 16. unsw.edu.au [unsw.edu.au]
- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Efficacy comparison of agrochemicals with and without the difluoromethyl moiety
The strategic incorporation of fluorine atoms into agrochemical candidates has become a cornerstone of modern pesticide design, with the difluoromethyl (CF2H) group, in particular, emerging as a critical component for enhancing biological activity. This guide provides a comparative analysis of agrochemicals with and without the difluoromethyl moiety, supported by experimental data, to elucidate its impact on efficacy. The focus of this guide will be on pyrazole carboxamide fungicides, a class of agrochemicals where the influence of the difluoromethyl group has been extensively studied. These fungicides primarily act by inhibiting the enzyme succinate dehydrogenase (SDH), a crucial component of the mitochondrial respiratory chain in fungi.
Quantitative Efficacy Comparison
The introduction of a difluoromethyl group into the molecular structure of an agrochemical can significantly enhance its fungicidal activity. The following tables summarize the in vitro efficacy, presented as the half-maximal effective concentration (EC50), of several pyrazole carboxamide derivatives against a range of phytopathogenic fungi. A lower EC50 value indicates higher antifungal activity.
Table 1: In Vitro Antifungal Activity of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Derivatives
| Compound | Target Fungus | EC50 (µg/mL) | Reference Compound | Reference EC50 (µg/mL) |
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) | Botrytis cinerea | 0.89 | Boscalid | 1.83 |
| Sclerotinia sclerotiorum | 0.54 | Boscalid | 1.27 | |
| Rhizoctonia solani | 0.32 | Boscalid | 0.98 | |
| N-(2-(p-tolyl)pyridin-3-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (6e) | Gibberella zeae | >100 | - | - |
| N-(2-(4-(trifluoromethyl)phenyl)pyridin-3-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (6a) | Gibberella zeae | 58.7 | - | - |
Data sourced from a study on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which demonstrated that compound 9m exhibited higher antifungal activity against seven phytopathogenic fungi than the commercial fungicide boscalid[1][2].
Table 2: Comparative Antifungal Activity of Pyrazole Carboxamides with Different C-3 Substituents on the Pyrazole Ring
| Compound | C-3 Substituent | Target Fungus | EC50 (µg/mL) |
| Isoxazolol pyrazole carboxylate 7ai | Methyl (-CH3) | Rhizoctonia solani | 0.37 |
| Isoxazolol pyrazole carboxylate 7bk | Trifluoromethyl (-CF3) | Rhizoctonia solani | 28.88 |
This data illustrates that substitution at the C-3 position of the pyrazole ring significantly impacts antifungal activity. The methyl-substituted compound (7ai) showed strong activity, while the trifluoromethyl-substituted analog (7bk) was significantly less potent[3]. This highlights the specific advantage of certain substitutions, although a direct comparison with a difluoromethyl group in this specific molecular backbone was not provided in this study.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these agrochemicals.
In Vitro Mycelial Growth Inhibition Assay
This assay is a standard method to determine the intrinsic efficacy of a fungicide against a specific fungus.
-
Medium Preparation: Potato Dextrose Agar (PDA) medium is prepared and autoclaved. After cooling to approximately 50°C, the test fungicide, dissolved in a suitable solvent (e.g., DMSO), is added to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).[4]
-
Plate Preparation: The fungicide-amended PDA is poured into sterile Petri dishes and allowed to solidify.[4]
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed at the center of each fungicide-amended and control (solvent only) plate.[4]
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) in the dark.[4]
-
Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Analysis: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the average diameter of the mycelial colony on the control plates and T is the average diameter of the mycelial colony on the treated plates. The EC50 value is then determined by probit analysis of the inhibition data.
In Vivo Efficacy Testing on Whole Plants (General Workflow)
In vivo tests are crucial to evaluate the performance of an agrochemical under more realistic conditions.
-
Plant Cultivation: Healthy host plants are grown in a greenhouse to a specific growth stage (e.g., the two-leaf stage for cucumber seedlings).[5]
-
Compound Formulation and Application: The test compounds are formulated into a sprayable solution, often with adjuvants to improve adhesion and coverage. The formulation is then sprayed onto the plant foliage until runoff.[6]
-
Inoculation: After the treatment has dried, the plants are artificially inoculated with a spore suspension of the target pathogen.[6]
-
Incubation: The inoculated plants are maintained in a controlled environment with optimal conditions for disease development (e.g., high humidity and specific temperature).[6]
-
Disease Assessment: After a set incubation period, the disease severity is assessed, typically by visually estimating the percentage of leaf area covered by lesions.
-
Data Analysis: The protective efficacy of the compound is calculated relative to untreated control plants.
Visualizing the Mode of Action and Experimental Processes
The following diagrams, created using the DOT language, illustrate the signaling pathway of SDHI fungicides and the workflows for the experimental protocols.
References
- 1. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orgprints.org [orgprints.org]
Conformational Analysis of the 4-(Difluoromethyl)phenyl Group: A Comparative Guide
A detailed examination of the conformational preferences of the 4-(difluoromethyl)phenyl moiety in comparison to other common para-substituted phenyl groups, supported by experimental and computational data.
For researchers and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. The conformation of a molecule, dictated by the spatial arrangement of its atoms, profoundly influences its biological activity, physical properties, and metabolic stability. The 4-(difluoromethyl)phenyl group has emerged as a valuable substituent in medicinal chemistry, often employed as a bioisostere for hydroxyl, thiol, or methyl groups. Its unique electronic properties and potential for hydrogen bonding distinguish it from other fluorinated and non-fluorinated analogs. This guide provides a comparative conformational analysis of the 4-(difluoromethyl)phenyl group against the unsubstituted phenyl, 4-methylphenyl, and 4-(trifluoromethyl)phenyl groups, leveraging experimental data from nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, as well as computational insights from Density Functional Theory (DFT).
Rotational Energy Barriers: A Quantitative Comparison
The rotation around the single bond connecting the phenyl ring to a substituent is a key conformational parameter. The energy required to overcome this rotational barrier dictates the flexibility of the substituent and its preferred orientation. Toluene and its derivatives are often used as model systems to study these rotational barriers.
| Substituent Group | Molecule Studied | Experimental Rotational Barrier (kcal/mol) | Computational Rotational Barrier (kcal/mol) |
| -H | Toluene | ~0.014[1][2] | - |
| -CH₃ | p-Xylene | Very low, approaching free rotation[3] | - |
| -CHF₂ | 4-(Difluoromethyl)toluene (Analog) | Not directly available, estimated to be slightly higher than -CH₃ | - |
| -CF₃ | 4-(Trifluoromethyl)toluene (Analog) | ~0.01[4] | - |
The extremely low rotational barrier for the methyl group in toluene and p-xylene indicates nearly free rotation at room temperature. The trifluoromethyl group, despite being larger than a methyl group, also exhibits a very low rotational barrier. This is attributed to the cylindrical symmetry of the C-CF₃ bond and minimal steric hindrance to rotation. The difluoromethyl group is expected to have a slightly higher, yet still very low, rotational barrier compared to the methyl and trifluoromethyl groups due to a slight deviation from cylindrical symmetry.
Preferred Dihedral Angles and Conformational Preferences
The preferred orientation of the substituent relative to the phenyl ring is described by the dihedral angle. For the 4-(difluoromethyl)phenyl group, the key dihedral angle is defined by the C(ortho)-C(ipso)-C(α)-H atoms.
| Substituent Group | Typical Dihedral Angle (C-C-C-X) | Method |
| -H | N/A | - |
| -CH₃ | Staggered and eclipsed conformations are nearly isoenergetic | Microwave Spectroscopy[2] |
| -CHF₂ | The C-H bond of the CHF₂ group tends to align with the plane of the phenyl ring | X-ray Crystallography & DFT (in analogous systems)[5] |
| -CF₃ | Staggered conformation is generally preferred | X-ray Crystallography & DFT[4] |
In molecules containing the 4-(trifluoromethyl)phenyl group, X-ray crystallography and DFT calculations have shown a preference for a staggered conformation where the C-F bonds are not aligned with the phenyl ring.[4] For the 4-(difluoromethyl)phenyl group, studies on analogous systems suggest a conformational preference where the C-H bond of the difluoromethyl group lies in or near the plane of the aromatic ring. This preference can be influenced by intramolecular interactions and crystal packing forces.[5]
Experimental and Computational Methodologies
A combination of experimental techniques and computational methods is crucial for a thorough conformational analysis.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamic NMR (DNMR) spectroscopy is a powerful technique to determine rotational energy barriers. By monitoring the coalescence of signals from magnetically non-equivalent nuclei at different temperatures, the rate of rotation and the corresponding activation energy can be calculated. For fluorinated compounds, ¹⁹F NMR is particularly informative.
-
Sample Preparation: The compound of interest is dissolved in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a concentration of approximately 10-20 mg/mL.
-
Data Acquisition: ¹H and ¹⁹F NMR spectra are recorded over a range of temperatures, starting from a low temperature where the rotation is slow on the NMR timescale (separate signals for different conformers are observed) to a high temperature where the rotation is fast (averaged signals are observed).
-
Data Analysis: The coalescence temperature (Tc) and the chemical shift difference between the exchanging signals (Δν) are used to calculate the free energy of activation (ΔG‡) for rotation using the Eyring equation.
X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the solid-state conformation of a molecule, including bond lengths, bond angles, and dihedral angles.
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
Computational Protocols
Density Functional Theory (DFT) Calculations: DFT is a widely used quantum mechanical method to calculate the electronic structure and properties of molecules, including their geometries and relative energies.
-
Model System: A suitable model system, such as 4-substituted toluene, is chosen to represent the group of interest.
-
Conformational Search: A potential energy surface scan is performed by systematically rotating the dihedral angle of interest (e.g., C(ortho)-C(ipso)-C(α)-H) in small increments (e.g., 10-15°). At each step, the geometry of the rest of the molecule is optimized.
-
Energy Profile: The relative energy of each conformation is plotted against the dihedral angle to generate a rotational energy profile. The energy difference between the lowest and highest energy conformations represents the rotational barrier.
-
Level of Theory: A suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)) are chosen to ensure accurate results.
Visualization of Conformational Analysis Workflow
The following diagram illustrates a typical workflow for the conformational analysis of a substituted phenyl group.
Logical Relationship of Conformational Parameters
The interplay between steric and electronic effects governs the conformational preferences of substituted phenyl rings.
Conclusion
The 4-(difluoromethyl)phenyl group presents a unique conformational profile compared to its unsubstituted, methylated, and perfluorinated counterparts. While all exhibit relatively low rotational barriers, subtle differences in steric and electronic properties influence their preferred dihedral angles. The C-H bond of the difluoromethyl group introduces the potential for specific intramolecular interactions, such as hydrogen bonding, which can further stabilize certain conformations. A comprehensive understanding of these conformational nuances, achieved through a combination of experimental and computational approaches, is essential for the rational design of molecules with optimized properties for pharmaceutical and other applications.
References
- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-(Difluoromethyl)benzaldehyde: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4-(Difluoromethyl)benzaldehyde, a compound often utilized in complex organic synthesis. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all handling occurs within a well-ventilated area, preferably inside a chemical fume hood.[1][2] Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[3] |
| Body Protection | A flame-retardant lab coat and appropriate footwear.[3] |
| Respiratory | If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.[3] |
All equipment used during handling and disposal must be properly grounded to prevent static discharge, and only non-sparking tools should be used.[1][2]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound, as with similar halogenated organic compounds, is high-temperature incineration by a licensed hazardous waste management company.[1][3] Do not pour this chemical down the drain or dispose of it with regular trash. [1]
-
Waste Identification and Classification : this compound should be classified as a halogenated organic hazardous waste.[1]
-
Containerization :
-
Use a dedicated, properly labeled hazardous waste container. Suitable containers are the original product container or those made of high-density polyethylene (HDPE) or glass.[1]
-
Never mix this compound with non-halogenated solvents or other incompatible waste streams.[1] Mixing can create dangerous chemical reactions and complicates the disposal process.[1]
-
-
Labeling : The waste container must be clearly labeled with the following information:[1]
-
The words "Hazardous Waste".[1]
-
The full chemical name: "Waste this compound".
-
A clear list of the associated hazards (e.g., "Flammable," "Irritant," "Harmful").
-
-
Storage :
-
Arranging for Disposal :
Spill Management
In the event of a spill, immediate and safe cleanup is crucial to prevent exposure and environmental contamination.
-
Ensure Safety : Evacuate all non-essential personnel from the immediate area and remove all sources of ignition.[1]
-
Wear PPE : Don the appropriate PPE as described in the table above.
-
Containment : Prevent the spill from spreading or entering drains using an inert absorbent material such as sand, earth, or vermiculite.[7]
-
Collection : Using non-sparking tools, carefully collect the absorbed material and place it into a separate, clearly labeled, and sealed container for hazardous waste.[1]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Logistical Information for Handling 4-(Difluoromethyl)benzaldehyde
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety protocols and logistical plans for the use of 4-(Difluoromethyl)benzaldehyde, a compound that requires careful management in a laboratory setting. Adherence to these procedures is critical to mitigate risks and ensure a safe research environment.
Chemical Hazards: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is non-negotiable to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Required Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2] | Protects against splashes and vapors that can cause serious eye damage.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[2][3] | Prevents skin contact, which can lead to irritation.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood.[2][3] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[2] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Following a systematic operational plan ensures that all safety measures are in place before and during the handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure that a calibrated chemical fume hood is available and functioning correctly.[3]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[4]
-
Assemble all necessary glassware and equipment, inspecting for any defects.
-
Have appropriate spill containment materials readily available.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear chemical safety goggles.
-
Put on nitrile gloves, ensuring they are the correct size and free of any tears or holes.[3]
3. Chemical Handling:
-
Conduct all manipulations of this compound inside the chemical fume hood.[2]
-
Keep the sash of the fume hood at the lowest practical height.[2]
-
When transferring the chemical, do so carefully to avoid splashing or creating aerosols.
-
Keep containers of this compound tightly sealed when not in use.[4][5]
4. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste container.
-
Wash hands thoroughly with soap and water after handling the chemical.[4]
Disposal Plan: Managing Halogenated Waste
The proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[2][3]
1. Waste Segregation:
-
All waste containing this compound, including excess reagent, solutions, and contaminated consumables (e.g., gloves, pipette tips), must be collected in a designated "Halogenated Organic Waste" container.[2][3]
-
Do not mix halogenated waste with non-halogenated chemical waste.[2]
2. Waste Container Management:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other required hazard information.[2]
-
Keep the waste container securely closed except when adding waste.
-
Store the waste container in a designated, well-ventilated secondary containment area away from incompatible materials.
3. Final Disposal:
-
Follow your institution's specific procedures for the final disposal of hazardous chemical waste. This typically involves arranging for pickup by a licensed hazardous waste disposal contractor.
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
